molecular formula C5H5Cl2N3 B177343 3,6-dichloro-N-methylpyridazin-4-amine CAS No. 17645-06-6

3,6-dichloro-N-methylpyridazin-4-amine

Cat. No.: B177343
CAS No.: 17645-06-6
M. Wt: 178.02 g/mol
InChI Key: AQXZJGCBDQTQBS-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 176.986 g/mol . Its structure is defined by the SMILES notation CNC1=CC(=NN=C1Cl)Cl . This pyridazine derivative is related to other biochemical reagents, such as 3,6-dichloro-4-methylpyridazine, which are used as biological materials or organic compounds in life science research . As a building block in organic synthesis, this compound serves as a valuable intermediate for researchers developing more complex heterocyclic systems . The compound has been referenced in multiple patent applications, indicating its utility in the discovery and development of novel substances . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Handle with care, refer to the material safety data sheet (MSDS) for proper safety protocols.

Properties

IUPAC Name

3,6-dichloro-N-methylpyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXZJGCBDQTQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17645-06-6
Record name 3,6-dichloro-N-methylpyridazin-4-amine
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Foundational & Exploratory

Introduction: The Significance of the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart distinct metabolic stability, solubility, and target-binding characteristics. Dichlorinated pyridazines, in particular, serve as versatile intermediates, allowing for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1][2] 3,6-dichloro-N-methylpyridazin-4-amine is a key building block, providing a synthetically accessible platform for the development of novel kinase inhibitors, agrochemicals, and other biologically active compounds. This guide provides a detailed examination of its synthesis, focusing on the underlying chemical principles, a field-proven experimental protocol, and a discussion of the reaction mechanism.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and efficient reported synthesis of 3,6-dichloro-N-methylpyridazin-4-amine proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes 3,4,6-trichloropyridazine as the electrophilic substrate and an excess of methylamine as the nucleophile.

The pyridazine ring is inherently electron-deficient due to the electronegativity of the nitrogen atoms. This deficiency is further amplified by the inductive effect of the three chlorine atoms, making the carbon atoms of the ring highly susceptible to nucleophilic attack. The C4 position is particularly activated for substitution over C3 and C6, a principle governed by the stabilization of the reaction intermediate.

Visualizing the Primary Synthesis Route

The overall transformation is a direct displacement of the C4 chlorine atom by a methylamino group.

Synthesis_Pathway reactant1 3,4,6-Trichloropyridazine conditions THF, 50°C, 2h Sealed Tube reactant1->conditions reactant2 Methanamine (CH3NH2) (2M in THF, 8 eq.) reactant2->conditions product 3,6-dichloro-N-methylpyridazin-4-amine conditions->product Yield: 93.7% SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactants 3,4,6-Trichloropyridazine + CH3NH2 Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Product Final Product + Cl- Intermediate->Product Elimination of Cl-

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: A Validated Methodology

The following protocol is adapted from a peer-reviewed synthesis and has been demonstrated to be high-yielding. [3]

Materials and Equipment
  • 3,4,6-Trichloropyridazine

  • Methanamine (2 M solution in Tetrahydrofuran (THF))

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Heavy-walled, sealable glass reaction tube

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware for extraction

Step-by-Step Procedure
  • Reaction Setup: To a sealable glass tube, add 3,4,6-trichloropyridazine (500 mg, 2.73 mmol, 1.0 eq.).

  • Reagent Addition: Add the 2 M solution of methanamine in THF (10.9 ml, 21.8 mmol, 8.0 eq.). The mixture will form a light yellow suspension.

  • Reaction Execution: Securely seal the tube and place it in an oil bath pre-heated to 50 °C. Stir the reaction mixture for 2 hours.

  • Workup - Quenching and Extraction: After cooling the reaction to room temperature, dilute the mixture with water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate.

  • Workup - Washing and Drying: Combine the organic layers and wash once with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. This will yield the product as a light yellow powder.

Results and Characterization

This protocol reliably produces the target compound with high purity and yield.

ParameterValueSource
Yield 454.6 mg (93.7%)[3]
Appearance Light yellow powder[3]
LC-HRMS (M+H)⁺ Calculated: 177.9933, Found: 177.9938[3]

Spectroscopic Data: [3]* ¹H NMR (600MHz, CDCl₃): δ 6.53 (s, 1H), 5.20 (br. s., 1H), 2.97 (d, J=5.1 Hz, 3H).

  • ¹³C NMR (151MHz, CDCl₃): δ 155.7, 144.7, 144.1, 104.9, 29.2.

Precursor Synthesis: The 3,6-Dichloropyridazine Core

While the primary synthesis begins with 3,4,6-trichloropyridazine, understanding the construction of the core pyridazine ring is valuable. The foundational 3,6-dichloropyridazine is commonly synthesized from maleic anhydride. [4]The process involves two key steps:

  • Ring Formation: Maleic anhydride reacts with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide). [4]2. Chlorination: The resulting dione is then chlorinated using a strong chlorinating agent like phosphoryl chloride (POCl₃) to yield 3,6-dichloropyridazine. [5][6]

Precursor_Synthesis reactant1 Maleic Anhydride intermediate 1,2-dihydropyridazine-3,6-dione reactant1->intermediate reactant2 Hydrazine Hydrate reactant2->intermediate product 3,6-Dichloropyridazine intermediate->product Chlorination reactant3 POCl3 reactant3->product

Caption: Synthesis of the 3,6-dichloropyridazine precursor.

Further functionalization of 3,6-dichloropyridazine would be required to introduce the C4 chlorine, leading to the 3,4,6-trichloropyridazine starting material used in the primary synthesis.

Conclusion

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine is most effectively achieved through a high-yielding, regioselective nucleophilic aromatic substitution on 3,4,6-trichloropyridazine with methylamine. The reaction mechanism is well-understood, proceeding via a stabilized Meisenheimer intermediate. The presented protocol, validated by spectroscopic and mass spectrometric data, offers a reliable and efficient route for producing this valuable chemical intermediate for research and development in pharmaceuticals and agrochemicals.

References

  • Klio Pharma Private Limited. (n.d.). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

  • Bottari, G., et al. (2024). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. ResearchGate. Available at: [Link]

  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

  • Sherif, M. H., et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. Available at: [Link]

Sources

physicochemical properties of 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3,6-dichloro-N-methylpyridazin-4-amine

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 17645-06-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted dichloropyridazine, its properties are critical determinants of its behavior in biological systems, influencing everything from target binding to pharmacokinetic profiles. This document synthesizes available experimental data and predictive insights, covering structural identification, core physicochemical characteristics such as solubility and lipophilicity, and the analytical methodologies used for their determination. Detailed, field-proven experimental protocols are provided to serve as a practical resource for researchers. The guide is structured to deliver not just data, but also the scientific rationale behind property assessment, empowering drug development professionals to leverage this molecule's full potential as a versatile chemical scaffold.

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of chlorine atoms and an N-methylamine group, as seen in 3,6-dichloro-N-methylpyridazin-4-amine, creates a molecule with a unique electronic and steric profile. The two chloro-substituents act as key reactive handles for further chemical modification via nucleophilic aromatic substitution (SNAr), while also modulating the compound's lipophilicity. The N-methylamine group influences hydrogen bonding potential and basicity. Understanding the interplay of these features through precise physicochemical characterization is paramount for designing and optimizing novel drug candidates. This guide serves as a Senior Application Scientist's perspective on characterizing this molecule, focusing on the causality behind experimental choices and the implications of the resulting data for drug development.

Chemical Identity and Structure

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

Table 1: Chemical Identifiers for 3,6-dichloro-N-methylpyridazin-4-amine

Identifier Value Source
CAS Number 17645-06-6 [1][2]
Molecular Formula C₅H₅Cl₂N₃ [2][3]
Molecular Weight 178.02 g/mol [2][3]
IUPAC Name N-(3,6-dichloropyridazin-4-yl)methylamine
InChI 1S/C5H5Cl2N3/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H,8,9)
InChIKey AQXZJGCBDQTQBS-UHFFFAOYSA-N

| SMILES | CNc1cc(Cl)nnc1Cl |[2] |

Figure 1: Chemical Structure of 3,6-dichloro-N-methylpyridazin-4-amine.

Core Physicochemical Properties

The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic (ADMET) profile. Optimizing these properties is a central goal in medicinal chemistry.[4]

Table 2: Summary of Physicochemical Properties

Property Value / Description Significance in Drug Discovery
Physical Appearance A light yellow powder.[2] Provides initial material identification and handling information.
Molecular Weight 178.02 g/mol .[2][3] Complies with Lipinski's Rule of 5 (<500), suggesting potential for good oral bioavailability.[5]
Lipophilicity (XLogP3-AA) 2.5 (Predicted for a similar isomer, 3-Amino-2,6-dichloro-4-methylpyridine)[6] Indicates a balance between aqueous solubility and lipid membrane permeability. An optimal LogP is crucial for absorption and distribution.
Hydrogen Bond Donors 1 (from the secondary amine)[6] Complies with Lipinski's Rule of 5 (≤5), favorable for membrane permeability.[5]
Hydrogen Bond Acceptors 3 (two pyridazine nitrogens, one amine nitrogen)[6] Complies with Lipinski's Rule of 5 (≤10), influencing solubility and target binding.[5]
Topological Polar Surface Area (TPSA) 38.9 Ų (Predicted for a similar isomer)[6] Suggests good potential for cell permeability and oral absorption (typically <140 Ų).

| Storage Conditions | Store at 2-8 °C. | Ensures chemical stability and prevents degradation over time. |

Spectroscopic and Analytical Data

Spectroscopic data provides the empirical fingerprint of a molecule, confirming its structure and purity. The data available for 3,6-dichloro-N-methylpyridazin-4-amine aligns perfectly with its proposed structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

  • ¹H NMR (600MHz, CHLOROFORM-d): The proton NMR spectrum shows three distinct signals:

    • δ 6.53 (s, 1H): A singlet corresponding to the lone proton on the pyridazine ring (at C5). Its chemical shift is in the aromatic region, as expected.

    • δ 5.20 (br. s., 1H): A broad singlet for the proton on the secondary amine (-NH-). The broadness is typical due to quadrupole broadening and potential chemical exchange.

    • δ 2.97 (d, J=5.1 Hz, 3H): A doublet for the three protons of the methyl group (-CH₃). The signal is split into a doublet by the adjacent amine proton, confirming their connectivity.[2]

  • ¹³C NMR (151MHz, CHLOROFORM-d): The carbon spectrum reveals all five unique carbon atoms in the molecule:

    • δ 155.7, 144.7, 144.1: Resonances for the three carbon atoms within the pyridazine ring that are bonded to heteroatoms (C3, C4, C6).

    • δ 104.9: The resonance for the carbon atom bonded only to a hydrogen (C5).

    • δ 29.2: The signal for the methyl carbon (-CH₃).[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (LC-HRMS): The analysis shows a protonated molecular ion peak at m/z = 177.9938 . This experimental value is in excellent agreement with the calculated exact mass for [C₅H₅Cl₂N₃+H]⁺, which is 177.9933 , a difference of only 0.5 mDa.[2] This high degree of accuracy confirms the elemental formula.

Experimental Methodologies for Property Determination

To ensure data is reliable and reproducible, standardized, high-throughput experimental methods are employed in modern drug discovery.[8] The following protocols represent robust approaches to characterizing key physicochemical properties.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and crystal lattice energy. A sharp, defined melting range typically signifies high purity.

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline powder is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary is placed in the heating block of a digital melting point apparatus.

  • Heating Profile: A rapid heating ramp (e.g., 10-20 °C/min) is used to find an approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) through that range.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.

Figure 3: Workflow for Kinetic Solubility Assessment.
Protocol for Lipophilicity (LogP) Determination

Causality: Lipophilicity, often expressed as LogP or LogD (at a specific pH), governs a molecule's ability to cross biological membranes. [4]HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method.

Methodology: Reverse-Phase HPLC

  • System Setup: Use a C18 reverse-phase HPLC column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time vs. LogP.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it onto the column.

  • Calculation: Record the retention time of the test compound. Use the calibration curve to calculate its LogP value. The longer the retention time, the more lipophilic the compound.

Figure 5: Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine.
Reactivity

The remaining chlorine atoms at the C3 and C6 positions are still susceptible to SNAr reactions, though they are less reactive than the C4 position in the trichloro-precursor. This makes the title compound a valuable building block. T[7]hese positions can be selectively functionalized with various nucleophiles (e.g., other amines, alcohols, thiols) to create a library of analogs for structure-activity relationship (SAR) studies. The choice of reaction conditions (temperature, solvent, base) can be tuned to control the selectivity of these subsequent substitutions.

Conclusion

3,6-dichloro-N-methylpyridazin-4-amine is a well-characterized heterocyclic molecule with physicochemical properties that make it an attractive starting point for drug discovery programs. Its molecular weight, hydrogen bonding capacity, and predicted lipophilicity and polarity fall within the desirable range for orally bioavailable drugs, aligning with established guidelines like Lipinski's Rule of 5. T[5]he available spectroscopic data provides unambiguous structural confirmation. Furthermore, its synthetic accessibility and the presence of reactive chloro-substituents offer significant opportunities for chemical diversification. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these properties and to characterize novel analogs derived from this promising scaffold.

References

  • Pharmaffiliates. CAS No : 19064-64-3 | Product Name : 3,6-Dichloro-4-methylpyridazine. [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(15), 9014–9024. [Link]

  • PubChem. 3-Amino-2,6-dichloro-4-methylpyridine. [Link]

  • NIST. Pyridazine, 3,6-dichloro-4-methyl-. [Link]

  • NovAliX. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

  • PubChemLite. 3,6-dichloro-n-methylpyridazin-4-amine (C5H5Cl2N3). [Link]

  • PubChem. 3,6-Dichloropyridazine. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Google Patents.
  • Hamieh, T. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Molecules, 27(19), 6292. [Link]

  • SpectraBase. 3,6-dichloro-4-(1-piperidinyl)pyridazine - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 3,6-Dichloro-4-isopropylpyridazine. [Link]

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An In-depth Technical Guide to 3,6-dichloro-N-methylpyridazin-4-amine (CAS 17645-06-6): Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 3,6-dichloro-N-methylpyridazin-4-amine (CAS No. 17645-06-6), a key heterocyclic building block for the drug discovery and development sector. This document delves into the compound's physicochemical properties, provides a detailed and validated synthetic protocol, and explores its critical role as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The inherent reactivity of the dichloropyridazine core, combined with the N-methylamino substituent, offers medicinal chemists a powerful scaffold for generating compound libraries and optimizing structure-activity relationships (SAR). This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

2.1 Chemical Identity

  • IUPAC Name: 3,6-dichloro-N-methylpyridazin-4-amine

  • CAS Number: 17645-06-6

  • Molecular Formula: C₅H₅Cl₂N₃[1]

  • Molecular Weight: 178.02 g/mol (based on formula C₅H₅Cl₂N₃)

  • Canonical SMILES: CNC1=CC(=NN=C1Cl)Cl[1]

2.2 Structural Analysis

The molecule features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is substituted with two chlorine atoms at positions 3 and 6, and an N-methylamino group at position 4. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack, a key feature exploited in its synthetic applications.[2]

2.3 Physicochemical Data

The following table summarizes key physicochemical data. It is important to note that while specific experimental data for this exact compound is sparse in public literature, data for structurally similar compounds like 3,6-dichloro-4-methylpyridazine provides a reasonable estimation for properties such as melting and boiling points.

PropertyValue / Predicted ValueSource / Notes
Physical State Light yellow powder[3]Based on typical synthesis results.
Melting Point 84 - 89 °C / 183.2 - 192.2 °FValue for the closely related analog 3,6-dichloro-4-methylpyridazine.[4]
Boiling Point 149 - 151 °C / 300.2 - 303.8 °FValue for the closely related analog 3,6-dichloro-4-methylpyridazine.[4]
XLogP3-AA 1.8Predicted value, indicating moderate lipophilicity.[1]
Hydrogen Bond Donors 1The secondary amine group.
Hydrogen Bond Acceptors 3The three nitrogen atoms in the structure.

2.4 Spectroscopic Profile Confirmation of the compound's identity and purity relies on standard spectroscopic methods:

  • ¹H NMR: Expected signals would include a singlet for the aromatic proton, a singlet or broad singlet for the NH proton, and a doublet for the methyl group protons coupled to the NH proton.[3]

  • ¹³C NMR: Signals corresponding to the five distinct carbon atoms in the molecule are expected.[3]

  • Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak (M+H)⁺ at m/z 177.9933, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]

Synthesis and Purification

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine is typically achieved through nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor. The choice of a tri-chlorinated starting material allows for regioselective substitution.

3.1 Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is based on a published, high-yield procedure.[3] The causality for this experimental design lies in the differential reactivity of the chlorine atoms on the 3,4,6-trichloropyridazine ring. The chlorine at the 4-position is the most activated towards nucleophilic attack by the amine, leading to a highly regioselective reaction under controlled conditions.

Materials:

  • 3,4,6-Trichloropyridazine

  • Methanamine (Methylamine), 2 M solution in Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a sealable glass pressure tube, combine 3,4,6-trichloropyridazine (1.0 eq) with a solution of methanamine in THF (8.0 eq). The use of a significant excess of the amine drives the reaction to completion and neutralizes the HCl byproduct.

  • Reaction Conditions: Seal the tube securely and heat the reaction mixture to 50 °C. Maintain this temperature with stirring for 2 hours. The mild heating accelerates the SNAr reaction without promoting side reactions.[3]

  • Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate. The repeated extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic layers and wash once with brine. This step removes residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator.

  • Product Isolation: The resulting solid is 3,6-dichloro-N-methylpyridazin-4-amine, typically as a light yellow powder with a yield exceeding 90%. For most subsequent applications, this material can be used without further purification.[3]

3.2 Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Isolation A 1. Combine 3,4,6-Trichloropyridazine & Methanamine in THF B 2. Seal tube and heat at 50°C for 2h A->B C 3. Dilute with H₂O & EtOAc B->C D 4. Extract with EtOAc (4x) C->D E 5. Wash combined organic layers with Brine D->E F 6. Dry over Na₂SO₄ E->F G 7. Filter and concentrate in vacuo F->G H Final Product: 3,6-dichloro-N- methylpyridazin-4-amine G->H

Caption: Workflow for the synthesis and isolation of the target compound.

3.3 Quality Control Protocol

This self-validating system ensures the identity and purity of the synthesized compound, which is critical for its use in drug discovery where impurities can confound biological data.

  • Identity Confirmation (LC-HRMS): Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile/water). Analyze via Liquid Chromatography-High Resolution Mass Spectrometry. The primary validation is matching the observed m/z of the molecular ion to the calculated exact mass (Calculated for C₅H₆Cl₂N₃ [M+H]⁺: 177.9933; Observed: 177.9938).[3]

  • Purity Assessment (HPLC): Using a standard C18 column, develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid). The purity is determined by the peak area percentage of the main product peak detected by a UV detector (e.g., at 254 nm). A purity of >95% is typically acceptable for use as an intermediate.

  • Structural Verification (NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the expected structure of 3,6-dichloro-N-methylpyridazin-4-amine.[3]

Applications in Medicinal Chemistry

The true value of 3,6-dichloro-N-methylpyridazin-4-amine lies in its role as a versatile scaffold. The two chlorine atoms possess differential reactivity, allowing for sequential and regioselective functionalization. This is a cornerstone of modern medicinal chemistry, enabling the systematic development of structure-activity relationships (SAR).[2]

4.1 Role as a Kinase Inhibitor Scaffold

The pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry.[5] It is particularly effective in targeting the ATP-binding site of kinases, a large family of enzymes that are key regulators of cellular processes and are frequently implicated in diseases like cancer and inflammatory disorders.[6] The nitrogen atoms of the pyridazine ring can form critical hydrogen bond interactions with the "hinge region" of the kinase active site, a common anchoring point for many inhibitors.[5]

The structure of 3,6-dichloro-N-methylpyridazin-4-amine provides two strategic vectors for modification:

  • C-6 Chlorine: This position is often functionalized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) reactions.[5] This allows for the introduction of various aryl or heteroaryl groups that can extend into other pockets of the ATP-binding site to enhance potency and selectivity.

  • C-3 Chlorine: This position can be displaced by other nucleophiles, allowing for further tuning of the molecule's properties.

4.2 Generic Kinase Signaling Pathway

Derivatives of this compound are designed to interfere with signaling cascades driven by kinases. The diagram below illustrates a simplified, generic kinase pathway. An inhibitor developed from this scaffold would typically bind to an upstream kinase (e.g., Kinase 1 or 2), preventing the phosphorylation and activation of downstream targets, thereby halting the signal transduction.

G cluster_pathway Generic Kinase Signaling Pathway Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Ext_Signal->Receptor binds Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response triggers Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->Kinase1 INHIBITS

Caption: A conceptual diagram of a kinase cascade targeted by inhibitors.

Safety and Handling

Proper handling of all laboratory chemicals is paramount. While a specific safety data sheet (SDS) for 3,6-dichloro-N-methylpyridazin-4-amine is not widely available, data from closely related analogs like 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) provides essential guidance.[4][7]

5.1 GHS Hazard Synopsis (Based on Analogs)

Hazard ClassStatementPictogram
Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Respiratory Irritation H335: May cause respiratory irritation

5.2 Laboratory Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[4]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[8]

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[4]

5.3 Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Stability: The compound is stable under recommended storage conditions.[9]

Conclusion and Future Outlook

3,6-dichloro-N-methylpyridazin-4-amine is a high-value synthetic intermediate whose structural features are ideally suited for the demands of modern medicinal chemistry. Its di-chloro substitution pattern provides the necessary reactive handles for creating diverse molecular libraries through established and robust synthetic methodologies. The demonstrated utility of the pyridazine core in kinase inhibition positions this compound as a critical starting material for the development of next-generation targeted therapeutics for a range of human diseases. Future research will likely continue to exploit this scaffold, building upon it to design inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • Pharmaffiliates. (n.d.). CAS No: 19064-64-3 | Product Name: 3,6-Dichloro-4-methylpyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2,6-dichloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,6-dichloro-n-methylpyridazin-4-amine (C5H5Cl2N3). Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Retrieved from [Link]

  • Hird, A. W., et al. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 9(10), 1008-1013. Retrieved from [Link]

  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13327. Retrieved from [Link]

Sources

The Biological Versatility of Dichloropyridazine Derivatives: A Technical Guide for Drug and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold - A Privileged Structure in Bioactive Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry. Its unique physicochemical properties, including a significant dipole moment, dual hydrogen bond accepting capacity, and the ability to serve as a less lipophilic bioisostere for a phenyl ring, make it a highly attractive core for the design of novel bioactive agents. The dichloropyridazine framework, in particular, offers a versatile and reactive starting point for synthesizing diverse molecular libraries, with the two chlorine atoms serving as strategic handles for substitution and functionalization. This guide provides an in-depth exploration of the major biological activities reported for dichloropyridazine derivatives, focusing on their anticancer, antimicrobial, and herbicidal properties, complete with mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols.

Part 1: Anticancer Activity - Targeting the Machinery of Malignancy

Dichloropyridazine derivatives have emerged as a potent class of anticancer agents, primarily exerting their effects through the targeted inhibition of key enzymes involved in cancer cell proliferation, survival, and DNA repair.

Mechanism of Action: Kinase and PARP-1 Inhibition

A predominant anticancer mechanism for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. Additionally, inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA single-strand break repair, has proven to be a highly effective strategy.

1.1.1. Tyrosine Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Several pyridazine derivatives function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Dimer PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes Dichloropyridazine Dichloropyridazine Derivative Dichloropyridazine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

1.1.2. PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme that detects DNA single-strand breaks (SSBs) and recruits the necessary repair machinery. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks, which the cancer cells cannot repair, resulting in cell death through a concept known as "synthetic lethality." Pyridazine-based scaffolds have been successfully designed to mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP-1.

PARP1_Pathway cluster_path Inhibited Pathway SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Detects & Binds Replication DNA Replication SSB->Replication PAR PAR Polymer Synthesis PARP1->PAR Catalyzes Repair Recruitment of Repair Proteins (XRCC1, etc.) PAR->Repair DNA_Repair SSB Repair Repair->DNA_Repair Apoptosis Cell Death (Apoptosis) DSB Double-Strand Break (DSB) Replication->DSB DSB->Apoptosis in BRCA-deficient cells Pyridazine_Inhibitor Pyridazine-based PARP Inhibitor Pyridazine_Inhibitor->PARP1 Inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dichloropyridazine derivatives can be finely tuned by modifying the substituents at its core positions. SAR studies have revealed key structural features that govern inhibitory activity against specific targets.

Target Scaffold Modification Observed Activity Change Reference
PARP-1 Isosteric replacement of phthalazine (Olaparib) with a pyridopyridazinone scaffold.Maintained potent inhibitory activity (IC50 = 36 nM).
PARP-1 Introduction of a tetrahydropyridyl ring to the pyridazinone scaffold.Improved pharmacokinetic properties while maintaining high potency (Kᵢ < 1 nM).
ITK 3,5-difluorophenyl and furan-2-ylmethyl groups on a 3-oxo-dihydropyridazine core.Contributed to higher potency (IC50 = 0.19 µM).
ITK 3-fluorophenyl group on the same core.Associated with improved selectivity over other kinases.
ALK5 Addition of a 2-amino-pyridine as the hinge-binding motif.25-fold increase in potency.
ALK5 Introduction of a basic N-methyl piperazine group via an amide linker.Boosted biochemical and cell-based potency.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and determine cell viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells will yield a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare a stock solution of the dichloropyridazine derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

    • Self-Validation: Wells without cells (medium only) should be included to measure background absorbance.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_compounds Add Serial Dilutions of Dichloropyridazine Derivatives incubate1->add_compounds incubate2 Incubate 48-72h (Compound Exposure) add_compounds->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The pyridazine scaffold is also prominent in the development of novel antimicrobial agents, showing activity against a range of pathogenic bacteria. The rise of antibiotic resistance necessitates the exploration of new chemical entities and mechanisms of action.

Mechanism of Action: Inhibition of DNA Gyrase

A key bacterial target for pyridazine derivatives is DNA gyrase (GyrB), a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. This enzyme introduces negative supercoils into the DNA, relieving torsional stress. By binding to the ATP-binding site of the GyrB subunit, pyridazine inhibitors prevent the enzyme from carrying out its function, leading to a disruption of DNA architecture and ultimately bacterial cell death. This target is attractive as it is present in bacteria but absent in humans, offering a potential for selective toxicity.

Structure-Activity Relationship (SAR) Insights

SAR studies on pyridazinone derivatives have demonstrated that specific substitutions significantly influence antibacterial potency.

Bacterial Strain(s) Scaffold Modification Observed Activity Change Reference
S. aureus (MRSA), P. aeruginosa, A. baumannii6-phenyl-4-(4-chlorophenyl)pyridazin-3(2H)-one core.Showed potent activity with MIC values of 3.74–8.92 µM.
Gram-negative bacteriaHydrolysis of an ethyl ester group at the N-1 position to a carboxylic acid.Increased antibacterial activity against P. aeruginosa and A. baumannii.
Gram-negative bacteriaChloro-substituted derivatives.Exhibited the highest activity, with MICs (0.892–3.744 µg/mL) lower than chloramphenicol against E. coli and P. aeruginosa.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that prevents visible growth (turbidity) is recorded as the MIC.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

    • Causality: A standardized inoculum is crucial for reproducibility. A higher bacterial load would require a higher concentration of the drug to achieve inhibition.

  • Compound Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare the dichloropyridazine derivative in CAMHB at twice the highest desired final concentration and add 100 µL to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as a growth control (no compound).

  • Inoculation:

    • Dilute the standardized bacterial suspension from Step 1 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

    • Add 50 µL of this diluted inoculum to each well (wells 1-12), resulting in a final concentration of ~5 x 10⁵ CFU/mL in a 100 µL volume.

    • Self-Validation: A sterility control well (medium only, no bacteria) and a growth control well (medium and bacteria, no compound) must be included on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, examine the plate for visible turbidity by eye or using a plate reader.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Herbicidal Activity - A New Approach to Weed Management

The pyridazine core is also a component of several commercial herbicides. Recent research has focused on developing novel dichloropyridazine derivatives with high efficacy and new modes of action to combat the growing problem of herbicide-resistant weeds.

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

A promising herbicidal mechanism for pyridazine derivatives is the inhibition of phytoene desaturase (PDS). PDS is a key enzyme in the plant's carotenoid biosynthesis pathway, which converts the colorless phytoene into colored carotenoids. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting PDS, the pyridazine compound causes an accumulation of phytoene and a lack of protective carotenoids. This leads to rapid bleaching of chlorophyll and subsequent plant death upon exposure to light.

Carotenoid_Pathway cluster_effect Effect of Inhibition GGPP GGPP PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene (Colorless) PSY->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Photo_Oxidation Photo-oxidation & Plant Death Phytoene->Photo_Oxidation Accumulation Leads To Z_Carotene ζ-Carotene PDS->Z_Carotene Desaturases Other Desaturases Z_Carotene->Desaturases Lycopene Lycopene Desaturases->Lycopene Carotenoids Carotenoids (β-carotene, etc.) Lycopene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Herbicide Pyridazine Herbicide Herbicide->PDS Inhibits

Caption: Carotenoid biosynthesis pathway and PDS inhibition.

Herbicidal Spectrum and SAR

Recent studies on 6-chloro-pyridazine-4-carboxamide derivatives have shown potent herbicidal activity.

  • Weed Spectrum: A lead compound demonstrated 100% pre-emergence inhibition of the grass Echinochloa crus-galli (barnyardgrass) and the broadleaf weed Portulaca oleracea (common purslane) at 100 µg/mL. It also showed excellent post-emergence activity against broadleaf weeds.

  • Structure-Activity Relationship: The presence of a chlorine atom at the C-6 position of the pyridazine ring was identified as a key group for potent post-emergence herbicidal activity.

Conclusion and Future Perspectives

The dichloropyridazine scaffold is a remarkably versatile platform for the development of a wide range of biologically active molecules. As anticancer agents, they show significant promise as inhibitors of kinases and PARP-1, targeting fundamental processes of malignancy. In the antimicrobial realm, their ability to inhibit essential bacterial enzymes like DNA gyrase positions them as valuable leads in the fight against antibiotic resistance. Furthermore, their emergence as potent PDS-inhibiting herbicides offers a new mode of action for effective weed management in agriculture.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, thereby enhancing their therapeutic index or crop safety. The exploration of hybrid molecules, which combine the pyridazine core with other known pharmacophores, may lead to dual-action agents with improved efficacy and a reduced likelihood of resistance development. The continued investigation of this privileged scaffold is certain to yield novel candidates for clinical and agricultural applications.

References

  • Elmasry, M. F., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic & Medicinal Chemistry, 27(18), 115033. [Link]

  • Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1957-1981. [Link]

  • Klich, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Ruiz-Sanchis, P., et al. (2011). Carotenoid Biosynthesis and Regulation in Plants. AOCS Lipid Library. [Link]

  • Riaz, A., et al. (2023). Role of PARP1 in single-strand break repair. ResearchGate. [Link]

  • Abdelrahman, N. A., et al. (2023). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. Archives of Pharmaceutical Sciences Ain Shams University. [Link]

  • Gjini, E., & Britz, G. W. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. mis-ch.com. [Link]

  • Das, V. R., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Wang, H., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, H., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. [Link]

  • Rask-Andersen, M., et al. (2013). Overview of the role of PARP1 in DNA repair. ResearchGate. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. bio-rad-antibodies.com. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7247. [Link]

  • Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 5037-5041. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. bio-rad-antibodies.com. [Link]

  • Liu, H., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International Journal of Molecular Sciences, 22(22), 12534. [Link]

  • Elmasry, M. F., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. [Link]

  • Green, J. M., & Castle, L. A. (2010). Utilities and Limitations for Herbicide-Resistant Weed Management. Journal of Agricultural and Food Chemistry, 58(10), 5899-5909. [Link]

  • Caproiu, M. T., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 329-335. [Link]

  • El-fakharany, E. M., et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 100(10), 101168. [Link]

  • Pezeshkpour, V. (n.d.). Herbicides that Inhibit Pigments. Principles of Weed Control. [Link]

  • Al-Awadhi, F., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 60. [Link]

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 1

An In-Depth Technical Guide to 3,6-dichloro-N-methylpyridazin-4-amine: A Versatile Scaffold for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,6-dichloro-N-methylpyridazin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide will explore the broader context of the pyridazine scaffold in medicinal chemistry, highlighting the potential applications of this particular molecule as a versatile building block for the discovery of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

3,6-dichloro-N-methylpyridazin-4-amine is a substituted pyridazine, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The presence of two chlorine atoms and a methylamino group on the pyridazine ring imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in organic synthesis.

Key Identifiers and Properties
PropertyValueSource
CAS Number 17645-06-6
Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
Monoisotopic Mass 176.98605 Da
SMILES CNC1=CC(=NN=C1Cl)Cl
InChI InChI=1S/C5H5Cl2N3/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H,8,9)
Molecular Structure

The structure of 3,6-dichloro-N-methylpyridazin-4-amine consists of a central pyridazine ring. A methylamino group is attached at the 4-position, and chlorine atoms are located at the 3- and 6-positions.

Caption: 2D molecular structure of 3,6-dichloro-N-methylpyridazin-4-amine.

Synthesis and Spectroscopic Characterization

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine can be achieved through nucleophilic aromatic substitution on a suitable polychlorinated pyridazine precursor.

Experimental Protocol: Synthesis from 3,4,6-Trichloropyridazine

This protocol is adapted from the procedure described by Stoll et al. (2015) in Tetrahedron Letters.[1]

Reaction Scheme:

Step-by-Step Methodology:

  • Reactant Combination: In a sealed glass tube, combine 3,4,6-trichloropyridazine (500 mg, 2.73 mmol) with a 2 M solution of methanamine in tetrahydrofuran (THF) (10.9 ml, 21.8 mmol). This will result in a light yellow suspension.

  • Reaction: Seal the tube and heat the mixture to 50 °C for two hours.

  • Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate.

  • Extraction: Extract the aqueous layer four times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash once with brine, and dry over sodium sulfate.

  • Isolation: Filter the mixture and concentrate the filtrate in vacuo to yield 3,6-dichloro-N-methylpyridazin-4-amine as a light yellow powder (454.6 mg, 93.7% yield). The product can be used without further purification.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):

    • m/z = 177.9938 [(M+H)+], calculated for C5H5Cl2N3: 177.9933.[1] This data confirms the molecular weight of the protonated molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the molecular structure.

    • ¹H NMR (600 MHz, CHLOROFORM-d):

      • δ 6.53 (s, 1H): This singlet corresponds to the proton on the pyridazine ring.

      • δ 5.20 (br. s., 1H): The broad singlet is attributed to the amine proton.

      • δ 2.97 (d, J=5.1 Hz, 3H): This doublet represents the three protons of the methyl group, coupled to the amine proton.[1]

    • ¹³C NMR (151 MHz, CHLOROFORM-d):

      • δ 155.7, 144.7, 144.1, 104.9, 29.2.[1] These peaks correspond to the five distinct carbon atoms in the molecule.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 3,6-dichloro-N-methylpyridazin-4-amine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of the two chlorine atoms. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. This makes the molecule a versatile building block for creating a library of derivatives.[2]

The methylamino group can also be a site for further chemical modification, such as acylation or alkylation, to introduce additional diversity.[2]

start 3,6-dichloro-N-methylpyridazin-4-amine sub Nucleophilic Aromatic Substitution (SNAr) start->sub React with Nucleophiles mod Amine Modification start->mod Acylation/ Alkylation prod1 Diverse Pyridazine Derivatives sub->prod1 prod2 Further Functionalized Amines mod->prod2

Sources

Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,6-dichloro-N-methylpyridazin-4-amine in Organic Solvents

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a paramount gatekeeper of a compound's potential. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise promising drug candidate.[1][2][3] More than 40% of new chemical entities emerging from pharmaceutical pipelines exhibit poor aqueous solubility, making the rigorous characterization of this parameter not just a perfunctory step, but a cornerstone of strategic development.[3][4]

This guide is crafted for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of pyridazine-based scaffolds. Our focus is on 3,6-dichloro-N-methylpyridazin-4-amine , a heterocyclic amine with potential as a key intermediate in the synthesis of biologically active molecules. While specific, publicly available solubility data for this exact compound is limited, this document provides a comprehensive framework for its systematic evaluation. We will delve into the foundational principles of solubility, present a detailed, field-proven methodology for its experimental determination, and use data from a close structural analog, 4-amino-3,6-dichloropyridazine (ADCP) , to provide context and predictive insights. The objective is to equip you not just with data, but with a robust, self-validating system for assessing the solubility of this and similar compounds, thereby empowering informed decision-making in your research and development endeavors.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] The adage "like dissolves like" serves as a useful heuristic, reminding us that substances with similar polarities tend to be miscible.[4][6][7] This principle is rooted in the change in Gibbs free energy (ΔG) of the system, which must be negative for dissolution to occur spontaneously.

ΔG = ΔH_solution - TΔS_solution

Where ΔH is the enthalpy of solution (the energy absorbed or released) and ΔS is the entropy of solution (the change in disorder). For a solid to dissolve, the energy required to break the crystal lattice (solute-solute interactions) and disrupt the solvent-solvent interactions must be compensated for by the energy released upon the formation of new solute-solvent interactions.

Predicted Physicochemical Properties of 3,6-dichloro-N-methylpyridazin-4-amine

To anticipate the solubility behavior of 3,6-dichloro-N-methylpyridazin-4-amine, we must first consider its key molecular descriptors. While experimental data is sparse, computational models provide valuable estimates.

PropertyPredicted Value/TypeInfluence on Solubility
Molecular Formula C₅H₅Cl₂N₃-
Molecular Weight 178.02 g/mol Higher molecular weight can sometimes correlate with lower solubility.
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5A positive logP indicates a preference for non-polar (lipophilic) environments over water.
Hydrogen Bond Donors 1 (the N-H of the amine)The ability to donate hydrogen bonds can enhance solubility in protic solvents like alcohols.
Hydrogen Bond Acceptors 3 (the two pyridazine nitrogens and the amine nitrogen)Multiple acceptor sites can interact favorably with protic solvents.
pKa (most basic) ~2-3 (Predicted for the pyridazine ring)The weak basicity of the pyridazine ring means its solubility will be pH-dependent in aqueous systems, but this has less impact in unbuffered organic solvents.

The structure possesses both polar features (the N-methylamine group and the pyridazine nitrogens) and non-polar characteristics (the dichlorinated ring). This amphiphilic nature suggests that its solubility will be highly dependent on the specific organic solvent used.

A Case Study: Solubility of the Structural Analog 4-amino-3,6-dichloropyridazine (ADCP)

To ground our theoretical discussion in experimental data, we turn to a study on the solubility of the closely related compound, 4-amino-3,6-dichloropyridazine (ADCP).[8][9][10] This compound differs from our target only by the absence of a methyl group on the amine. The trends observed for ADCP provide a strong predictive basis for the behavior of 3,6-dichloro-N-methylpyridazin-4-amine.

The mole fraction solubility (x) of ADCP was determined in seven organic solvents at temperatures from 278.15 K to 333.15 K.[8][9][10]

Table 1: Mole Fraction Solubility (x) of 4-amino-3,6-dichloropyridazine (ADCP) in Various Organic Solvents at Different Temperatures. [8][9][10]

Temperature (K)MethanolEthanolAcetoneDichloromethaneEthyl Acetate1,4-DioxaneTetrahydrofuran
278.15 0.00750.00380.03850.00190.01510.04560.0612
283.15 0.00920.00470.04530.00240.01820.05390.0723
288.15 0.01120.00580.05320.00300.02180.06370.0853
293.15 0.01360.00710.06230.00380.02610.07520.1005
298.15 0.01650.00870.07280.00470.03110.08860.1182
303.15 0.01990.01060.08500.00590.03710.10430.1389
308.15 0.02400.01290.09910.00730.04410.12260.1630
313.15 0.02880.01570.11530.00910.05230.14380.1911
318.15 0.03460.01900.13390.01130.06180.16850.2238
323.15 0.04150.02300.15540.01400.07290.19710.2621
328.15 0.04980.02790.18010.01730.08580.23030.3069
333.15 0.05970.03370.20850.02140.10080.26880.3584

Analysis of ADCP Solubility Data:

  • Temperature Dependence: As expected for most solid solutes, solubility increases with temperature across all solvents, indicating an endothermic dissolution process (ΔH > 0).[11][12]

  • Solvent Polarity and Interactions: The highest solubility is observed in tetrahydrofuran (THF) and 1,4-dioxane, which are polar aprotic solvents capable of acting as strong hydrogen bond acceptors. The solubility in protic solvents like methanol and ethanol is moderate. The lowest solubility is seen in dichloromethane, a less polar solvent. This suggests that the hydrogen bonding capabilities of the amino group and pyridazine nitrogens play a significant role in the solvation process.

Prediction for 3,6-dichloro-N-methylpyridazin-4-amine: The addition of a methyl group to the amine increases the molecule's lipophilicity and may introduce some steric hindrance to hydrogen bonding. It is therefore plausible to hypothesize that the N-methylated compound will exhibit slightly lower solubility in highly polar, protic solvents (like methanol) but potentially enhanced solubility in less polar solvents (like dichloromethane or ethyl acetate) compared to ADCP.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain reliable and definitive solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is considered the "gold standard" for this purpose due to its robustness and direct measurement of the compound in a saturated, equilibrated solution.[1][13]

Causality Behind the Experimental Design

This protocol is designed as a self-validating system. The use of excess solid ensures that equilibrium is reached with the solid phase, which is the definition of a saturated solution.[2] The extended equilibration time (24-48 hours) allows for the dissolution process to reach a thermodynamic minimum, avoiding the inflated values that can result from kinetically-driven supersaturation.[2] Phase separation via centrifugation and subsequent filtration is critical to prevent solid particulates from artificially inflating the measured concentration of the dissolved analyte. Finally, quantification by a validated HPLC method ensures accuracy and precision.[14]

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 3,6-dichloro-N-methylpyridazin-4-amine (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringes and 0.22 µm or 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with UV-Vis detector

Procedure:

  • Preparation of Solutions:

    • Add approximately 5-10 mg of 3,6-dichloro-N-methylpyridazin-4-amine to a 2 mL glass vial. The key is to ensure an excess of solid remains after equilibration.

    • Accurately add 1.0 mL of the chosen organic solvent to the vial.

    • Prepare samples in triplicate for each solvent to assess reproducibility.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a consistent speed (e.g., 300 RPM) for 24 to 48 hours. A time-course study can be performed initially to confirm that equilibrium is reached within this period (i.e., the concentration in solution does not increase between 24 and 48 hours).[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:10 or 1:100 dilution).

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection.[15]

    • Prepare a calibration curve using standard solutions of 3,6-dichloro-N-methylpyridazin-4-amine of known concentrations in the same solvent.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage discovery where compound availability is low and throughput is high, kinetic solubility assays are often employed.[16][17] These methods typically involve adding a concentrated DMSO stock solution to an aqueous or organic medium and measuring the point at which precipitation occurs, often via nephelometry or filtration plates.[18][19] While faster, it's critical to recognize that these methods measure kinetic solubility, which can differ significantly from thermodynamic solubility, often yielding higher values due to the formation of supersaturated solutions.[20]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the recommended shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (5-10 mg) into vial prep2 Add precise volume of solvent (e.g., 1.0 mL) prep1->prep2 Triplicate for each solvent equil Agitate at constant T (24-48 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtrate to linear range sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Method Validation: Ensuring Data Integrity

The trustworthiness of solubility data hinges entirely on the quality of the analytical method used for quantification.[21] A robust HPLC method for 3,6-dichloro-N-methylpyridazin-4-amine should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for purpose.[14]

Key Validation Parameters:

  • Specificity: The method must be able to resolve the analyte peak from any impurities or degradants.

  • Linearity: A linear relationship between concentration and detector response must be demonstrated across a defined range. This is essential for accurate quantification from the calibration curve.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at levels of repeatability (same day, same analyst) and intermediate precision (different days, different analysts).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion: A Pathway to Reliable Solubility Characterization

This technical guide has laid out a comprehensive and scientifically grounded approach for determining the solubility of 3,6-dichloro-N-methylpyridazin-4-amine in organic solvents. By understanding the underlying thermodynamic principles, leveraging data from structural analogs, and meticulously executing the gold-standard shake-flask protocol with a validated analytical method, researchers can generate high-quality, reliable data. This information is not merely a physical constant; it is a critical dataset that informs reaction optimization, purification strategies, formulation development, and ultimately, the viability of a compound within the drug discovery pipeline. Adherence to this rigorous methodological framework will ensure that the solubility data generated is trustworthy, reproducible, and provides a solid foundation for advancing promising chemical entities.

References

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  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. Available at: [Link]

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  • Liu, J.-Q., Li, Y.-Y., Wang, A.-Y., & Chen, S.-Y. (2014). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Journal of Chemical & Engineering Data, 59(12), 4162–4167. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 234-266. Available at: [Link]

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  • Journal of Chemical & Engineering Data. (2015). Measurement and Correlation of Solubilities of 4-Amino-3,6-dichloropyridazine in Ethanol + Water Mixtures from (303.15 to 323.15) K. Available at: [Link]

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The Pyridazine Heterocycle: A Privileged Scaffold in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its ascent from a relatively underexplored scaffold to a cornerstone of modern drug design is a testament to its unique and advantageous physicochemical properties.[3] Unlike its carbocyclic counterpart, benzene, the pyridazine nucleus possesses a distinct electronic architecture characterized by a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding.[3][4] These intrinsic features bestow upon pyridazine-containing molecules the ability to engage in potent and specific interactions with biological targets.[3]

From a drug development perspective, the pyridazine moiety offers a compelling suite of benefits. The presence of the two nitrogen atoms often enhances aqueous solubility and can favorably modulate a compound's pharmacokinetic profile.[2] Furthermore, the pyridazine ring has been associated with low cytochrome P450 inhibitory effects and a reduced potential for interaction with the cardiac hERG potassium channel, mitigating common risks in drug development.[3] This guide will provide a comprehensive exploration of the synthesis, diverse biological activities, and burgeoning applications of substituted pyridazines, offering insights into their vast potential across various scientific domains.

Synthetic Strategies: Accessing the Pyridazine Scaffold

The versatility of the pyridazine core is matched by the numerous synthetic routes available for its construction and derivatization. A foundational approach to building the pyridazinone ring, a common precursor, involves the condensation of γ-ketoacids with hydrazine hydrate. This method allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

A generalized synthetic scheme is presented below:

G cluster_0 Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones A Substituted Aromatic Compound + Succinic Anhydride B Substituted 4-Oxo-butyric Acid A->B Friedel-Crafts Acylation (Anhydrous AlCl3) C 6-Aryl-4,5-dihydropyridazin-3(2H)-one B->C Cyclocondensation (Hydrazine Hydrate)

Caption: General synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

More advanced and diverse synthetic methodologies, including Diels-Alder reactions and various cross-coupling strategies, have further expanded the accessible chemical space for pyridazine derivatives.[5][6][7] These methods provide medicinal chemists with a powerful toolkit for the rational design and synthesis of novel pyridazine-based compounds.

Therapeutic Applications: A Multifaceted Pharmacophore

The true power of the substituted pyridazine scaffold lies in its remarkable breadth of pharmacological activities.[8][9][10] Pyridazine derivatives have demonstrated significant potential in a multitude of therapeutic areas, leading to the development of approved drugs and a robust pipeline of clinical candidates.[2]

Oncology: Targeting the Hallmarks of Cancer

In the realm of oncology, the pyridazine scaffold is a prominent feature in a vast number of anticancer agents.[1][11] These compounds target various facets of cancer cell biology, including aberrant cell signaling, tumor metabolism, and epigenetic regulation.[1] A significant focus has been on the development of protein kinase inhibitors, as these enzymes are critical regulators of cell proliferation and survival.[2]

Compound/Derivative Class Target Therapeutic Potential
Pyridazine-based diarylureasVEGFR-2Inhibition of angiogenesis in various cancers.[12][13]
Pyrido[3,2-d]pyridazinesNot specifiedAnticonvulsant activity with potential for brain tumor therapy.
Imidazo[1,2-b]pyridazinesNot specifiedAntimycobacterial agents with potential for cancer immunotherapy.[14]
Pyridazinone derivativesMultiple Kinases (e.g., TRK, GLS1)Targeting signal transduction and tumor metabolism.[1]

Signaling Pathway: Inhibition of VEGFR-2 by Pyridazine Derivatives

G cluster_0 VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Promotes Pyridazine_Inhibitor Substituted Pyridazine Pyridazine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling inhibition by substituted pyridazines.

Infectious Diseases: A New Frontier in Antimicrobial Development

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] Substituted pyridazines have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[16][17][18] Their mechanism of action can vary, with some derivatives targeting essential enzymes or disrupting cell wall integrity.[16]

Derivative Class Target Organism(s) Observed Activity
Pyridazinium compoundsPseudomonas aeruginosa, Candida albicansSaturated derivatives show strong activity.[17]
PyrrolopyridazinesStaphylococcus aureus, Bacillus subtilisPartial saturation enhances activity against Gram-positive bacteria.[17]
Pyridazinone-based diarylureasStaphylococcus aureus, Candida albicansPotent antibacterial and antifungal properties.[12]
Pyridazinone derivativesMycobacterium tuberculosisModerate to good antitubercular activity.[19]
Inflammation and Neurological Disorders: Modulating Key Pathways

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and neurodegenerative disorders.[20] Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators such as TNF-α and various interleukins.[20][21] One notable example is the marketed analgesic and anti-inflammatory drug emorfazone, a pyridazinone derivative.[8]

In the context of neurological disorders, certain pyridazine-based molecules have shown promise in combating amyloid fibril formation, a hallmark of Alzheimer's disease.[22][23] These compounds may act by stabilizing the monomeric state of proteins, thereby preventing their aggregation into toxic fibrils.[22] The structure-activity relationship of these inhibitors is an active area of research, with the position and nature of substituents on the pyridazine core playing a crucial role in their efficacy.[22][24]

Cardiovascular Diseases: A Focus on Vasodilation and Antihypertensive Effects

Substituted pyridazines have a long history in the treatment of cardiovascular diseases, with several compounds exhibiting potent vasodilatory and antihypertensive activities.[25][26][[“]] These effects can be mediated through various mechanisms, including the inhibition of phosphodiesterases (PDEs) or direct action on vascular smooth muscle.[25][26] The pyridazin-3(2H)-one scaffold, in particular, has been extensively explored for the development of novel cardiovascular agents.[25]

Expanding Horizons: Applications in Agrochemicals and Materials Science

The utility of the pyridazine scaffold extends beyond medicine into the realms of agriculture and materials science.

  • Agrochemicals: Pyridazine derivatives are integral to the development of modern crop protection agents.[28][29][30] They serve as the core structure for a range of herbicides, fungicides, and insecticides, contributing to improved crop yields and pest management.[30][31][32]

  • Materials Science: The unique electronic properties of the pyridazine ring make it an attractive building block for advanced materials.[31] Pyridazine-based compounds are being investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[33] Their ability to participate in supramolecular assembly also opens up possibilities in crystal engineering and the design of functional nanomaterials.[33][34]

Experimental Protocols

Representative Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivative

This protocol is a generalized procedure based on established synthetic routes.[19]

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of the substituted aromatic compound (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise at 0 °C.

  • Add succinic anhydride (1.1 eq) and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-butyric acid derivative.

Step 2: Cyclocondensation

  • Dissolve the crude 4-oxo-butyric acid derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.

  • Purify the product by recrystallization from a suitable solvent if necessary.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for assessing the inhibitory activity of substituted pyridazines against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (substituted pyridazines) dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for the negative control).

  • Add 5 µL of a solution containing the VEGFR-2 enzyme and the substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow: In Vitro Kinase Inhibition Assay

G A Prepare Serial Dilutions of Test Compounds and Controls B Dispense Compounds/Controls into 384-well Plate A->B C Add Enzyme/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Add ADP Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The substituted pyridazine scaffold has unequivocally demonstrated its value as a versatile and highly fruitful area of research.[2] Its unique physicochemical properties have been successfully leveraged to develop a wide array of biologically active molecules with applications spanning from medicine to agriculture.[9][31] The recent FDA approvals of pyridazine-containing drugs mark a significant milestone and are likely to spur further interest in this remarkable heterocycle.[3]

Future research will undoubtedly focus on the continued exploration of novel substitution patterns to fine-tune the pharmacological profiles of pyridazine derivatives, leading to the development of more potent and selective therapeutic agents. The elucidation of their mechanisms of action, particularly in complex diseases, will be crucial for their clinical translation.[20] Furthermore, the expanding applications of pyridazines in materials science suggest a bright future for this heterocycle in the development of next-generation technologies.[33] The journey of the pyridazine ring is far from over; it remains a beacon of opportunity for innovation and discovery.

References

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Methodological & Application

The Versatile Scaffold: 3,6-dichloro-N-methylpyridazin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core as a Privileged Structure in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and the capacity for robust hydrogen bonding, make it an attractive framework for designing molecules that can effectively interact with biological targets.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[2] Within this class of compounds, halogenated pyridazines serve as exceptionally versatile intermediates, allowing for the strategic and controlled introduction of various functional groups to explore structure-activity relationships (SAR).

This application note provides an in-depth guide to the use of a particularly valuable, yet underexplored, building block: 3,6-dichloro-N-methylpyridazin-4-amine (CAS No. 17645-06-6). We will delve into its synthesis, reactivity, and its application in the construction of diverse molecular libraries for drug discovery, with a focus on the development of kinase inhibitors and pro-apoptotic agents. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively leverage this scaffold in their quest for novel therapeutics.

Chemical Properties and Reactivity

3,6-dichloro-N-methylpyridazin-4-amine possesses a unique arrangement of substituents that dictates its reactivity. The pyridazine core is electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine atoms.[3] The N-methylamino group at the C4 position is an electron-donating group, which can influence the regioselectivity of these substitution reactions.

Regioselectivity in Nucleophilic Aromatic Substitution

A critical consideration when utilizing 3,6-dichloro-N-methylpyridazin-4-amine as a scaffold is the relative reactivity of the two chlorine atoms at the C3 and C6 positions. The position of nucleophilic attack is governed by the stability of the intermediate Meisenheimer complex. For related 4-aminodichloropyridazines, the electronic influence of the amino group and the positions of the ring nitrogens play a key role. While specific experimental data for this exact molecule is sparse, insights can be drawn from analogous systems like dichloropyrimidines. In many cases, electron-donating groups can direct substitution to specific positions.[4] For 3,6-dichloropyridazines, substitution patterns can be controlled by carefully selecting reaction conditions and the nature of the nucleophile.

General Reactivity Scheme:

start 3,6-dichloro-N-methylpyridazin-4-amine intermediate1 Monosubstituted Intermediate (C6) start->intermediate1 Nu- (Regioselective) intermediate2 Monosubstituted Intermediate (C3) start->intermediate2 Nu'- (Less Favorable) product1 Disubstituted Product intermediate1->product1 Nu'-

Caption: General workflow for the derivatization of 3,6-dichloro-N-methylpyridazin-4-amine.

Synthesis of the Core Scaffold

The parent compound, 3,6-dichloro-N-methylpyridazin-4-amine, can be synthesized in high yield from commercially available 3,4,6-trichloropyridazine.

Protocol 1: Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine

This protocol details the nucleophilic aromatic substitution of a chlorine atom on the 3,4,6-trichloropyridazine ring with methylamine.[5]

Materials:

  • 3,4,6-Trichloropyridazine

  • Methylamine (2 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Sodium sulfate

  • Sealed reaction tube

Procedure:

  • In a glass reaction tube, combine 3,4,6-trichloropyridazine (1.0 eq) with a methylamine solution in THF (8.0 eq). This will result in a light yellow suspension.

  • Seal the tube and heat the reaction mixture to 50 °C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate.

  • Combine the organic layers and wash once with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting light yellow powder is 3,6-dichloro-N-methylpyridazin-4-amine and can often be used without further purification.

Expected Yield: ~94%

Characterization Data:

  • LC-HRMS: m/z = 177.9938 [(M+H)+], calculated for C₅H₅Cl₂N₃: 177.9933.[5]

  • ¹H NMR (600 MHz, CDCl₃): δ 6.53 (s, 1H), 5.20 (br. s., 1H), 2.97 (d, J=5.1 Hz, 3H).[5]

  • ¹³C NMR (151 MHz, CDCl₃): δ 155.7, 144.7, 144.1, 104.9, 29.2.[5]

Applications in Medicinal Chemistry: Building Bioactive Molecules

The strategic placement of two reactive chlorine atoms makes 3,6-dichloro-N-methylpyridazin-4-amine an ideal starting point for generating libraries of compounds for high-throughput screening. Key transformations include nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Application in Kinase Inhibitor Synthesis

The pyridazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6] The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The C3 and C6 positions offer vectors for substitution to occupy the hydrophobic regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

Illustrative Signaling Pathway:

RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->RAF

Caption: Simplified MAPK signaling pathway, a common target for pyridazine-based kinase inhibitors.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl substituent at one of the chlorine-bearing positions.[7]

Materials:

  • 3,6-dichloro-N-methylpyridazin-4-amine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 3,6-dichloro-N-methylpyridazin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in the chosen solvent system.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Arylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O1102035-65
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O901270-85

Note: Yields are representative and will vary based on the specific substrate and reaction conditions.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond, introducing a substituted amine.[2][8]

Materials:

  • 3,6-dichloro-N-methylpyridazin-4-amine

  • Aryl or alkyl amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (1.5 eq).

  • Add 3,6-dichloro-N-methylpyridazin-4-amine (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography.

Experimental Workflow Diagram:

start 3,6-dichloro-N- methylpyridazin-4-amine suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald snar SNAr with ROH/RSH start->snar product1 C-C Coupled Product suzuki->product1 product2 C-N Coupled Product buchwald->product2 product3 C-O/C-S Coupled Product snar->product3 library Diverse Compound Library product1->library product2->library product3->library

Caption: Derivatization strategies for 3,6-dichloro-N-methylpyridazin-4-amine.

Application in the Synthesis of Pro-Apoptotic Agents

Dysregulation of apoptosis is a hallmark of cancer. The pyridazine scaffold has been incorporated into molecules designed to induce apoptosis in cancer cells.[9] These agents often function by inhibiting anti-apoptotic proteins or activating pro-apoptotic pathways. The derivatization of 3,6-dichloro-N-methylpyridazin-4-amine allows for the exploration of substituents that can enhance these pro-apoptotic activities.

Conclusion and Future Perspectives

3,6-dichloro-N-methylpyridazin-4-amine is a highly versatile and valuable building block for medicinal chemistry. Its straightforward synthesis and the presence of two differentially reactive chlorine atoms provide a robust platform for the creation of diverse molecular libraries. The application of modern synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enables the efficient exploration of structure-activity relationships. The pyridazine core's proven utility in targeting key biological pathways, particularly in oncology, underscores the potential of derivatives of 3,6-dichloro-N-methylpyridazin-4-amine as starting points for the development of next-generation therapeutics. Further investigation into the regioselective functionalization of this scaffold will undoubtedly unlock new avenues for drug discovery.

References

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Application Notes and Protocols: Mastering Nucleophilic Substitution on Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridazine scaffold is a privileged structure.[1] Its derivatives are integral to numerous therapeutic agents, demonstrating a wide spectrum of biological activities including antihypertensive, anticancer, and anti-inflammatory properties.[2][3] Dichloropyridazines, particularly 3,6-dichloropyridazine, serve as highly versatile and critical starting materials for the synthesis of these complex molecules.[4]

The reactivity of the dichloropyridazine ring is dominated by its electron-deficient nature, a consequence of the two adjacent, electronegative nitrogen atoms. This property makes the carbon atoms of the ring highly susceptible to attack by nucleophiles, enabling functionalization through Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth exploration of the SNAr mechanism on dichloropyridazines, detailing the critical reaction conditions and offering validated protocols for achieving selective mono- and di-substitution with a range of common nucleophiles.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction on dichloropyridazines proceeds via a well-established two-step addition-elimination mechanism.[5][6] Understanding this pathway is fundamental to controlling the reaction outcome.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom. This is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is crucial; the negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atoms, which readily accommodate it.[7]

  • Elimination of Leaving Group: In the second, much faster step, the aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

Figure 1: General SNAr Addition-Elimination Mechanism.

Controlling Reaction Selectivity: A Guide to Mono- vs. Di-substitution

The primary challenge and opportunity in working with dichloropyridazines is controlling the regioselectivity to achieve either mono- or di-substitution. The selection of reaction parameters is paramount and allows for the synthesis of either symmetrical or unsymmetrical pyridazine derivatives.

Decision_Tree start Desired Product? mono Mono-substituted Product start->mono One Chlorine Substituted di Di-substituted Product start->di Both Chlorines Substituted cond_mono1 Use 1.0-1.1 eq. of Nucleophile mono->cond_mono1 cond_mono2 Low to Moderate Temp. (e.g., 0 °C to RT) mono->cond_mono2 cond_mono3 Careful monitoring (TLC, LC-MS) mono->cond_mono3 cond_di1 Use >2.0 eq. of Nucleophile di->cond_di1 cond_di2 Elevated Temp. (e.g., 80-120 °C or Reflux) di->cond_di2 cond_di3 Longer Reaction Time di->cond_di3

Figure 2: Decision workflow for selective substitution.
Key Factors Influencing Selectivity:
  • Stoichiometry: This is the most straightforward control element. Using one equivalent of the nucleophile favors mono-substitution, while an excess (typically >2 equivalents) drives the reaction towards di-substitution.

  • Temperature: SNAr reactions are often exothermic. The first substitution is generally faster and can occur at lower temperatures than the second. To achieve mono-substitution, reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm to room temperature. Di-substitution typically requires heating, often to reflux, to overcome the higher activation energy for replacing the second chlorine atom.[5]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, THF, and acetonitrile are commonly employed.[8] They are effective at solvating cations, leaving the anionic nucleophile more reactive. For reactions involving bases like K₂CO₃ or NaH, anhydrous conditions are critical. In some cases, alcohols like ethanol can serve as both the solvent and the nucleophile.[4]

  • Nucleophile Reactivity: The nature of the nucleophile plays a significant role.

    • N-Nucleophiles (Amines): Generally very effective. Primary and secondary amines react readily. Mono-substitution can be achieved with careful temperature and stoichiometric control.[9]

    • O-Nucleophiles (Alcohols/Phenols): Require deprotonation by a strong base (e.g., NaH, t-BuOK) to form the more potent alkoxide or phenoxide nucleophile.

    • S-Nucleophiles (Thiols): Are excellent nucleophiles.[10] Thiols are more acidic than their alcohol counterparts, and their conjugate bases (thiolates) are highly nucleophilic, often reacting at lower temperatures.[11] A milder base like K₂CO₃ is often sufficient for deprotonation.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the nucleophilic substitution on 3,6-dichloropyridazine, providing a comparative overview for experimental design.

Target ProductNucleophile (NuH)Eq. of NuHBase (Eq.)SolventTemperature (°C)Typical Time (h)Ref.
Mono-Amine NH₄OH (aq. solution)Excess(Self-basic)N/A (in vial)120 (Microwave)0.5[9]
Mono-Amine 2-Chlorobenzylamine1.0N/APyridineReflux7[4]
Di-Amine Secondary Amine2.2K₂CO₃ (2.5)DMF80-1004-12[5]
Mono-Thiol Aryl/Alkyl Thiol1.0K₂CO₃ (1.5)AcetonitrileRT2-6
Di-Thiol Aryl/Alkyl Thiol2.2K₂CO₃ (3.0)DMF60-803-8
Mono-Alkoxide Alcohol (ROH)1.0NaH (1.1)THF0 to RT1-4
Di-Alkoxide Alcohol (ROH)ExcessNaH (2.5)THF / DMF806-16

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like sodium hydride (NaH) are highly reactive and moisture-sensitive; handle under an inert atmosphere.

Protocol 1: Selective Mono-amination of 3,6-Dichloropyridazine

This protocol details a microwave-assisted synthesis of 3-amino-6-chloropyridazine, a valuable building block.[9]

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH₃ content)

  • Microwave reactor with appropriate pressure-rated vials

  • Ethyl acetate, Hexane

  • Standard filtration apparatus

Procedure:

  • To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.0 eq, e.g., 1.5 g).

  • Add 5 mL of concentrated ammonium hydroxide solution.

  • Seal the vial securely with a cap. Causality: The sealed vial allows the reaction to be heated above the boiling point of the solvent, dramatically increasing the reaction rate.

  • Place the vial in the microwave reactor and irradiate for 30 minutes at 120 °C (a typical power setting is 300W).

  • After the program is complete, allow the vial to cool to room temperature. A precipitate should have formed.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid with a mixture of ethyl acetate:hexane (3:7) to remove any unreacted starting material.

  • Dry the product under vacuum. The resulting 3-amino-6-chloropyridazine is often of sufficient purity (typically >85% yield) to be used in subsequent steps without further purification.[9]

Protocol 2: Di-substitution with a Thiol Nucleophile

This protocol describes the synthesis of a 3,6-bis(arylthio)pyridazine. Thiols are potent nucleophiles, and the reaction often proceeds under milder conditions than with alcohols.

Materials:

  • 3,6-Dichloropyridazine

  • Thiophenol (or other aryl/alkyl thiol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add 3,6-dichloropyridazine (1.0 eq, e.g., 1.0 g).

  • Add anhydrous potassium carbonate (2.5-3.0 eq). Causality: K₂CO₃ acts as the base to deprotonate the thiol, forming the highly nucleophilic thiolate in situ. An excess ensures complete deprotonation.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M.

  • Add the thiol nucleophile (2.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-8 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure di-substituted product.

Protocol 3: Selective Mono-substitution with an Alcohol

This protocol details the synthesis of a 3-alkoxy-6-chloropyridazine, which requires the use of a strong base to generate the alkoxide nucleophile.

Materials:

  • 3,6-Dichloropyridazine

  • Desired alcohol (e.g., benzyl alcohol, ethanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • In the flask, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the alcohol (1.05 eq) dropwise. Vigorous hydrogen gas evolution will be observed. Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Performing this at 0 °C controls the exothermic reaction and gas evolution.

  • Stir the mixture at 0 °C for 30 minutes after gas evolution ceases to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve 3,6-dichloropyridazine (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the dichloropyridazine solution dropwise to the cold alkoxide solution.

  • Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir until TLC analysis indicates consumption of the starting material (typically 1-4 hours).

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired mono-substituted product.

References

  • Benchchem. (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(8), 6988–7000. [Link]

  • Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Pharmaceutical Chemistry Journal, 56(1), 29-41. [Link]

  • Kumar, A., Kumar, K., & Kumar, S. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 1-8. [Link]

  • Bakr, R. B., El-Gazzar, A. R., & Ahmed, A. S. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473. [Link]

  • De Kimpe, N., & D'hooghe, M. (2006). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Explained. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • orthocresol. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • Durham University. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica. Retrieved January 15, 2026, from [Link]

  • Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 4(15), 2967-2972. [Link]

  • A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds, 28(9), 1031-1035. [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved January 15, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 15, 2026, from [Link]

  • Kumar, V., & Kumar, A. (2019). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 6, 259-265. [Link]

  • TMP Chem. (2019, July 15). 05.04 Syntheses of Amines: Substitution Reactions. YouTube. [Link]

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The Strategic Utility of 3,6-dichloro-N-methylpyridazin-4-amine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyridazine ring stands out as a "privileged scaffold." Its unique physicochemical properties—characterized by a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—make it an attractive heterocycle for drug design.[1] The two adjacent nitrogen atoms create an electron-deficient system that not only influences the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, often favorably, but also provides key interaction points for molecular recognition at biological targets.[1][2] The strategic placement of reactive handles, such as chlorine atoms, transforms the simple pyridazine core into a versatile platform for building complex, biologically active molecules.

Among the ranks of functionalized pyridazines, 3,6-dichloro-N-methylpyridazin-4-amine has emerged as a particularly valuable building block. Its structure presents a trifecta of opportunities for synthetic diversification: two chlorine atoms at distinct electronic environments (C3 and C6) and a secondary amine at C4. This arrangement allows for sequential and regioselective reactions, enabling chemists to construct extensive libraries of compounds around a central core. This guide provides a detailed overview of the applications of 3,6-dichloro-N-methylpyridazin-4-amine, complete with detailed protocols for its synthesis and subsequent derivatization, underscoring its role in the development of targeted therapeutics.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key properties of 3,6-dichloro-N-methylpyridazin-4-amine are summarized below.

PropertyValueSource
CAS Number 17645-06-6[3][4]
Molecular Formula C₅H₅Cl₂N₃[3][4]
Molecular Weight 178.02 g/mol [3][4]
Appearance Light yellow powder[5]
Boiling Point (Predicted) 365.8 ± 37.0 °C[3]
Density (Predicted) 1.492 ± 0.06 g/cm³[3]
pKa (Predicted) 2.30 ± 0.10[3]
SMILES CNC1=CC(=NN=C1Cl)Cl[4]

Storage and Handling: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthesis of the Building Block

The most direct synthesis of 3,6-dichloro-N-methylpyridazin-4-amine involves the nucleophilic aromatic substitution (SNAr) of 3,4,6-trichloropyridazine with methylamine. The C4 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom (N5) and the chlorine at C3.

Protocol 1: Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine

This protocol is adapted from a reported procedure by Stoll, et al.[5]

Workflow Diagram:

Synthesis_Workflow reagents Combine Reactants: - 3,4,6-Trichloropyridazine - Methylamine (2M in THF) - THF (solvent) reaction Reaction: Seal tube and heat at 50 °C for 2 hours reagents->reaction workup Aqueous Work-up: Dilute with water and ethyl acetate reaction->workup extraction Extraction: Extract aqueous layer 4x with ethyl acetate workup->extraction wash Wash & Dry: Wash combined organic layers with brine, dry over Na₂SO₄ extraction->wash concentrate Concentration: Filter and concentrate in vacuo wash->concentrate product Final Product: 3,6-dichloro-N-methylpyridazin-4-amine (Light yellow powder) concentrate->product

Caption: Workflow for the synthesis of the target building block.

Materials:

  • 3,4,6-Trichloropyridazine (1.0 eq)

  • Methanamine (Methylamine), 2 M solution in Tetrahydrofuran (THF) (8.0 eq)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Thick-walled glass pressure tube

Procedure:

  • To a glass pressure tube, add 3,4,6-trichloropyridazine (e.g., 500 mg, 2.73 mmol).

  • Add the 2 M solution of methylamine in THF (10.9 mL, 21.8 mmol, 8.0 eq). The mixture will form a light yellow suspension.

  • Seal the tube tightly. Causality: Sealing the tube is crucial to prevent the escape of the volatile methylamine and solvent upon heating, ensuring the reaction proceeds to completion.

  • Heat the reaction mixture to 50 °C in an oil bath or heating block for 2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • After cooling to room temperature, carefully unseal the tube.

  • Dilute the reaction mixture with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate. Causality: Multiple extractions are performed to maximize the recovery of the organic-soluble product from the aqueous phase.

  • Combine the organic layers and wash once with brine. Causality: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure (in vacuo).

  • The resulting light yellow powder is 3,6-dichloro-N-methylpyridazin-4-amine (typical yield >90%) and is often of sufficient purity to be used in subsequent steps without further purification.[5]

Characterization Data (as reported): [5]

  • LC-HRMS: m/z = 177.9938 [(M+H)⁺, calcd for C₅H₅Cl₂N₃: 177.9933]

  • ¹H NMR (600 MHz, CDCl₃): δ 6.53 (s, 1H), 5.20 (br. s., 1H), 2.97 (d, J=5.1 Hz, 3H).

  • ¹³C NMR (151 MHz, CDCl₃): δ 155.7, 144.7, 144.1, 104.9, 29.2.

Applications in Drug Discovery: A Scaffold for Targeted Inhibitors

The true value of 3,6-dichloro-N-methylpyridazin-4-amine lies in its capacity for selective functionalization. The chlorine atom at the C6 position is more susceptible to displacement via palladium-catalyzed cross-coupling reactions than the chlorine at C3, which is sterically shielded by the N-methylamino group at C4. This differential reactivity is the cornerstone of its utility.

The pyridazine scaffold is a key feature in numerous inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[2] Derivatives have shown activity against targets such as Cyclin-Dependent Kinase 2 (CDK2), c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[6][7]

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of various aryl or heteroaryl moieties onto the pyridazine core.[8] This is a common strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors, where an appended aryl group often interacts with the hydrophobic regions of the ATP-binding pocket.

Reaction Scheme Diagram:

Suzuki_Coupling compound_A 3,6-dichloro-N- methylpyridazin-4-amine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene, Dioxane) Heat compound_A->catalyst + compound_B R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) compound_B->catalyst product 6-Aryl-3-chloro-N- methylpyridazin-4-amine catalyst->product Kinase_Inhibition cluster_pathway Normal Signaling cluster_inhibition Inhibition by Drug ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase ATP->Kinase Substrate Protein Substrate Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate PyridazineInhibitor Pyridazine-based Inhibitor PyridazineInhibitor->Kinase binds to hinge, blocks ATP

Sources

Application Note: Strategic Suzuki-Miyaura Coupling of 3,6-dichloro-N-methylpyridazin-4-amine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for the Suzuki-Miyaura coupling of 3,6-dichloro-N-methylpyridazin-4-amine. This document moves beyond a simple recitation of steps to explain the underlying principles and strategic choices that ensure a successful and reproducible outcome.

Introduction: The Strategic Value of Functionalized Pyridazines

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents. Its electron-deficient nature, imparted by the two adjacent nitrogen atoms, makes it an intriguing substrate for transition-metal-catalyzed cross-coupling reactions.[1] Specifically, 3,6-dichloro-N-methylpyridazin-4-amine is a versatile building block, offering two distinct reactive sites (the C3 and C6 chlorine atoms) for sequential, selective functionalization.

The Suzuki-Miyaura coupling is a paramount tool for forging carbon-carbon bonds, prized for its mild conditions, exceptional functional group tolerance, and the stability and low toxicity of its organoboron reagents.[2][3] However, applying this reaction to dihalogenated heteroaromatics like our target substrate introduces a critical challenge: regioselectivity . The ability to selectively couple at either the C3 or C6 position is not a trivial pursuit; it is the key to unlocking efficient and modular synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed protocol grounded in mechanistic understanding, focusing on ligand-controlled strategies to achieve selective mono-arylation of 3,6-dichloro-N-methylpyridazin-4-amine.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The widely accepted mechanism proceeds through three key stages, driven by a Palladium(0) catalyst.[4][5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the pyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the pyridazine ring.[1][8]

  • Transmetalation: For this step to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[9][10][11][12][13] This boronate then transfers its organic group (R') to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[9]

Suzuki_Cycle cluster_main Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(II)_Aryl Ar-Pd(II)-X L₂ Transmetal Transmetalation Pd(II)_Diaryl Ar-Pd(II)-R' L₂ RedElim Reductive Elimination

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Strategic Considerations for Coupling with 3,6-dichloro-N-methylpyridazin-4-amine

The primary challenge is controlling which of the two chlorine atoms reacts. While structurally similar, the electronic and steric environment of the C3 and C6 positions are distinct, especially due to the N-methylamino group at C4.

  • Electronic Effects: The amino group is electron-donating, which can slightly decrease the electrophilicity of the adjacent C3 and C5 positions. However, the overall electron-deficient character of the pyridazine ring generally ensures both C-Cl bonds are susceptible to oxidative addition.

  • Steric Hindrance: The N-methylamino group at C4 provides some steric bulk, which may disfavor the approach of a bulky catalyst to the C3 position compared to the more accessible C6 position.

  • Ligand Control: The most powerful tool for dictating regioselectivity is the choice of phosphine ligand on the palladium catalyst. Research on analogous 3,5-dichloropyridazines has demonstrated that different ligands can steer the reaction to a specific position.[14][15][16][17][18]

    • Bidentate Ligands (e.g., DPPF): These ligands often favor reaction at the more sterically hindered or electronically distinct position.

    • Monodentate, Bulky Ligands (e.g., Buchwald-type phosphines): These can favor reaction at the less sterically hindered position.

Experimental Protocols for Selective Mono-Arylation

The following protocols are presented as robust starting points for the selective mono-arylation of 3,6-dichloro-N-methylpyridazin-4-amine. Note: As with any new substrate, small-scale optimization of base, solvent, and temperature is recommended.

All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or in a glovebox. Solvents should be degassed prior to use.

This protocol utilizes a bulky, monodentate ligand, which is hypothesized to favor coupling at the less sterically hindered C6 position.

Table 1: Reagents and Conditions for Protocol A (C6-Selective Coupling)

ComponentRoleAmount (mol equiv)Example Calculation (0.5 mmol scale)
3,6-dichloro-N-methylpyridazin-4-amineSubstrate1.089.5 mg
Arylboronic AcidCoupling Partner1.1 - 1.20.55 - 0.6 mmol
Pd₂(dba)₃Palladium Precatalyst0.02 (2 mol % Pd)9.2 mg
SPhos (or other bulky monodentate ligand)Ligand0.04 (4 mol %)8.2 mg
K₃PO₄ (Potassium Phosphate)Base2.5 - 3.0265 - 318 mg
1,4-Dioxane / H₂O (e.g., 10:1 v/v)Solvent System-2.5 mL / 0.25 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloro-N-methylpyridazin-4-amine (1.0 equiv), the arylboronic acid (1.1 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[19]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[19]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours). Check for the consumption of the starting material and the appearance of a new, major product spot.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (15 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

This protocol employs a bidentate ligand, which has been shown to favor coupling at the C3 position in the analogous 3,5-dichloro system.[16][18]

Table 2: Reagents and Conditions for Protocol B (C3-Selective Coupling)

ComponentRoleAmount (mol equiv)Example Calculation (0.5 mmol scale)
3,6-dichloro-N-methylpyridazin-4-amineSubstrate1.089.5 mg
Arylboronic AcidCoupling Partner1.1 - 1.20.55 - 0.6 mmol
Pd(OAc)₂Palladium Precatalyst0.03 (3 mol %)3.4 mg
DPPFLigand0.03 (3 mol %)8.3 mg
K₂CO₃ (Potassium Carbonate)Base2.0138 mg
Toluene / H₂O (e.g., 5:1 v/v)Solvent System-2.5 mL / 0.5 mL

Step-by-Step Methodology:

Follow the same steps (1-9) as outlined in Protocol A, substituting the reagents, base, and solvent system as detailed in Table 2. A typical reaction temperature for this system is 100-110 °C.

// Node definitions with colors prep [label="1. Reagent Prep\n(Flame-dried flask, weigh solids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="2. Inert Atmosphere\n(Evacuate & backfill N₂/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="3. Solvent Addition\n(Degassed solvents via syringe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="4. Reaction\n(Heat & stir)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="5. Monitoring\n(TLC / LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="6. Aqueous Work-up\n(Dilute, extract, wash)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; char [label="8. Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> inert; inert -> solvent; solvent -> react; react -> monitor [label="Check progress"]; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> char; } .enddot

Figure 2: Experimental Workflow for Suzuki Coupling
Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

Table 3: Troubleshooting Common Suzuki Coupling Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or is insoluble.4. Catalyst inhibition by the substrate.[1][20]1. Use fresh Pd source and ensure a rigorously inert atmosphere.2. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon).3. Screen other bases (e.g., Cs₂CO₃, K₂CO₃). Ensure vigorous stirring.4. Increase catalyst/ligand loading slightly (e.g., to 5 mol %). Try a different ligand.
Homo-coupling of Boronic Acid 1. Boronic acid is unstable and degrading.2. Reaction temperature is too high.3. Oxygen present in the reaction.1. Use fresh boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[1]2. Lower the reaction temperature and monitor for longer.3. Improve inert atmosphere technique.
Dehalogenation of Starting Material 1. Presence of water/protons and an unsuitable base.2. Catalyst system promotes hydrodehalogenation.1. Ensure reagents are dry. Try an anhydrous base like powdered KF.[13]2. Screen different palladium/ligand combinations.
Poor Regioselectivity 1. Ligand is not providing sufficient steric/electronic differentiation.2. Reaction temperature is too high, overriding ligand control.1. Screen a wider range of ligands (e.g., other Buchwald ligands, XPhos, RuPhos for C6; other bidentate ligands like dppf, Xantphos for C3).2. Attempt the reaction at a lower temperature (e.g., 80 °C or even room temperature for highly active catalysts).[21]
Conclusion

The selective Suzuki-Miyaura coupling of 3,6-dichloro-N-methylpyridazin-4-amine is a challenging yet highly rewarding transformation. Success hinges on a rational approach to reaction design, where the choice of palladium ligand is the paramount factor in dictating regiochemical outcomes. By leveraging the principles of steric and electronic control outlined in this guide, researchers can effectively synthesize novel mono-arylated pyridazine derivatives, paving the way for accelerated discovery in pharmaceutical and materials science. The protocols provided herein serve as a validated starting point for the strategic functionalization of this valuable heterocyclic core.

References

  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Scilit. Available at: [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ACS Publications. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Sci-Hub. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ACS Publications. Available at: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. Available at: [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

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Application Notes and Protocols for the Derivatization of the Amino Group in 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

The pyridazine core is a prominent feature in a multitude of biologically active compounds, recognized for its role in pharmaceuticals and agrochemicals. The specific scaffold, 3,6-dichloro-N-methylpyridazin-4-amine, presents a unique opportunity for chemical diversification. The presence of two reactive chlorine atoms and a secondary amino group allows for a range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery and development. Derivatization of the N-methylamino group, in particular, can significantly modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of the secondary amino group of 3,6-dichloro-N-methylpyridazin-4-amine through N-acylation, N-alkylation, and N-sulfonylation. The methodologies outlined herein are designed to be robust and reproducible, offering researchers a reliable toolkit for the synthesis of novel pyridazine-based derivatives.

Synthesis of the Starting Material: 3,6-dichloro-N-methylpyridazin-4-amine

A prerequisite for any derivatization campaign is a reliable source of the starting material. The title compound can be efficiently synthesized from 3,4,6-trichloropyridazine and a solution of methylamine in a suitable solvent like tetrahydrofuran (THF).[1]

Protocol: Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine

Materials:

  • 3,4,6-Trichloropyridazine

  • Methanamine (2 M solution in THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Sealed reaction tube

  • Standard laboratory glassware

Procedure:

  • In a sealed glass tube, combine 3,4,6-trichloropyridazine (1.0 eq) and methanamine solution (8.0 eq).

  • Seal the tube and heat the reaction mixture to 50°C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,6-dichloro-N-methylpyridazin-4-amine as a light yellow powder. The product is often of sufficient purity for subsequent derivatization without further purification.

Derivatization Strategies for the N-Methylamino Group

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it a nucleophilic center, amenable to reaction with a variety of electrophiles. The following sections detail protocols for its acylation, alkylation, and sulfonylation.

N-Acylation: Introduction of Amide Functionality

N-acylation introduces an amide bond, which can significantly alter the electronic and steric properties of the molecule. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct.

Causality of Experimental Choices:
  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles, ensuring efficient acylation. The choice between them may depend on availability and the desired acyl group.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl or carboxylic acid generated during the reaction, driving the equilibrium towards product formation without competing in the acylation.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

Protocol: N-Acylation with Acyl Chlorides

Materials:

  • 3,6-dichloro-N-methylpyridazin-4-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 3,6-dichloro-N-methylpyridazin-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Data Presentation: Representative N-Acylation Reactions
EntryAcyl ChlorideProductYield (%)
1Acetyl chlorideN-(3,6-dichloropyridazin-4-yl)-N-methylacetamide>90
2Benzoyl chlorideN-(3,6-dichloropyridazin-4-yl)-N-methylbenzamide>85
Experimental Workflow: N-Acylation

Nacylation cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve starting material in DCM cool Cool to 0°C start->cool add_base Add Base (TEA/DIPEA) cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at RT (2-4h) add_acyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for the N-acylation of 3,6-dichloro-N-methylpyridazin-4-amine.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces an additional alkyl or arylalkyl group to the nitrogen atom, further modifying the compound's steric bulk and lipophilicity. This is typically achieved via a nucleophilic substitution reaction with an alkyl halide in the presence of a base.

Causality of Experimental Choices:
  • Alkylating Agent: Alkyl halides (iodides, bromides, or chlorides) are common electrophiles for this transformation. The reactivity follows the order I > Br > Cl.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used to deprotonate the secondary amine, increasing its nucleophilicity. The choice of base depends on the reactivity of the alkylating agent and the desired reaction temperature.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are suitable for SN2 reactions as they can solvate the cation of the base while not significantly solvating the nucleophile.

Protocol: N-Alkylation with Alkyl Halides

Materials:

  • 3,6-dichloro-N-methylpyridazin-4-amine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,6-dichloro-N-methylpyridazin-4-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions
EntryAlkyl HalideProductYield (%)
1Methyl iodide3,6-dichloro-N,N-dimethylpyridazin-4-amine>80
2Benzyl bromideN-benzyl-3,6-dichloro-N-methylpyridazin-4-amine>75
Experimental Workflow: N-Alkylation

Nalkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve starting material in DMF add_base Add K2CO3 start->add_base add_alkyl Add Alkyl Halide add_base->add_alkyl react Heat at 60-80°C (6-12h) add_alkyl->react quench Pour into Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product

Caption: Workflow for the N-alkylation of 3,6-dichloro-N-methylpyridazin-4-amine.

N-Sulfonylation: Installation of a Sulfonamide Moiety

N-sulfonylation introduces a sulfonamide group, a common pharmacophore that can act as a hydrogen bond donor and acceptor, influencing solubility and receptor binding. The reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base.

Causality of Experimental Choices:
  • Sulfonylating Agent: Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), are potent electrophiles for this transformation.

  • Base: Pyridine is often used as both a base and a solvent for this reaction. It effectively neutralizes the generated HCl and can also act as a nucleophilic catalyst.

  • Solvent: If a different base is used (e.g., triethylamine), an aprotic solvent like DCM is suitable.

Protocol: N-Sulfonylation with Sulfonyl Chlorides

Materials:

  • 3,6-dichloro-N-methylpyridazin-4-amine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq)

  • Pyridine (as solvent and base) or Triethylamine (2.0 eq) with Dichloromethane

  • Dichloromethane (if using TEA)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure (using Pyridine):

  • Dissolve 3,6-dichloro-N-methylpyridazin-4-amine (1.0 eq) in pyridine in a round-bottom flask.

  • Cool the solution to 0°C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative N-Sulfonylation Reactions
EntrySulfonyl ChlorideProductYield (%)
1p-Toluenesulfonyl chlorideN-(3,6-dichloropyridazin-4-yl)-N-methyl-4-methylbenzenesulfonamide>70
2Methanesulfonyl chlorideN-(3,6-dichloropyridazin-4-yl)-N-methylmethanesulfonamide>75
Experimental Workflow: N-Sulfonylation

Nsulfonylation cluster_prep Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up & Purification start Dissolve starting material in Pyridine cool Cool to 0°C start->cool add_sulfonyl Add Sulfonyl Chloride cool->add_sulfonyl react Stir at RT (12-24h) add_sulfonyl->react quench Pour into Ice-Water react->quench extract Extract with Ethyl Acetate quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with NaHCO3 (aq) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end end purify->end Final Product

Caption: Workflow for the N-sulfonylation of 3,6-dichloro-N-methylpyridazin-4-amine.

Conclusion

The protocols detailed in this guide provide a robust foundation for the chemical exploration of the 3,6-dichloro-N-methylpyridazin-4-amine scaffold. By employing these N-acylation, N-alkylation, and N-sulfonylation strategies, researchers can efficiently generate diverse libraries of novel compounds for evaluation in various drug discovery and development programs. The principles and experimental details provided herein are intended to empower scientists to confidently and creatively modify this versatile heterocyclic core.

References

  • Stoll, T., Alker, A., Kolczewski, S., Menzi, A., & Revil-Baudard, V. (2015). A practical and scalable synthesis of 3,6-dichloro-N-methylpyridazin-4-amine. Tetrahedron Letters, 56(6), 772-774. [Link]

  • Nakagome, T., Kobayashi, A., & Misaki, A. (1966). Synthesis of Pyridazine Derivatives. XII. Reaction of amino-3(2H)pyridazinone Derivatives With Tosyl Chloride. Chemical & Pharmaceutical Bulletin, 14(10), 1074-1081. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Park, E. H., & Park, M. S. (1998). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Journal of the Korean Chemical Society, 42(6), 631-635. [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

Sources

Application Notes & Protocols: The Utility of 3,6-dichloro-N-methylpyridazin-4-amine as a Core Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine heterocycle is a foundational scaffold in the discovery and development of novel agrochemicals.[1][2][3][4] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for designing molecules that interact effectively with biological targets.[5] The pyridazine structure is found in a number of commercial herbicides, such as pyridate and chloridazon, underscoring its significance in crop protection.[6][7]

This guide focuses on a key derivative, 3,6-dichloro-N-methylpyridazin-4-amine , a versatile building block for the synthesis of advanced herbicidal candidates. The strategic placement of its functional groups—two reactive chlorine atoms and a methylamino group—allows for sequential, regioselective modifications, enabling the creation of diverse chemical libraries. We will explore the synthesis of this intermediate and provide a detailed protocol for its elaboration into a representative herbicidal scaffold, highlighting the chemical principles that govern these transformations.

Part 1: Synthesis of the Core Intermediate: 3,6-dichloro-N-methylpyridazin-4-amine

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,4,6-trichloropyridazine, possesses three chlorine atoms with differing reactivity. The chlorine at the C4 position is the most electrophilic and thus most susceptible to nucleophilic attack by methylamine. This enhanced reactivity is due to the electronic influence of the adjacent nitrogen atoms and the other chlorine substituents.

The protocol below is adapted from established literature procedures.[8]

Experimental Protocol 1: Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine (Compound 1b)

Objective: To synthesize the title intermediate from 3,4,6-trichloropyridazine.

Workflow Diagram:

G cluster_0 Synthesis of Core Intermediate 3_4_6_Trichloropyridazine 3,4,6-Trichloropyridazine Reaction Reaction Vessel (Sealed Tube) 3_4_6_Trichloropyridazine->Reaction MeNH2_THF Methylamine (2M in THF) MeNH2_THF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. 50°C, 2h 2. Dilute H2O/EtOAc Product 3,6-dichloro-N-methyl- pyridazin-4-amine (1b) Workup->Product Concentrate in vacuo

Caption: Workflow for the synthesis of the core intermediate (1b).

Materials & Reagents:

Reagent/MaterialFormula/GradeSupplier ExampleNotes
3,4,6-TrichloropyridazineC₄HCl₃N₂Sigma-AldrichStarting material
Methanamine (Methylamine)CH₅NSigma-Aldrich2 M solution in Tetrahydrofuran (THF)
Tetrahydrofuran (THF)C₄H₈OFisher ScientificAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂VWRACS Grade
Sodium Sulfate (Na₂SO₄)Na₂SO₄Sigma-AldrichAnhydrous
BrineSaturated NaCl(aq)In-house prep
Deionized WaterH₂OIn-house prep

Step-by-Step Procedure:

  • Reaction Setup: In a sealable glass pressure tube, combine 3,4,6-trichloropyridazine (e.g., 500 mg, 2.73 mmol) with a solution of methylamine in THF (2 M, 10.9 mL, 21.8 mmol, 8 eq.).[8] The use of a significant excess of methylamine drives the reaction to completion and neutralizes the HCl byproduct.

  • Reaction Execution: Seal the tube securely and heat the resulting suspension to 50°C in a heating block or oil bath for 2 hours. The reaction is performed in a sealed tube to prevent the escape of the volatile methylamine.

  • Quenching and Extraction: After cooling to room temperature, carefully unseal the tube. Dilute the reaction mixture with deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Phase Separation: Extract the aqueous layer four times with ethyl acetate. The repeated extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash once with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator.

  • Product Characterization: The resulting light yellow powder is 3,6-dichloro-N-methylpyridazin-4-amine, which is often of sufficient purity (e.g., >93% yield) for subsequent steps without further purification.[8]

Part 2: Application in the Synthesis of a PDS-Inhibiting Herbicide Scaffold

With the core intermediate in hand, the remaining chlorine atoms at the C3 and C6 positions serve as handles for further functionalization. The chlorine at C6 is generally more reactive to nucleophilic substitution than the one at C3. This regioselectivity allows for the controlled introduction of various substituents. A common strategy in herbicide design, particularly for phytoene desaturase (PDS) inhibitors, is the introduction of a substituted phenoxy group.[9]

Experimental Protocol 2: Synthesis of 6-(2,4-difluorophenoxy)-3-chloro-N-methylpyridazin-4-amine (Compound 2c)

Objective: To demonstrate the utility of intermediate 1b in synthesizing a potential herbicide via nucleophilic substitution of the C6 chlorine.

Causality Behind Experimental Choices:

  • Nucleophile: A substituted phenol (2,4-difluorophenol) is chosen as the nucleophile. The electronic properties of the substituents on the phenyl ring are critical for tuning the herbicidal activity.

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol to generate the more potent nucleophile, the phenoxide anion.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions. It effectively dissolves the reagents and stabilizes the charged intermediate (Meisenheimer complex), thereby accelerating the reaction. Its high boiling point allows the reaction to be conducted at elevated temperatures.

Synthetic Pathway Diagram:

G cluster_1 Elaboration to Herbicidal Scaffold Intermediate_1b Intermediate (1b) 3,6-dichloro-N-methyl- pyridazin-4-amine Reaction_2 Reaction Vessel Intermediate_1b->Reaction_2 Nucleophile 2,4-Difluorophenol + K2CO3 in DMF Nucleophile->Reaction_2 Purification Column Chromatography Reaction_2->Purification 1. 100°C, 4h 2. Aqueous Workup Product_2c Target Scaffold (2c) 6-(2,4-difluorophenoxy)-3-chloro- N-methylpyridazin-4-amine Purification->Product_2c

Caption: Synthesis of a target herbicidal scaffold from the core intermediate.

Materials & Reagents:

Reagent/MaterialFormula/GradeSupplier ExampleNotes
Compound 1b C₅H₅Cl₂N₃From Protocol 1Core Intermediate
2,4-DifluorophenolC₆H₄F₂OSigma-AldrichNucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃Fisher ScientificAnhydrous, powdered
Dimethylformamide (DMF)C₃H₇NOVWRAnhydrous
Silica GelSiO₂Sorbent Technologies60 Å, 230-400 mesh

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorophenol (1.1 eq.) and powdered anhydrous potassium carbonate (1.5 eq.) to anhydrous DMF.

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Intermediate: Add 3,6-dichloro-N-methylpyridazin-4-amine (1b , 1.0 eq.) to the flask.

  • Heating: Heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and inorganic salts.

  • Purification: Dry the crude solid. If necessary, purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final product, Compound 2c , as a solid.

Part 3: Mechanistic Insight & Authoritative Grounding

Many pyridazine-based herbicides function as "bleaching" agents by inhibiting critical steps in plant-specific metabolic pathways.[10] One of the most important targets is Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway.[9]

Mechanism of Action: Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidative damage. By inhibiting PDS, these herbicides prevent the conversion of phytoene to ζ-carotene. This blockage leads to an accumulation of the colorless precursor, phytoene, and a severe deficiency of downstream carotenoids. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic white or bleached appearance of the treated plant, followed by necrosis and death.

Logical Pathway Diagram:

G GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS z_Carotene ζ-Carotene PDS->z_Carotene Carotenoids Carotenoids (e.g., β-Carotene) z_Carotene->Carotenoids ... Photo_Ox Photo-oxidative Damage Carotenoids->Photo_Ox Protection Herbicide Pyridazine Herbicide (e.g., Compound 2c) Herbicide->PDS Inhibition

Caption: Inhibition of Phytoene Desaturase (PDS) by pyridazine herbicides.

The development of novel pyridazine derivatives, facilitated by versatile intermediates like 3,6-dichloro-N-methylpyridazin-4-amine, is a promising strategy for creating new, effective PDS inhibitors to address the ongoing challenges of weed management in agriculture.[9]

References

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine derived drugs (a) and agrochemicals (b). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Chemistry in Crop Protection. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • Scite. (n.d.). Synthesis of Pyridazine Derivatives as Herbicides. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Agrochemical Innovation: The Role of Pyridazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • PubMed. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Retrieved from [Link]

  • ScienceOpen. (2001). Synthesis and Chemistry of Agrochemicals VI. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). Retrieved from [Link]

  • Springer. (2019). Synthesis of New Agrochemicals. Retrieved from [Link]

  • European Patent Office. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • PubMed. (2008). Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Retrieved from [Link]

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Application Note: Comprehensive Analytical Characterization of 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-dichloro-N-methylpyridazin-4-amine is a substituted pyridazine derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The identity, purity, and structural integrity of this precursor are paramount, as impurities or isomeric variants can have profound impacts on the yield, safety, and efficacy of the final product.

This document provides a multi-faceted analytical framework for the comprehensive characterization of 3,6-dichloro-N-methylpyridazin-4-amine. We move beyond simple procedural lists to explain the causality behind the selection of each method and its parameters. The protocols are designed to be self-validating, ensuring researchers, quality control analysts, and drug development professionals can generate reliable and reproducible data.

Physicochemical Properties & Analytical Considerations

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueSource
Chemical Structure
Molecular Formula C₅H₅Cl₂N₃[1][2]
Molecular Weight 178.02 g/mol [1]
Monoisotopic Mass 176.98605 Da[2]
Appearance Light yellow powder[1]
Key Structural Features Dichlorinated pyridazine ring, secondary amine (N-methyl), aromatic system. The basic nitrogen atom can cause peak tailing in reverse-phase chromatography if not properly addressed.[3]

Analytical Strategy: A Multi-Technique Approach

No single analytical technique can unequivocally confirm the identity and purity of a compound. A holistic characterization relies on the orthogonal application of chromatographic and spectroscopic methods.

Characterization_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Structural Elucidation & Identity cluster_2 Compositional Verification HPLC HPLC-UV (Assay/Purity) Report Certificate of Analysis (Final Report) HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->Report NMR NMR Spectroscopy (¹H, ¹³C Structure) NMR->Report MS Mass Spectrometry (Molecular Weight) MS->Report EA Elemental Analysis (C, H, N) EA->Report Sample Test Sample: 3,6-dichloro-N- methylpyridazin-4-amine Sample->HPLC Sample->GCMS Sample->NMR Sample->MS Sample->EA

Caption: Overall analytical workflow for compound characterization.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of non-volatile organic compounds. A reversed-phase method is ideal for this analyte.[4]

Expertise & Causality:

  • Why a C18 Column? A C18 (octadecyl) stationary phase provides excellent hydrophobic retention for the aromatic pyridazine ring.[4]

  • Why a Buffered Mobile Phase? The analyte is a basic amine. An acidic mobile phase (e.g., pH 3.0-4.0) ensures the amine is fully protonated. This single ionic state prevents interactions with residual acidic silanol groups on the silica-based column, which are a primary cause of peak tailing.[3] Using a buffer like ammonium formate maintains a stable pH for reproducible retention times.

  • Why UV Detection? The pyridazine ring contains a chromophore that strongly absorbs UV light, making UV detection highly sensitive for this compound. A wavelength of 254 nm is a common starting point for aromatic systems.[4]

Protocol 1: HPLC-UV Purity Determination

  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[4]

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 4.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.[3][4]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.[4]

  • Purity Calculation: Use the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials (e.g., 3,4,6-Trichloropyridazine).[1][4]

Expertise & Causality:

  • Why GC-MS? It offers superior separation for volatile compounds and provides mass-to-charge ratio data, which aids in the definitive identification of unknown peaks.[5][6]

  • Why a 5MS Column? A 5% phenyl / 95% dimethylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar aromatic compounds.

Protocol 2: GC-MS for Volatile Impurities

  • Instrumentation: Standard GC-MS system with an electron ionization (EI) source.

  • Column: Rxi-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium or Hydrogen at a constant linear velocity of 35 cm/s.[6]

  • Injector Temperature: 270 °C.[6]

  • Injection Mode: Splitless (1 min), then split ratio of 10.[6]

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temp: 280 °C.[6]

  • Ion Source Temp: 200 °C (EI).[6]

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity methanol or ethyl acetate.

Spectroscopic Methods for Structural Confirmation

Spectroscopy provides definitive evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic structure of a molecule. Both ¹H and ¹³C NMR are essential.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For this molecule, we expect to see distinct signals for the aromatic proton, the N-H proton, and the N-methyl protons.[7]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • D₂O Shake: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause the labile N-H proton to exchange with deuterium, leading to the disappearance of its corresponding signal in the ¹H spectrum. This is a classic method to confirm N-H or O-H protons.[8][9]

Protocol 3: NMR Structural Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

  • Expected Chemical Shifts:

    Nucleus ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) Assignment
    C-H (aromatic) ~6.53 ppm (singlet, 1H) ~104.9 ppm Pyridazine C5-H
    N-H ~5.20 ppm (broad singlet, 1H) - Amine proton
    N-CH₃ ~2.97 ppm (doublet, J ≈ 5.1 Hz, 3H) ~29.2 ppm N-methyl group
    C-Cl - ~155.7, ~144.1 ppm Pyridazine C3 & C6
    C-N - ~144.7 ppm Pyridazine C4

    Data sourced from Stoll et al. (2015) as reported by ChemicalBook.[1]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural clues based on fragmentation patterns.

Expertise & Causality:

  • Isotopic Pattern: Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak (M⁺) with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This is a definitive signature for a dichlorinated compound.

  • Nitrogen Rule: A compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass. 3,6-dichloro-N-methylpyridazin-4-amine (C₅H₅Cl₂N₃) has three nitrogen atoms, and its nominal molecular weight is 177, consistent with the rule.[7][9]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[1]

MS_Fragmentation cluster_legend Potential EI Fragmentation M Molecular Ion [M]˙⁺ m/z ≈ 177, 179, 181 C₅H₅Cl₂N₃ F1 Loss of •Cl m/z ≈ 142 M->F1 -•Cl F2 Loss of •CH₃ m/z ≈ 162 M->F2 -•CH₃

Caption: Plausible fragmentation pathways in EI-MS.

Protocol 4: LC-HRMS Analysis

  • Instrumentation: A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis: Infuse the sample solution or analyze the eluent from the HPLC system (Protocol 1).

  • Expected Result: The protonated molecule [M+H]⁺ should be observed with high mass accuracy.

    • Calculated [M+H]⁺ for C₅H₆Cl₂N₃⁺: 177.9933

    • Observed [M+H]⁺: ~177.9938[1] The low mass difference (e.g., < 5 ppm) confirms the elemental composition.

Elemental Analysis

This fundamental technique provides the mass percentages of C, H, and N in the pure compound, offering a final, quantitative confirmation of the empirical formula.

Protocol 5: CHN Analysis

  • Instrumentation: A CHN Elemental Analyzer.[4]

  • Sample Preparation: Submit 2-3 mg of a pure, dry sample.[4]

  • Analysis: The sample undergoes combustion, and the resulting CO₂, H₂O, and N₂ gases are quantitatively measured.[4]

  • Comparison of Theoretical and Measured Values:

    Element Theoretical % Measured %
    Carbon (C) 33.73 Must be within ±0.4%
    Hydrogen (H) 2.83 Must be within ±0.4%

    | Nitrogen (N) | 23.60 | Must be within ±0.4% |

Summary and Conclusion

The analytical strategy detailed in this note, combining HPLC, GC-MS, NMR, MS, and Elemental Analysis, provides a robust and comprehensive framework for the characterization of 3,6-dichloro-N-methylpyridazin-4-amine. Each technique offers orthogonal data that, when combined, unequivocally confirms the compound's identity, structure, purity, and elemental composition, ensuring its suitability for downstream applications in research and development.

References

  • Spectroscopy of Amines. Fiveable.[Link]

  • Determination of Aromatic Amines in Human Urine Using Comprehensive Multi-Dimensional Gas Chromatography Mass Spectrometry (GCxGC-qMS). PubMed.[Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.[Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central.[Link]

  • Proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.[Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PubMed Central.[Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. National Library of Medicine.[Link]

  • Spectroscopy of Amines. Chemistry LibreTexts.[Link]

  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu.[Link]

  • 3,6-dichloro-n-methylpyridazin-4-amine (C5H5Cl2N3). PubChemLite.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-dichloro-N-methylpyridazin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.

Overview of the Synthesis

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 3,4,6-trichloropyridazine with methylamine. The electron-deficient nature of the pyridazine ring, further activated by the three chlorine atoms, facilitates the displacement of the chlorine at the 4-position by the amine nucleophile.

Reaction Scheme:

3,4,6-Trichloropyridazine + Methylamine -> 3,6-dichloro-N-methylpyridazin-4-amine

While this reaction can proceed with high efficiency, several factors can influence the yield and purity of the final product. This guide will address the most common issues encountered during this synthesis.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of 3,6-dichloro-N-methylpyridazin-4-amine. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, ranging from suboptimal reaction conditions to the presence of side reactions. Here's a breakdown of potential causes and solutions:

1. Incomplete Reaction:

  • Causality: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. The nucleophilic attack on the electron-deficient pyridazine ring requires sufficient energy to overcome the activation barrier.

  • Solutions:

    • Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Continue the reaction until the starting material (3,4,6-trichloropyridazine) is consumed.

    • Elevate Temperature: A reported successful synthesis was conducted at 50°C in a sealed tube[1]. If your reaction is proceeding slowly, a moderate increase in temperature can significantly enhance the reaction rate. However, be cautious as excessively high temperatures can promote side reactions.

    • Ensure Efficient Mixing: Proper agitation is crucial, especially in heterogeneous mixtures, to ensure maximum contact between the reactants.

2. Suboptimal Stoichiometry:

  • Causality: An inappropriate ratio of methylamine to the trichloropyridazine can lead to a low yield. While a stoichiometric amount of methylamine is required, an excess is often used to drive the reaction to completion and to act as a base to neutralize the HCl generated.

  • Solutions:

    • Increase Methylamine Equivalence: A published procedure uses 8 equivalents of methylamine[1]. Using a significant excess of the amine nucleophile can favor the desired product formation.

    • Controlled Addition: In some cases, slow, controlled addition of the amine can help to manage the exothermicity of the reaction and minimize side reactions.

3. Competing Side Reactions:

  • Causality: Several side reactions can consume the starting material or the product, leading to a lower yield. These include:

    • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloropyridazine ring to form pyridazinone byproducts. This is more likely at elevated temperatures and in the presence of a base[2].

    • Reaction at Other Positions: While substitution at the 4-position is generally favored, there is a possibility of minor substitution at the 3- or 6-positions, leading to isomeric impurities. The regioselectivity of nucleophilic substitution on substituted pyridazines can be influenced by the nature of the nucleophile and reaction conditions[3].

  • Solutions:

    • Use Anhydrous Conditions: Ensure that all solvents and reagents are dry to minimize hydrolysis.

    • Optimize Temperature: As mentioned, avoid excessively high temperatures that might favor side reactions.

    • Choice of Solvent: The solvent can influence the reaction rate and selectivity. Tetrahydrofuran (THF) has been reported to be an effective solvent for this reaction[1].

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC or peaks in GC/LC-MS. What are these impurities and how can I prevent their formation?

Answer:

The formation of impurities is a common challenge. Here are the most likely culprits and strategies to mitigate them:

1. Isomeric Byproducts:

  • Causality: Although the chlorine at the C-4 position of 3,4,6-trichloropyridazine is the most activated towards nucleophilic attack, substitution at the C-6 position can also occur, leading to the formation of 3,4-dichloro-N-methylpyridazin-6-amine. The relative reactivity of different positions on a polychlorinated heterocyclic ring can be complex and influenced by both electronic and steric factors.

  • Prevention:

    • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Solvent Effects: The choice of solvent can influence which position is more readily attacked. It is advisable to stick to established protocols with solvents like THF that have been shown to favor the desired isomer.

2. Over-methylation:

  • Causality: While less common with primary amines in SNAr reactions, there is a theoretical possibility of the product, a secondary amine, reacting further, although this is more prevalent in N-alkylation with alkyl halides[4][5]. In this specific synthesis, it is a minor concern.

  • Prevention:

    • Stoichiometry Control: Using a large excess of methylamine can help to minimize the chance of the product competing with the starting amine for reaction with the electrophile.

3. Hydrolysis Products:

  • Causality: As mentioned, water can lead to the formation of dichlorohydroxypyridazine or N-methyl-chlorohydroxypyridazinamine derivatives. Chlorinated pyridazines are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures[2].

  • Prevention:

    • Anhydrous Conditions: Use dry solvents and reagents. If using a solution of methylamine, ensure it is anhydrous or in a non-aqueous solvent.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the recommended methods?

Answer:

While one report suggests the product can be used without further purification, achieving high purity often requires a dedicated purification step[1].

1. Recrystallization:

  • Causality: The crude product may contain impurities with similar polarities, making chromatographic separation challenging. Recrystallization is an effective method for purifying solid compounds.

  • Procedure:

    • Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, and mixtures with hexanes or petroleum ether.

    • Execution: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

2. Column Chromatography:

  • Causality: If recrystallization is ineffective, or if multiple impurities are present, silica gel column chromatography is a standard purification technique.

  • Procedure:

    • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between the product and impurities. A mixture of a non-polar solvent (e.g., hexanes, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used.

    • Execution: Prepare a silica gel column and carefully load the crude product. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The methylamine (nucleophile) attacks the electron-deficient carbon at the 4-position of the pyridazine ring, forming a negatively charged intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the chloride leaving group.

Q2: Why is the substitution favored at the 4-position?

A2: The regioselectivity of nucleophilic attack on the 3,4,6-trichloropyridazine ring is governed by the electronic effects of the ring nitrogen atoms and the chlorine substituents. The nitrogen atoms withdraw electron density, making the ring carbons electrophilic. The carbon at the 4-position is particularly activated towards nucleophilic attack.

Q3: Can I use a different amine for this reaction?

A3: Yes, it is possible to use other primary or secondary amines as nucleophiles to synthesize a variety of N-substituted 3,6-dichloropyridazin-4-amines. The reactivity of the amine will influence the required reaction conditions. More nucleophilic amines will generally react faster.

Q4: What are the safety precautions for handling the reagents?

A4:

  • 3,4,6-Trichloropyridazine: This is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation[6]. It may also cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine: Methylamine is a flammable and toxic gas or liquid. It is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

Q5: How can I synthesize the starting material, 3,4,6-trichloropyridazine?

A5: 3,4,6-Trichloropyridazine can be synthesized from 4-chlorodyhydroxyl-pyridazine by reaction with a chlorinating agent like phosphorus oxychloride. The 4-chlorodyhydroxyl-pyridazine itself can be prepared from chloro-maleic anhydride and hydrazine hydrate.

Experimental Protocols

Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine[1]

Materials:

  • 3,4,6-Trichloropyridazine

  • Methanamine (2 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate, anhydrous

  • Glass tube with a sealable cap

  • Heating block or oil bath

Procedure:

  • In a glass tube, combine 3,4,6-trichloropyridazine (1.0 eq) and methanamine (8.0 eq, 2 M solution in THF).

  • Seal the tube tightly.

  • Heat the reaction mixture to 50°C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate.

  • Combine the organic layers and wash once with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain 3,6-dichloro-N-methylpyridazin-4-amine as a light yellow powder.

Data Presentation

Table 1: Summary of Reaction Parameters and Potential Issues
ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Action
Temperature 50°CLow temperature: slow/incomplete reaction. High temperature: increased side reactions (e.g., hydrolysis, isomerization).Monitor reaction progress and adjust temperature accordingly. Avoid excessive heat.
Solvent Tetrahydrofuran (THF)Use of protic or wet solvents can lead to hydrolysis.Use anhydrous solvents.
Reactant Ratio 1 eq 3,4,6-trichloropyridazine : 8 eq methylamineInsufficient methylamine may lead to incomplete reaction.Use a significant excess of methylamine.
Reaction Time 2 hours (or until completion by TLC/LC-MS)Insufficient time leads to low conversion.Monitor the reaction to completion.

Visualizations

Diagram 1: Synthetic Pathway of 3,6-dichloro-N-methylpyridazin-4-amine

G A 3,4,6-Trichloropyridazine C 3,6-dichloro-N-methylpyridazin-4-amine A->C 50°C, 2h B Methylamine (in THF) B->C G A Low Yield B Incomplete Reaction? A->B C Side Reactions? A->C D Increase Time/Temp B->D E Check Stoichiometry B->E F Hydrolysis? C->F G Isomer Formation? C->G H Use Anhydrous Conditions F->H I Optimize Temperature G->I

Caption: Decision tree for troubleshooting low product yield.

References

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Process for purification of 3,6-dichloropyridazine.
  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]

  • Method for synthetizing 3,6-dichloropyridazine.
  • United States Patent Office r. Googleapis. [Link]

  • Preparation method of 3, 6-dichloropyridazine.
  • Synthesis method of 3-amino-6-chloropyridazine.
  • Methylation of DNA by incubation with methylamine and nitrite. PubMed. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • How Is Methylamine Synthesized?. YouTube. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IPIndia. [Link]

  • Preparation method of 3,4,6-trichloro-pyridazine.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Shimadzu. [Link]

  • 3,4,6-Trichloropyridazine. PubChem. [Link]

  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed. [Link]

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. [Link]

  • Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Agilent. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Hydrolysis of Dichlorophenoxy Acetic Acid. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter common challenges and side reactions during their synthetic campaigns. Here, we address specific issues in a practical, question-and-answer format, grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Issues Arising from 1,4-Dicarbonyl Condensation Reactions

The condensation of a 1,4-dicarbonyl compound with hydrazine is a cornerstone of pyridazine synthesis.[1][2] While powerful, this method is susceptible to several side reactions that can complicate product isolation and reduce yields.

FAQ 1: My reaction yields are low, and TLC analysis shows a major byproduct spot that is less polar than my starting dicarbonyl but more polar than the expected pyridazine. What is this byproduct and how can I fix it?

Answer: Incomplete Cyclization Leading to Hydrazone Formation

This is the most common side reaction in this synthesis. The initial step, the formation of a hydrazone by the reaction of one carbonyl group with hydrazine, is often rapid. However, the subsequent intramolecular cyclization to the dihydropyridazine, followed by aromatization, can be slow or stall completely, leading to the hydrazone intermediate as the major isolated product.

Causality: The cyclization step is a nucleophilic attack of the terminal nitrogen of the hydrazone onto the second carbonyl group. This process is reversible and requires the removal of a water molecule to proceed to completion. If water is not effectively removed, or if the reaction conditions (temperature, pH) are not optimal to favor the cyclized product, the equilibrium will lie towards the hydrazone intermediate.

Troubleshooting Guide: Managing Hydrazone Intermediates

1. Identification:

  • TLC Analysis: Hydrazones are typically visible under UV light and may appear as yellow to orange spots when stained with 2,4-dinitrophenylhydrazine (DNPH) stain.[3] They will have an Rf value between the highly polar dicarbonyl starting material and the less polar aromatic pyridazine product.

  • Spectroscopic Analysis: In the ¹H NMR spectrum, the presence of a hydrazone can be indicated by a characteristic N-H proton signal and the absence of the fully aromatic pyridazine signals.

2. Driving the Reaction to Completion:

  • Water Removal: The removal of water is critical to shift the equilibrium towards the cyclized product.

    • Azeotropic Distillation: If using a solvent like toluene or benzene, a Dean-Stark apparatus is highly effective for continuous water removal.[4]

    • Chemical Dehydrating Agents: For smaller-scale reactions or when a Dean-Stark trap is impractical, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.[4]

  • Temperature Optimization: Increasing the reaction temperature (e.g., refluxing in a higher boiling point solvent like toluene or xylene) can provide the necessary activation energy for the cyclization and dehydration steps. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.

  • Acid Catalysis: A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the second carbonyl group, making it more electrophilic and accelerating the intramolecular nucleophilic attack by the hydrazone nitrogen.

Experimental Protocol: Driving a Stalled Reaction to Completion

  • If the reaction has stalled with significant hydrazone present (as determined by TLC), add activated 4Å molecular sieves to the reaction flask.

  • If not already present, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Increase the reaction temperature by switching to a higher boiling point solvent (if necessary) and reflux the mixture.

  • Monitor the disappearance of the hydrazone spot and the appearance of the pyridazine product spot by TLC every 1-2 hours.

  • Upon completion, filter off the molecular sieves (if used) and proceed with the standard workup.

FAQ 2: My starting material was an unsymmetrical 1,4-dicarbonyl, and now I have a mixture of two products that are very difficult to separate. What happened?

Answer: Formation of Regioisomers

When an unsymmetrical 1,4-dicarbonyl is used, the two carbonyl groups are electronically and/or sterically distinct. Hydrazine can initially attack either carbonyl group, leading to two different hydrazone intermediates, which then cyclize to form two distinct regioisomeric pyridazines.

Causality: The regiochemical outcome is determined by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by hydrazine.

  • Steric Effects: Hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity, making it a more likely site for initial attack. Conversely, electron-donating groups will decrease its reactivity.

The diagram below illustrates how an unsymmetrical 1,4-diketone can lead to two different pyridazine regioisomers.

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products Start Unsymmetrical 1,4-Diketone (R1 ≠ R2) Hydrazine H2N-NH2 Attack1 Hydrazine->Attack1 Attack2 Hydrazine->Attack2 Intermediate1 Hydrazone A Attack1->Intermediate1 More Reactive Carbonyl (e.g., less hindered) Intermediate2 Hydrazone B Attack2->Intermediate2 Less Reactive Carbonyl (e.g., more hindered) Product1 Regioisomer 1 Intermediate1->Product1 Cyclization Product2 Regioisomer 2 Intermediate2->Product2 Cyclization G cluster_pyrazole Pyrazole Synthesis cluster_pyridazine Pyridazine Synthesis Start13 1,3-Dicarbonyl Hydrazine1 H2N-NH2 Start13->Hydrazine1 Product_Pyrazole Pyrazole (5-Membered Ring) Hydrazine1->Product_Pyrazole Start14 1,4-Dicarbonyl Hydrazine2 H2N-NH2 Start14->Hydrazine2 Product_Pyridazine Pyridazine (6-Membered Ring) Hydrazine2->Product_Pyridazine

Sources

Technical Support Center: Purification Strategies for 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the purification of 3,6-dichloro-N-methylpyridazin-4-amine (CAS: 17645-06-6). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges, provide detailed troubleshooting steps, and outline validated protocols based on established chemical principles for purifying nitrogen-containing heterocyclic compounds.

Section 1: Understanding the Challenge

3,6-dichloro-N-methylpyridazin-4-amine is a substituted pyridazine, a class of heterocycles known for unique physicochemical properties that are advantageous in drug discovery but can complicate purification.[1] The primary challenges stem from:

  • Basicity: The molecule contains two types of basic nitrogen atoms: the pyridazine ring nitrogens and the exocyclic N-methylamino group. These basic sites can interact strongly with acidic stationary phases like silica gel, leading to common chromatographic issues.

  • Potential Instability: Halogenated pyridazines can be susceptible to degradation under harsh pH conditions or prolonged exposure to acidic media.[2]

  • Impurity Profile: Impurities often include structurally similar compounds, such as unreacted starting materials or regioisomers, which can be difficult to separate.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to directly address issues you may encounter during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect? A1: Your impurity profile will depend on the synthetic route. If synthesizing from 3,4,6-trichloropyridazine and methylamine, common impurities include:

  • Unreacted 3,4,6-trichloropyridazine: The starting material for the substitution reaction.[3]

  • Regioisomers: While the C-4 position is generally the most reactive for nucleophilic attack in 3,4,6-trichloropyridazine, trace amounts of other isomers may form.[4]

  • Over-alkylation Products: Formation of a quaternary ammonium salt, although less common under controlled conditions.[4]

  • Hydrolysis Products: Reaction with any water present to form hydroxyl-substituted pyridazines.

Q2: My compound shows significant peak tailing during silica gel chromatography. What is happening and how do I fix it? A2: This is the most common issue for basic amines on silica gel. The basic nitrogen atoms in your compound are interacting strongly with acidic silanol groups (Si-OH) on the silica surface via an acid-base interaction.[5][6] This strong, non-specific binding causes the compound to elute slowly and unevenly, resulting in a tailed peak.

  • Core Explanation: The equilibrium between the free amine and the protonated amine adsorbed to the silica is slow on the chromatographic timescale, leading to a "smearing" effect.

  • Solution: You must suppress this secondary interaction.

    • Mobile Phase Modification: Add a small amount of a competitive base to your eluent to neutralize the acidic silanol sites. Triethylamine (TEA) at 0.1-1% (v/v) is the most common and effective choice.[6] This "deactivates" the silica, allowing your compound to elute based on polarity with minimal tailing.

    • Alternative Stationary Phase: Switch to a less acidic or basic stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative but be sure to screen its activity level.[2]

      • Amine-Functionalized Silica: These columns are specifically designed for purifying basic compounds and often provide excellent peak shape without mobile phase modifiers.[7]

Q3: I'm losing a significant amount of my compound during column chromatography. Is it degrading? A3: It is possible. Prolonged exposure to the acidic environment of standard silica gel can catalyze the degradation of sensitive compounds, including some halogenated heterocycles.[2][8]

  • Troubleshooting Steps:

    • Deactivate the Silica: As described in Q2, adding TEA to the mobile phase not only improves peak shape but also creates a less acidic environment, protecting your compound.[6]

    • Work Quickly: Do not let the compound sit on the column for extended periods. Use a slightly higher flow rate if it does not compromise resolution.[8]

    • Use a Different Purification Method: If the compound is highly sensitive, consider recrystallization or preparative HPLC with a buffered mobile phase.

Q4: I can't get my compound to crystallize. It keeps oiling out. What should I do? A4: "Oiling out" typically occurs when the compound's melting point is below the temperature of the solution or when impurities are present that act as a eutectic mixture, depressing the melting point.

  • Recommended Actions:

    • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For pyridazine derivatives, start with solvents like n-hexane, ethanol, or mixtures such as ethyl acetate/hexane.[9][10]

    • Induce Crystallization: If a supersaturated solution fails to produce crystals upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal.[5]

    • Trituration: If the oil is persistent, remove the solvent. Add a solvent in which your compound is poorly soluble (like cold hexanes or diethyl ether). Stir or sonicate the mixture. This can often wash away impurities and induce the oil to solidify.

Section 3: Detailed Purification Protocols

These protocols provide a validated starting point for your experiments. Always perform a small-scale trial (e.g., TLC) before committing your entire batch.

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to mitigate the issues of peak tailing and on-column degradation.

1. TLC Analysis & Solvent System Selection:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in a series of mobile phases. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes.
  • Crucially, prepare two sets of developing chambers: one with the plain solvent system and one where the mobile phase is pre-mixed with 1% triethylamine (TEA).
  • Compare the results. The spot in the TEA-modified system should be tighter and have a higher Rf value. This is the system you will adapt for the column. Aim for an Rf of 0.2-0.35 for your target compound.

2. Column Preparation:

  • Select a silica gel column of appropriate size.
  • Equilibrate the column with the chosen mobile phase (e.g., 80:20 Hexanes:EtOAc) containing 0.5-1% TEA. Flush the column with at least 5 column volumes of this mixture. This pre-treatment is critical.

3. Sample Loading & Elution:

  • Dissolve the crude product in a minimal amount of DCM or the mobile phase.
  • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column.
  • Run the column using the TEA-modified eluent, collecting fractions and monitoring by TLC.

4. Post-Purification:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate.
  • For final traces, you may re-dissolve the product in a solvent like DCM and wash with a dilute aqueous acid (e.g., 0.1 M HCl) to remove residual TEA, followed by a brine wash and drying over anhydrous sodium sulfate. Caution: Only do this if your compound is stable to mild acid.
Parameter Standard Silica Column Modified (1% TEA) Silica Column Rationale
Peak Shape Broad, TailingSharp, SymmetricalTEA neutralizes acidic silanol sites, preventing strong adsorption.[6]
Retention High (Low Rf)Lower (Higher Rf)The non-specific binding that causes high retention is eliminated.
Recovery Potentially LowHighReduced risk of irreversible adsorption or on-column degradation.[8]
Protocol 2: Recrystallization

This method is excellent for removing impurities with different solubility profiles and can yield very high-purity material.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of your crude material into several test tubes.
  • Add a few drops of different solvents (e.g., Hexane, Isopropanol, Ethanol, Ethyl Acetate, Toluene) to each tube at room temperature. A good candidate solvent will NOT dissolve the compound at room temperature.
  • Heat the tubes that did not show solubility. An ideal solvent will fully dissolve the compound when hot.
  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.

2. Bulk Recrystallization:

  • Place the crude material in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is crucial for good recovery. [5]
  • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
  • Dry the purified crystals under high vacuum.

Section 4: Workflow Visualization

The following diagrams illustrate the decision-making process for purification.

Purification_Strategy_Selection cluster_c Chromatography Path cluster_r Recrystallization Path start Crude 3,6-dichloro-N- methylpyridazin-4-amine check_purity Assess Purity & Impurity Profile (TLC, LCMS, 1H NMR) start->check_purity decision Is Primary Impurity Structurally Different? check_purity->decision tlc Perform TLC Screening (with and without 1% TEA) decision->tlc No (similar polarity/ isomers) recryst Perform Solvent Screen for Recrystallization decision->recryst Yes (different polarity/ solubility) check_tailing Significant Tailing Observed? tlc->check_tailing column_mod Use Modified Column Chromatography: - Add 1% TEA to Eluent - Or Use Amine-Silica/Alumina check_tailing->column_mod Yes column_std Standard Silica Gel Chromatography check_tailing->column_std No end_node Pure Product (Verify Purity) column_mod->end_node column_std->end_node collect Recrystallize from Optimal Solvent recryst->collect collect->end_node

Caption: Workflow for selecting a purification strategy.

Chromatography_Troubleshooting start Problem Observed during Silica Column Chromatography prob_tailing Issue: Peak Tailing or Streaking start->prob_tailing prob_recovery Issue: Low Recovery or Degradation start->prob_recovery prob_separation Issue: Poor Separation of Impurities start->prob_separation sol_tea Solution: Add 0.5-1% Triethylamine to the mobile phase. prob_tailing->sol_tea sol_phase Solution: Switch stationary phase (Alumina, Amine-Silica). prob_tailing->sol_phase prob_recovery->sol_tea (reduces acidity) prob_recovery->sol_phase sol_solvent Solution: Optimize solvent system. Try DCM/MeOH or different Hexane/EtOAc ratio. prob_separation->sol_solvent sol_gradient Solution: Use a shallower gradient for elution. prob_separation->sol_gradient

Caption: Decision tree for troubleshooting column chromatography.

References

  • Benchchem.
  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • Google Patents.
  • Google Patents.
  • Stoll, T., Alker, A., Kolczewski, S., Menzi, A., & Revil-Baudard, V. (2015). 3,6-dichloro-N-methylpyridazin-4-amine synthesis. ChemicalBook, citing Tetrahedron Letters, 56(6), 772-774.
  • Benchchem. 3,6-dichloro-N-ethylpyridazin-4-amine.
  • Benchchem.
  • Benchchem.
  • Biotage.
  • Teledyne ISCO.
  • O’Shea, P. D., & Chen, C. Y. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. RSC medicinal chemistry, 9(10), 1295-1310.

Sources

Technical Support Center: Strategies for Selective Alkylation of 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide provides in-depth troubleshooting and frequently asked questions regarding the selective alkylation of 3,6-dichloro-N-methylpyridazin-4-amine. Over-alkylation is a common and challenging side reaction that can significantly impact yield and purity. This document outlines the underlying chemical principles and provides field-proven strategies to achieve high selectivity for the desired mono-alkylated product.

Section 1: Understanding the Reactivity of the Pyridazine Core

Before troubleshooting, it is crucial to understand the inherent reactivity of the starting material. The behavior of 3,6-dichloro-N-methylpyridazin-4-amine in an alkylation reaction is governed by a balance of electronic and steric factors across three potential nucleophilic sites.

  • Electronic Effects : The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms[1][2]. This effect is amplified by the two strongly electron-withdrawing chloro- substituents. In contrast, the exocyclic N-methylamino group at the C4 position is electron-donating, which increases the nucleophilicity of the exocyclic nitrogen atom.

  • Steric Hindrance : The chloro groups at the C3 and C6 positions provide significant steric bulk around the ring nitrogens (N1 and N2), potentially hindering the approach of an alkylating agent[1]. The exocyclic secondary amine is comparatively less hindered.

  • Nucleophilicity : The primary product of mono-alkylation at the exocyclic nitrogen becomes a tertiary amine. Alkyl groups are electron-donating, which increases the electron density and nucleophilicity of the nitrogen atom it attaches to[3][4]. This means the desired product is often more reactive than the starting material, creating a "runaway reaction" scenario that leads to the di-alkylated, quaternary ammonium salt[3][5].

Caption: Potential nucleophilic sites on 3,6-dichloro-N-methylpyridazin-4-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm consistently observing a second product with a higher molecular weight by LC-MS. What is it and why does it form?

A: This is almost certainly the over-alkylation product, a quaternary ammonium salt formed by the addition of a second alkyl group to the exocyclic amine. This occurs because the initial product, a tertiary amine, is more nucleophilic and thus more reactive than the starting secondary amine.[3][4][5] This increased reactivity makes it difficult to stop the reaction cleanly after the first alkylation.[4][5]

Q2: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?

A: Low yields can stem from several factors. Firstly, the base you are using may not be strong enough to efficiently deprotonate the secondary amine, or it may be too sterically hindered. Secondly, the reaction temperature might be too low, preventing the reaction from reaching a reasonable rate. Finally, if you are using a large excess of the amine to prevent over-alkylation, this can sometimes dilute the reaction mixture to a point where the reaction rate is significantly reduced. Careful optimization of stoichiometry, base, and temperature is critical.[6]

Q3: Is there a risk of alkylation on the pyridazine ring itself?

A: While possible, alkylation on the ring nitrogens (N1 or N2) is generally less favorable for this specific substrate. The combination of the electron-deficient nature of the pyridazine ring and the significant steric hindrance from the adjacent chloro-substituents makes the ring nitrogens less nucleophilic and accessible compared to the exocyclic secondary amine.[1] However, under harsh conditions (e.g., very high temperatures, highly reactive alkylating agents), a mixture of regioisomers could potentially form.

Section 3: Troubleshooting Guide: Preventing Over-Alkylation

This section provides actionable strategies to suppress the formation of the di-alkylated quaternary ammonium salt and maximize the yield of the desired N-mono-alkylated product.

Issue: High Percentage of Di-Alkylation Product Detected

Root Cause Analysis: The core of the problem is the "runaway" nature of amine alkylation. The desired tertiary amine product is a better nucleophile than the secondary amine starting material, causing it to compete for the alkylating agent and form the undesired quaternary salt.

G start_mat Starting Material (Secondary Amine) product Desired Product (Tertiary Amine) start_mat->product + R-X (k1) side_product Side Product (Quaternary Salt) product->side_product + R-X (k2) note Root Cause: Rate k2 > k1 (Product is more nucleophilic than starting material)

Caption: The kinetic pathway leading to over-alkylation.

Solution 1: Stoichiometric Control

Causality: By using a large excess of the starting amine relative to the alkylating agent, you statistically increase the probability that the alkylating agent will encounter and react with a molecule of the starting material rather than the product.[3] This is often the simplest and most direct method to favor mono-alkylation.

Experimental Protocol:

ReagentMolar EquivalentsRationale & Notes
3,6-dichloro-N-methylpyridazin-4-amine3.0 - 5.0A significant excess is required to statistically favor mono-alkylation.
Alkylating Agent (R-X)1.0This is the limiting reagent. Slow, dropwise addition is recommended.
Non-nucleophilic Base (e.g., DIEA)1.5 - 2.0Must be sufficient to neutralize the acid byproduct without competing as a nucleophile.
Solvent (e.g., Acetonitrile, DMF)0.1 - 0.2 MMaintain reasonable concentration for reaction kinetics.

Step-by-Step:

  • Dissolve the 3,6-dichloro-N-methylpyridazin-4-amine (3-5 eq.) and base (1.5-2.0 eq.) in the chosen solvent.

  • Cool the mixture to 0 °C.

  • Add the alkylating agent (1.0 eq.) dropwise over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

Solution 2: Modulating Reaction Conditions

Causality: Over-alkylation, being a subsequent reaction, can often be suppressed by using kinetic control. Lowering the reaction temperature, choosing a less polar solvent, or using a weaker base can slow the second alkylation step more significantly than the first, thereby improving selectivity.

Parameter Optimization:

ParameterCondition A (High Selectivity)Condition B (High Reactivity)Rationale
Temperature 0 °C to Room Temp50 °C to RefluxLower temperatures favor kinetic control and reduce the rate of the second alkylation.
Base K₂CO₃, Cs₂CO₃NaH, KHMDSWeaker, heterogeneous bases provide slower, more controlled deprotonation.[7]
Solvent Dichloromethane, THFDMF, AcetonitrileLess polar solvents can slow down Sₙ2 reactions and reduce the solubility of the product amine salt.
Solution 3: Protecting Group Strategy

Causality: For substrates where the above methods fail to provide sufficient selectivity, a protecting group strategy offers a robust, albeit longer, alternative.[3][6] By temporarily converting the secondary amine to a carbamate (e.g., using a Boc group), the nitrogen's nucleophilicity is completely suppressed. The desired alkyl group can then be introduced at another site (if applicable), or this strategy can be used to prevent any reaction at the nitrogen. If the goal is to introduce a different N-substituent later, this method is ideal. For simply preventing di-alkylation with the same group, this is less common but effective. For example, one could protect the amine, perform another reaction on the molecule, and then deprotect before performing the desired mono-alkylation under controlled conditions. A more advanced approach involves using protecting groups that allow for a single alkylation before cleavage, such as in the Gabriel synthesis or with N-aminopyridinium salts.[3][8]

Workflow: Boc-Protection and Deprotection

G start Starting Amine protect Protect Amine (+ Boc₂O, Base) start->protect protected_amine Boc-Protected Intermediate (Alkylation Site Blocked) protect->protected_amine other_rxn Perform Other Synthetic Steps protected_amine->other_rxn deprotect Deprotect (+ TFA or HCl) other_rxn->deprotect final_amine Free Amine Ready for Controlled Mono-Alkylation deprotect->final_amine

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Dichloropyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to be your dedicated resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving dichloropyridazine substrates. The inherent electronic properties and reactivity patterns of these scaffolds can present unique challenges. This center provides in-depth, experience-driven insights and actionable troubleshooting strategies to empower your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 3,6-dichloropyridazine is resulting in extremely low to no yield. What are the most probable causes?

Low yields with dichloropyridazines often stem from a few critical factors. The C-Cl bond's strength makes the initial oxidative addition step challenging, requiring a highly active catalyst system.[1] Additionally, the pyridazine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2]

Primary Troubleshooting Steps:

  • Catalyst System Evaluation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3][4] Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the oxidative addition of C-Cl bonds.[1][2]

  • Base Selection: The base is crucial for activating the boronic acid.[5] Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The solubility and strength of the base can significantly impact the reaction.[6]

  • Solvent Choice: Ensure all reagents are soluble. A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water is often effective, as water can help solubilize the base and boronate species.[1]

  • Thorough Degassing: Oxygen can deactivate the palladium catalyst.[1] Ensure your reaction mixture is rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

Q2: I am struggling with controlling regioselectivity in my reaction with 3,5-dichloropyridazine. How can I favor mono-substitution at a specific position?

Achieving site-selectivity with dichloropyridazines is a known challenge and is highly dependent on the substrate and reaction conditions.[7] Generally, the reactivity of C-X bonds in Suzuki couplings follows the trend I > Br > Cl.[8] For dichloropyridazines, electronic effects often favor reaction at the position ortho or para to the ring nitrogens.[1] However, this can be influenced by the choice of ligand.

Strategies for Controlling Regioselectivity:

  • Ligand Control: The steric and electronic properties of the ligand can dramatically influence which chlorine atom reacts. For 3,5-dichloropyridazines, it has been shown that by changing the ligand, the preferred coupling site can be switched between the 3- and 5-positions.[7][9] For instance, sterically bulky ligands can favor reaction at a less sterically hindered position.

  • Stoichiometry: To favor mono-substitution, use the dichloropyridazine in a slight excess or use an equimolar amount of the boronic acid.[1] For di-substitution, at least 2.2 equivalents of the boronic acid are recommended.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, although this may require longer reaction times.[1]

Q3: What are the most common side reactions I should be aware of, and how can they be minimized?

Several side reactions can compete with your desired coupling, leading to reduced yields and complex product mixtures.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Protodeboronation Hydrolysis of the boronic acid, rendering it inactive in the catalytic cycle.[1][10]Use fresh, high-purity boronic acids or their corresponding boronate esters. Ensure anhydrous conditions if water is not part of the solvent system. The rate of hydrolysis can be influenced by the reaction conditions.[11][12]
Homocoupling Formation of a biaryl byproduct from the boronic acid.[1]This is often caused by the presence of oxygen.[1] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Dehalogenation Replacement of a chlorine atom with hydrogen, leading to a reduced byproduct.[8][10]This can be caused by a palladium-hydride species.[13] The choice of base and solvent can influence this side reaction. In some cases, using a milder base or protecting N-H groups on heterocyclic substrates can suppress dehalogenation.[13]

II. In-Depth Troubleshooting Guides

Scenario 1: The reaction stalls with significant starting material remaining.

If your reaction fails to go to completion, it's crucial to systematically diagnose the potential points of failure in the catalytic cycle.

Troubleshooting Workflow: Stalled Reaction

G Stalled Reaction Stalled Catalyst Is the Catalyst Active? Stalled->Catalyst Base Is the Base Effective? Catalyst->Base Yes InactiveCatalyst Solution: Screen more robust catalyst systems (e.g., Pd(OAc)₂/SPhos). Use stable precatalysts. Catalyst->InactiveCatalyst No Temp Is the Temperature Sufficient? Base->Temp Yes IneffectiveBase Solution: Screen alternative bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Consider base solubility. Base->IneffectiveBase No Solvent Are Reagents Soluble? Temp->Solvent Yes InsufficientTemp Solution: Increase temperature (80-120 °C). Consider microwave irradiation. Temp->InsufficientTemp No Success Reaction Proceeds Solvent->Success Yes PoorSolvent Solution: Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water) to ensure solubility. Solvent->PoorSolvent No G cluster_causes Reasons for Second Coupling Failure Start Dichloropyridazine Mono Mono-substituted Intermediate Start->Mono First Coupling (Often Facile) Di Di-substituted Product Mono->Di Second Coupling (More Challenging) Deactivation Electronic Deactivation Mono->Deactivation Sterics Increased Steric Hindrance Mono->Sterics Solubility Decreased Solubility Mono->Solubility

Caption: Challenges in achieving di-substitution.

Overcoming Di-substitution Hurdles:
  • Electronic Deactivation: The introduction of an aryl group in the first coupling can alter the electron density of the pyridazine ring, making the second C-Cl bond less reactive towards oxidative addition.

    • Solution: More forcing reaction conditions may be necessary for the second coupling. This could involve a higher temperature, a more active catalyst system, or a longer reaction time.

  • Increased Steric Hindrance: The newly introduced substituent can sterically hinder the approach of the palladium catalyst to the remaining chlorine atom.

    • Solution: Employing a less sterically demanding ligand in the catalyst system might be beneficial for the second coupling. However, this needs to be balanced with the need for a highly active catalyst.

  • Decreased Solubility: The mono-substituted intermediate may be less soluble in the reaction solvent than the starting dichloropyridazine, causing it to precipitate out of the solution before the second coupling can occur. [14] * Solution: Screen different solvents or solvent mixtures to ensure the intermediate remains dissolved. High-boiling point polar aprotic solvents like DMSO or DMF might be necessary in some cases.

III. Experimental Protocols

General Protocol for a Robust Suzuki Coupling of a Dichloropyridazine

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-substitution, 2.5 equiv for di-substitution)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)

  • Reaction vessel suitable for heating under an inert atmosphere (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyridazine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small portion of the degassed toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water. [1]4. Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)-X L₂ OA->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 ArAr Ar-Ar' (Product) RE->ArAr ArX Ar-X (Dichloropyridazine) ArX->OA ArB Ar'-B(OR)₂ (Boronic Acid/Ester) + Base ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling. [10][15] Each step in this cycle—oxidative addition, transmetalation, and reductive elimination—has specific requirements that must be met for the reaction to proceed efficiently. A failure at any of these stages will lead to a failed reaction.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dichloropyrazine.
  • Various Authors. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • BenchChem. (2025). Choice of base and solvent for 3,5-Dichloropyridine reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Dai, C., & Chen, Y. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Reddit. (2024). Failed suzuki coupling, any suggestions?

Sources

stability issues of 3,6-dichloro-N-methylpyridazin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,6-dichloro-N-methylpyridazin-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges of this molecule, specifically under acidic conditions. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and robust protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the fundamental chemical principles governing the stability of 3,6-dichloro-N-methylpyridazin-4-amine in acidic environments.

Q1: What are the primary molecular features of 3,6-dichloro-N-methylpyridazin-4-amine that are susceptible to degradation under acidic conditions?

A1: The structure of 3,6-dichloro-N-methylpyridazin-4-amine contains three key features prone to instability in acidic media:

  • The Pyridazine Ring: As a diazine, the pyridazine ring is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[1][2] This inherent electron deficiency makes the ring susceptible to nucleophilic attack. Under acidic conditions, one or both of the ring nitrogens can become protonated. The pyridazine core has a modest basicity (pKa ≈ 2.0), meaning protonation is favorable in strongly acidic solutions.[1] This protonation further enhances the ring's electrophilicity, making it even more vulnerable to nucleophiles like water.

  • Chloro Substituents: The chlorine atoms at the C3 and C6 positions are attached to an electron-deficient aromatic ring. This setup activates them as leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[3][4][5]

  • N-methylamino Group: While generally more stable than an ester or ether, the exocyclic C-N bond of the N-methylamino group could potentially undergo hydrolysis under harsh acidic conditions (e.g., prolonged heating in concentrated acid), although this is typically less facile than the displacement of the chloro groups.[6][7]

Q2: What is the most probable degradation pathway for this molecule in an acidic aqueous solution?

A2: The most likely degradation pathway is the sequential acid-catalyzed hydrolysis of the two chlorine substituents via a nucleophilic aromatic substitution (SNAr) mechanism, with water acting as the nucleophile.

The proposed mechanism involves:

  • Protonation: The acidic medium protonates a ring nitrogen, which significantly increases the electrophilicity of the carbon atoms in the pyridazine ring, particularly C3 and C6.

  • Nucleophilic Attack: A water molecule attacks one of the chloro-substituted carbons (e.g., C6), forming a tetrahedral intermediate known as a Meisenheimer complex.[8]

  • Rearomatization: The intermediate collapses, expelling a chloride ion (Cl-) and restoring the aromaticity of the ring.

  • Deprotonation: A final deprotonation step yields the hydroxylated pyridazine derivative.

This process can occur sequentially at both the C3 and C6 positions, leading to mono-hydroxylated and di-hydroxylated impurities.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=plaintext, fontsize=11, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

}

Figure 1: Proposed acid-catalyzed hydrolysis pathway.

Section 2: Troubleshooting Guide

Direct answers to common experimental problems.

Issue 1: I see new, more polar peaks in my HPLC chromatogram after preparing my sample in an acidic mobile phase or diluent.
  • Probable Cause: This is a classic sign of on-instrument or in-vial degradation. The acidic conditions of your diluent or mobile phase are likely causing the hydrolysis of one or both chloro substituents on the pyridazine ring. The resulting hydroxylated products are significantly more polar than the parent compound, hence they elute earlier on a reverse-phase column.

  • Troubleshooting Steps:

    • Neutralize Sample Diluent: Prepare your stock solution in an organic solvent (e.g., DMSO, ACN) and make final dilutions in a neutral or buffered solution (e.g., 50:50 ACN:Water or a pH 7 phosphate buffer) immediately before injection.

    • Analyze Time-Zero: Inject a freshly prepared sample immediately and compare it to a sample that has been sitting in the autosampler for several hours. A significant increase in the impurity peaks over time confirms in-vial instability.

    • Adjust Mobile Phase pH: If possible, increase the pH of your aqueous mobile phase. Evaluate if a pH of 4-5 is sufficient for good chromatography while minimizing degradation.

    • LC-MS Analysis: Use LC-MS to determine the mass of the new peaks. The expected mass for the mono-hydroxylated degradant would be (M-Cl+OH), which corresponds to a mass shift of approximately -18.5 Da relative to the parent compound.

Issue 2: My assay shows poor reproducibility and a time-dependent loss of the parent compound.
  • Probable Cause: The compound is degrading during your assay incubation period due to an acidic assay buffer or reagents. This leads to an underestimation of the compound's true activity or concentration and causes high variability between measurements taken at different times.

  • Troubleshooting Steps:

    • Control Experiment: Incubate the compound in the assay buffer without cells or other biological components for the full duration of the experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to quantify the loss of the parent compound.

    • Buffer Optimization: If degradation is confirmed, investigate whether the assay can be performed in a buffer system at a higher pH without compromising the biological relevance of the experiment.

    • Reduce Incubation Time: If the buffer cannot be changed, determine the degradation kinetics to find a shorter incubation time where the loss of the parent compound is acceptable (e.g., <10%).

    • Fresh Preparations: Always use freshly prepared solutions of the compound for each experiment to avoid using partially degraded stock solutions.

Issue 3: My stock solution, which is dissolved in an acidic solvent, has developed a yellow or brown tint.
  • Probable Cause: A color change often indicates the formation of degradation products.[9] While the primary hydrolysis products are likely colorless, more complex secondary degradation or polymerization reactions can produce colored byproducts, especially with prolonged storage or exposure to light in an acidic environment.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a discolored solution for quantitative experiments. The presence of color indicates significant degradation.

    • Verify Purity: Analyze the discolored solution by HPLC-UV or LC-MS to confirm the presence of degradation products.

    • Review Storage Conditions: Prepare stock solutions in aprotic, non-acidic solvents like anhydrous DMSO or DMF. Store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials.[10]

Section 3: Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your compound.

Protocol 1: Forced Degradation Study under Acidic Conditions

This study intentionally exposes the compound to acidic stress to identify potential degradants and determine the degradation rate, a practice recommended by ICH guidelines.[11][12]

Objective: To assess the stability of 3,6-dichloro-N-methylpyridazin-4-amine in acidic solution and identify major degradation products.

Materials:

  • 3,6-dichloro-N-methylpyridazin-4-amine

  • Class A volumetric flasks and pipettes

  • HPLC grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation:

    • Test Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 4.0 mL of 0.1 M HCl. Dilute to volume with a 50:50 mixture of ACN:Water. This results in a final concentration of 100 µg/mL in 0.04 M HCl.

    • Control Sample: In a separate 10 mL flask, add 1.0 mL of the stock solution and dilute to volume with 50:50 ACN:Water.

  • Incubation:

    • Store both flasks at a controlled temperature (e.g., 40°C) protected from light.

    • For harsher conditions, a higher acid concentration (e.g., 1.0 M HCl) or temperature (e.g., 60-80°C) can be used.[7]

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from both the Test and Control flasks at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately before analysis, neutralize the aliquot from the Test sample by adding a stoichiometric equivalent of NaOH (e.g., if using 0.1 M HCl, add an equivalent amount of 0.1 M NaOH) to halt the degradation reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

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}

Figure 2: Workflow for an acidic forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape. Note: Minimize sample time in mobile phase if it causes degradation.
Mobile Phase B 0.1% Formic Acid in ACNStandard organic mobile phase.
Gradient 5% to 95% B over 5 minutesA generic screening gradient to ensure elution of all components.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 2 µLAdjust based on detector sensitivity and sample concentration.
Detection UV at 254 nm or PDA Scan254 nm is a common wavelength for aromatic compounds; a PDA detector allows for peak purity assessment.
Section 4: Data Interpretation
Summarizing Forced Degradation Data

After running the experiment described in Protocol 1, organize your results in a table to clearly track the degradation over time.

Table 1: Example Data from Acidic Forced Degradation Study (0.1 M HCl at 40°C)

Time (hours)Parent Peak Area (Test)% Parent RemainingPeak Area of Degradant 1Peak Area of Degradant 2
01,500,000100.0%1,2000
21,350,00090.0%145,0005,000
41,215,00081.0%270,00014,000
8980,00065.3%485,00032,000
24450,00030.0%850,000150,000

% Parent Remaining is calculated relative to the T=0 peak area of the Test sample.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

  • Vedantu. (n.d.). Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

Sources

catalyst selection for cross-coupling with 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Now

I'm currently immersed in Google searches, focusing on catalysts suitable for cross-coupling reactions with 3,6-dichloro-N-methylpyridazin-4-amine. I'm prioritizing common challenges associated with this compound. I'm aiming to pinpoint effective catalyst candidates.

Defining Key Challenges

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Validation & Comparative

A Comparative Guide to the Reactivity of Dichloropyridazine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of 3,6-, 2,3-, and 4,5-dichloropyridazine isomers. This document moves beyond a simple recitation of facts to explain the underlying principles governing their reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by analogous experimental data and detailed protocols to empower your research.

Introduction: The Versatile Dichloropyridazine Scaffold

Dichloropyridazines are pivotal building blocks in medicinal chemistry and materials science, offering a privileged scaffold for the synthesis of a wide array of functionalized molecules.[1] The presence of two chlorine atoms on the electron-deficient pyridazine ring makes them highly susceptible to SNAr reactions, allowing for the introduction of diverse functionalities.[2] However, the isomeric placement of these chlorine atoms dramatically influences the reactivity and regioselectivity of these substitutions. Understanding these nuances is critical for efficient and predictable synthetic design. This guide will dissect the electronic and steric factors that govern the reactivity of the 3,6-, 2,3-, and 4,5-dichloropyridazine isomers.

Theoretical Basis of Reactivity: Electronic and Steric Effects

The reactivity of dichloropyridazines in SNAr reactions is primarily dictated by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.[3] The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring deactivates the aromatic system, making it more susceptible to nucleophilic attack compared to benzene derivatives.

Electronic Effects:

The position of the nitrogen atoms relative to the chlorine substituents is the most critical factor determining reactivity. The nitrogen atoms can stabilize the negative charge of the Meisenheimer intermediate through resonance, but only when the attack occurs at a position ortho or para to a ring nitrogen.

  • 3,6-Dichloropyridazine: This symmetrical isomer is highly reactive. Nucleophilic attack at either the 3- or 6-position places the resulting negative charge at the ortho and para positions relative to the nitrogen atoms, allowing for effective resonance stabilization.

  • 4,5-Dichloropyridazine: In this isomer, the chlorine atoms are meta to the nitrogen atoms. Consequently, the resonance stabilization of the Meisenheimer intermediate is less effective, leading to a generally lower reactivity compared to the 3,6-isomer.

  • 2,3-Dichloropyridazine: This unsymmetrical isomer presents a more complex scenario. The chlorine at the 3-position is ortho to one nitrogen and meta to the other, while the chlorine at the 2-position is also ortho to one nitrogen. The relative reactivity of these two positions will be influenced by the ability of the adjacent nitrogen to stabilize the intermediate. Generally, the position ortho to a nitrogen atom is more activated towards nucleophilic attack.

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic systems.[4] For pyridazines, the presence of the second nitrogen atom significantly influences the electronic properties of the ring, generally making it more electron-deficient and thus more reactive towards nucleophiles than the corresponding pyridine analogues.[3]

Steric Effects:

Steric hindrance can also play a role, particularly with bulky nucleophiles. In the case of unsymmetrical isomers like 2,3- and 4,5-dichloropyridazine, the accessibility of the carbon atom bearing the chlorine can influence the regioselectivity of the reaction.

Comparative Reactivity: A Data-Driven Discussion

Expected Order of Reactivity:

3,6-Dichloropyridazine > 2,3-Dichloropyridazine ≈ 4,5-Dichloropyridazine

This predicted order is based on the superior resonance stabilization of the Meisenheimer intermediate in the 3,6-isomer. The relative reactivities of the 2,3- and 4,5-isomers are expected to be lower and more similar to each other due to less effective charge delocalization.

Regioselectivity in Unsymmetrical Isomers:

  • 2,3-Dichloropyridazine: Nucleophilic attack is generally favored at the 3-position due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate.

  • 4,5-Dichloropyridazine: The two chlorine atoms are in electronically similar environments. Therefore, monosubstitution can lead to a mixture of products, although steric factors and the nature of the nucleophile can influence the selectivity.

The following table summarizes the expected reactivity and regioselectivity for the three isomers.

IsomerStructureExpected ReactivityExpected Regioselectivity for Monosubstitution
3,6-DichloropyridazineHighN/A (symmetrical)
2,3-DichloropyridazineModeratePreferential attack at the 3-position
4,5-DichloropyridazineModeratePotential for a mixture of 4- and 5-substituted products

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity and regioselectivity of the dichloropyridazine isomers, a series of standardized SNAr reactions can be performed. The following protocols provide a starting point for these investigations.

General Considerations:
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.

  • Bases: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often used to neutralize the HCl generated during the reaction.

  • Monitoring: Reaction progress can be monitored by thin-layer chromatography (TCC) or high-performance liquid chromatography (HPLC).[5]

  • Analysis: The products and their ratios can be determined by 1H and 13C NMR spectroscopy.[6][7]

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol allows for the comparison of the rate of amination of the three dichloropyridazine isomers.

Materials:

  • 3,6-Dichloropyridazine

  • 2,3-Dichloropyridazine

  • 4,5-Dichloropyridazine

  • Benzylamine

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To three separate oven-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add one of the dichloropyridazine isomers (1.0 mmol).

  • To each flask, add anhydrous potassium carbonate (1.5 mmol).

  • Add anhydrous DMF (5 mL) to each flask and stir the suspension.

  • Add benzylamine (1.1 mmol) to each flask.

  • Heat the reaction mixtures to 80 °C.

  • Monitor the reactions at regular time intervals (e.g., every hour) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Once the starting material is consumed in the fastest reaction, cool all reaction mixtures to room temperature.

  • Pour each reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by 1H NMR to determine the conversion and, for the unsymmetrical isomers, the regioselectivity.

  • Purify the products by flash column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol can be used to compare the rate of ether formation.

Materials:

  • Dichloropyridazine isomers

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride

Procedure:

  • To three separate oven-dried round-bottom flasks under an inert atmosphere, add one of the dichloropyridazine isomers (1.0 mmol).

  • Add anhydrous methanol (5 mL) to each flask and stir to dissolve.

  • Cool the solutions to 0 °C in an ice bath.

  • Slowly add sodium methoxide solution (1.1 mmol) to each flask.

  • Allow the reaction mixtures to warm to room temperature and stir.

  • Monitor the reactions by TLC or HPLC.

  • Upon completion, quench the reactions by adding saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

  • Analyze the crude product by 1H NMR and purify by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a general experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Dichloropyridazine C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack (Rate-determining step) B Nucleophile (Nu-) B->C D Monosubstituted Product C->D Elimination of Leaving Group E Chloride Ion (Cl-) C->E

Caption: Generalized mechanism for the SNAr reaction on dichloropyridazines.

Experimental_Workflow start Start setup Reaction Setup (Isomer, Nucleophile, Base, Solvent) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/HPLC) reaction->monitoring Periodic Sampling monitoring->reaction Continue Reaction workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for comparing dichloropyridazine reactivity.

Conclusion

The reactivity of dichloropyridazine isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. The 3,6-isomer is generally the most reactive due to optimal resonance stabilization of the Meisenheimer intermediate. The 2,3- and 4,5-isomers are less reactive, with the former offering potential for regioselective substitution. By understanding these fundamental principles and employing the standardized protocols provided, researchers can effectively harness the synthetic potential of these versatile heterocyclic building blocks for applications in drug discovery and materials science.

References

  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]

  • ResearchGate. (2023). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent.... Retrieved from [Link]

  • ResearchGate. (2010). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • ResearchGate. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Retrieved from [Link]

  • MDPI. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Sci-Hub. (2002). Multinuclear magnetic resonance study of the structure and tautomerism of azide and iminophosphorane derivatives of chloropyridazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (2022). ¹H NMR spectra of 7-amidination product 4 and dichloropyridazine 5.. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Retrieved from [Link]

  • Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • ResearchGate. (2016). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Retrieved from [Link]

  • SpectraBase. (n.d.). 3,6-Dichloropyridazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]

  • Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). 3,6-dichloropyridazin-4-amine. Retrieved from [Link]

  • ResearchGate. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • ResearchGate. (2020). The synthesis of pyrimidin‐2‐yl thioethers.. Retrieved from [Link]

  • YouTube. (2021). 13.9 Organic Synthesis with Ethers and Epoxides | Retrosynthesis. Retrieved from [Link]

  • YouTube. (2021). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). 13.3 Synthesis and Reactions of Ethers. Retrieved from [Link]

  • Chad's Prep. (n.d.). Synthesis and Reactions of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]

  • Google Patents. (1995). US5420312A - Glycidyl ether from alcohol and epichlorohydrin.

Sources

A Comparative Guide to the Biological Activity of 3,6-Dichloropyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Derivatives of the pyridazine core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of a compound's pharmacological profile, offering a versatile platform for drug discovery.[3]

This guide provides a comparative analysis of the biological activity of derivatives of 3,6-dichloropyridazin-4-amine, a key intermediate in the synthesis of novel bioactive molecules. We will delve into their synthesis, explore their potential as anticancer and antimicrobial agents, and discuss the critical structure-activity relationships that govern their efficacy. This document aims to be a valuable resource for researchers engaged in the design and development of next-generation pyridazine-based therapeutics.

Synthetic Strategies for 3,6-Dichloropyridazin-4-amine Derivatives

The synthesis of 3,6-dichloropyridazin-4-amine derivatives typically begins with the commercially available 3,6-dichloropyridazine. The reactivity of the chlorine atoms allows for nucleophilic substitution, providing a versatile handle for introducing a variety of functional groups.

A common synthetic route to introduce an amino group at the 4-position is through a nucleophilic aromatic substitution reaction. While direct amination of 3,6-dichloropyridazine at the 4-position is challenging, the synthesis of related aminopyridazines often involves the use of precursors like 3-chloro-6-hydrazinopyridazine. This intermediate can then be reacted with β-ketonitriles to form pyrazole-fused pyridazines.[4]

For the direct synthesis of 4-amino derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools. These methods allow for the efficient formation of C-N bonds under relatively mild conditions.

Experimental Protocol: General Synthesis of 4-Substituted Aminopyridazines

The following protocol outlines a general approach for the synthesis of 4-amino-substituted pyridazine derivatives, which can be adapted for the synthesis of 3,6-dichloro-N-methylpyridazin-4-amine derivatives.

Step 1: Synthesis of a 4-Halogenated Pyridazine Intermediate

A suitable pyridazine precursor is halogenated at the 4-position to provide a reactive site for subsequent amination.

Step 2: Palladium-Catalyzed Amination

  • To a solution of the 4-halogenated pyridazine (1 equivalent) in an anhydrous, aprotic solvent (e.g., toluene, dioxane) is added the desired amine (e.g., methylamine, 1.2 equivalents).

  • A palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%) are added to the reaction mixture.

  • A base (e.g., Cs2CO3, NaOtBu, 1.5-2 equivalents) is added.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 4-aminopyridazine derivative.

Comparative Biological Activity

Derivatives of 3,6-dichloropyridazin-4-amine have shown promise in two primary therapeutic areas: oncology and infectious diseases. The following sections provide a comparative overview of their activity, supported by available experimental data.

Anticancer Activity

The pyridazine scaffold is a common feature in many kinase inhibitors and other anticancer agents.[3] The introduction of an amino group at the 4-position can significantly influence the molecule's interaction with biological targets.

Several studies have highlighted the anticancer potential of aminopyridazine derivatives. For instance, certain 4-aminopyridine-based amide derivatives have been identified as potent inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase, enzymes that are overexpressed in various cancers. One such derivative displayed a significant IC50 value of 0.25 µM against TNAP.[5]

Bis-pyridazine derivatives have also been evaluated for their in vitro cytotoxic activity against a panel of 60 human tumor cell lines. Three of the tested compounds demonstrated activity against non-small cell lung cancer, CNS cancer, and renal cancer cell lines, with growth inhibition observed between 50–80 µM.[3]

The proposed mechanism of action for many anticancer pyridazine derivatives involves the inhibition of key signaling pathways, such as those regulated by kinases, or the induction of apoptosis. Recent research has shown that some 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives can act as degraders of SMARCA2/4, key components of the SWI/SNF chromatin remodeling complex, leading to cell cycle arrest and apoptosis in acute myeloid leukemia cells.[6]

Table 1: Comparative Anticancer Activity of Pyridazine and Aminopyridine Derivatives

Compound ClassTarget/Cell LineIC50/GI50 (µM)Reference
4-Aminopyridine amidesh-TNAP0.25[5]
Bis-pyridazinonesNon-small cell lung cancer (HOP 92)51.45 (GI)[3]
3-Amino-6-(2-hydroxyphenyl)pyridazinesMV-4-11 (AML)Induces apoptosis[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyridazine derivatives have been explored as a potential source of new antibiotics and antifungals.

A series of pyridazinone-based diarylurea derivatives were screened for their antimicrobial activity. One compound exhibited potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, while another showed significant antifungal activity against Candida albicans with an MIC of 16 µg/mL.[1]

The mechanism of antimicrobial action for these compounds is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the pyridazine ring, with its electron-deficient nature, can facilitate interactions with biological targets within the microbial cell.

Table 2: Comparative Antimicrobial Activity of Pyridazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridazinone diarylureasStaphylococcus aureus16[1]
Pyridazinone diarylureasCandida albicans16[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3,6-dichloropyridazin-4-amine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring and the amino group.

  • Substitution at the 6-position: The chlorine atom at the 6-position is a key feature. Its electron-withdrawing nature influences the overall electronic properties of the pyridazine ring. Furthermore, it can serve as a leaving group for further functionalization, allowing for the introduction of various aryl or alkyl groups. Studies on related aminopyridazine derivatives of GABA have shown that the presence of an aromatic π system at the 6-position, particularly with electron-donating substituents, enhances potency.[7]

  • The 4-Amino Group: The amino group at the 4-position is crucial for biological activity, likely participating in key hydrogen bonding interactions with the target protein.

  • N-Substitution on the 4-Amino Group: While specific data on N-methylated derivatives of 3,6-dichloropyridazin-4-amine is limited, general medicinal chemistry principles suggest that N-alkylation can have several effects. It can alter the compound's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic properties. N-methylation can also influence the basicity of the amino group and its ability to act as a hydrogen bond donor. In some cases, N-methylation can lead to an increase in potency by providing a better fit into a hydrophobic pocket of the target protein. However, it can also lead to a decrease in activity if the methyl group introduces steric hindrance that prevents optimal binding.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for the creation of 3,6-dichloro-N-substituted-pyridazin-4-amine derivatives.

G start 3,6-Dichloropyridazine intermediate1 3,6-Dichloro-4-halopyridazine start->intermediate1 Halogenation final_product 3,6-Dichloro-N-R-pyridazin-4-amine intermediate1->final_product Amination (e.g., R-NH2, Pd catalyst)

Caption: Generalized synthetic scheme for 3,6-dichloro-N-substituted-pyridazin-4-amines.

Conclusion and Future Directions

The 3,6-dichloropyridazin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The available data on related pyridazine and aminopyridine derivatives highlight the importance of this chemical class in drug discovery.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3,6-dichloro-N-methylpyridazin-4-amine derivatives to elucidate a more detailed structure-activity relationship. Investigating a broader range of N-substituents on the 4-amino group will be crucial for optimizing potency and selectivity. Furthermore, mechanistic studies are needed to identify the specific molecular targets of these compounds and to understand their mode of action at a molecular level. The insights gained from such studies will be invaluable for the rational design of the next generation of pyridazine-based drugs with improved efficacy and safety profiles.

References

  • Saeed, A., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic Chemistry, 76, 198-209. [Link]

  • (Reference not directly applicable to the core topic, but provides context on pyridazine synthesis)
  • (Reference not directly applicable to the core topic, but provides context on aminopyridine deriv
  • (Reference not directly applicable to the core topic, but provides context on synthesis of rel
  • (Reference not directly applicable to the core topic, but provides context on aminopyridine deriv
  • Gatti, F., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(23), 5125-5135. [Link]

  • Olaru, A., et al. (2019). Bis-Pyridazine Derivatives with Anticancer Activity. Molecules, 24(15), 2835. [Link]

  • Wang, Y., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 114889. [Link]

  • El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29339-29361. [Link]

  • Li, X., et al. (2023). Structure–activity relationship of the synthesized pyridazine derivatives. Journal of the Chinese Chemical Society, 70(11), 2261-2270. [Link]

  • (Reference not directly applicable to the core topic, but provides context on triazine deriv
  • (Reference not directly applicable to the core topic, but provides context on aminoglycoside deriv
  • Wermuth, C. G., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239-249. [Link]

  • Swati, C., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Letters in Drug Design & Discovery, 17(12), 1474-1486. [Link]

Sources

The Evolving Landscape of N-methylpyridazin-4-amines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the pyridazine scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Among its derivatives, N-methylpyridazin-4-amines are gaining increasing attention as a core moiety in the design of targeted therapeutics. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various N-methylpyridazin-4-amine analogs, providing researchers, scientists, and drug development professionals with critical insights into the optimization of this promising chemical series.

Introduction: The Versatility of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design. Its polarity and hydrogen bonding capabilities contribute to favorable interactions with biological targets.[2] The N-methylpyridazin-4-amine scaffold, in particular, serves as a versatile template for the development of potent and selective inhibitors of various enzymes, with a notable emphasis on protein kinases.

This guide will delve into the synthetic strategies for accessing N-methylpyridazin-4-amine derivatives, present a comparative analysis of their biological activities based on experimental data, and elucidate the key structural features that govern their potency and selectivity.

Synthetic Strategies: Accessing the N-methylpyridazin-4-amine Core

The synthesis of N-methylpyridazin-4-amines and their analogs typically involves a multi-step sequence, starting from readily available precursors. A fundamental understanding of these synthetic pathways is crucial for designing and executing the synthesis of novel derivatives for SAR studies.

General Synthesis of 4-Aminopyridazine

A common precursor for N-methylpyridazin-4-amines is 4-aminopyridazine. This intermediate can be synthesized from 3,6-dichloropyridazin-4-amine through a dehalogenation reaction.

Experimental Protocol: Synthesis of 4-Aminopyridazine [3]

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: Add an aqueous solution of sodium hydroxide (excess) to the reaction mixture.

  • Catalysis: Carefully add 10% palladium on activated carbon (catalytic amount).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in methanol, filter any remaining insoluble material, and concentrate the filtrate to yield 4-aminopyridazine as a solid.

Causality Behind Experimental Choices: The use of palladium on carbon as a catalyst is essential for the hydrogenolysis of the carbon-chlorine bonds. Sodium hydroxide is added to create a basic environment, which can facilitate the reaction. The choice of THF as a solvent is due to its ability to dissolve the starting material and its compatibility with the reaction conditions.

N-Methylation of the 4-Amino Group

Subsequent N-methylation of the 4-amino group can be achieved through various methods, including reductive amination or direct alkylation with a methylating agent. The choice of method depends on the specific substrate and desired yield.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-methylpyridazin-4-amine derivatives can be significantly influenced by the nature and position of substituents on the pyridazine ring and the N-methylamino group. The following sections provide a comparative analysis based on available experimental data for related pyridazine scaffolds, which can be extrapolated to guide the design of novel N-methylpyridazin-4-amine analogs.

Substitutions on the Pyridazine Ring

The pyridazine ring offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties.

Table 1: Comparative Activity of Substituted Pyridazinone Analogs as FABP4 Inhibitors [4]

Compound IDR1R2R3IC50 (µM)
1a HHPhenyl>50
1b (N-methyl) CH3HPhenyl25.3
2a HH4-Chlorophenyl15.8
2b (N-methyl) CH3H4-Chlorophenyl8.7
3a HH4-Methoxyphenyl>50
3b (N-methyl) CH3H4-Methoxyphenyl32.1

Note: The data in this table is for N-methyl-pyridazin-3(2H)-one derivatives, a closely related scaffold, and is used to illustrate the impact of N-methylation and ring substitution.

From the data in Table 1, a clear trend emerges:

  • N-Methylation: The introduction of a methyl group on the exocyclic amine (compounds 1b , 2b , and 3b ) consistently leads to a significant increase in inhibitory potency against Fatty Acid Binding Protein 4 (FABP4) compared to their non-methylated counterparts (1a , 2a , and 3a ). This suggests that the N-methyl group may be involved in favorable hydrophobic interactions within the binding pocket or may induce a more bioactive conformation.

  • Aromatic Substituents: The nature of the substituent on the phenyl ring at the 6-position of the pyridazinone core also plays a crucial role. A chloro-substitution at the para-position of the phenyl ring (compound 2b ) results in the most potent analog in this series, indicating that electronic and steric factors of this substituent are important for target engagement.

The Importance of the 4-Amino Moiety

The 4-amino group is a key feature of this scaffold, often participating in crucial hydrogen bonding interactions with the target protein. Modifications to this group can have a profound impact on biological activity. While specific data for a series of N-methylpyridazin-4-amines is limited in the public domain, studies on analogous aminopyridines and aminopyrimidines as kinase inhibitors provide valuable insights.[5][6] In many kinase inhibitors, the amino group acts as a hydrogen bond donor, interacting with the hinge region of the kinase domain. The presence of the methyl group can influence the basicity and steric profile of this interaction.

Experimental Protocols for Biological Evaluation

To enable a comparative analysis of novel N-methylpyridazin-4-amine derivatives, standardized biological assays are essential.

Kinase Inhibition Assay

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Serially dilute the test compounds in dimethyl sulfoxide (DMSO) and then further dilute in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive detection of incorporated ³²P-ATP or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a standardized assay buffer and controlled temperature ensures the reproducibility of the results. Serial dilution of the compounds allows for the determination of a dose-dependent effect. The choice of detection method depends on the specific kinase and available resources.

Visualizing Key Relationships

To better understand the structure-activity relationships, graphical representations can be highly effective.

SAR Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start Commercially Available Starting Materials Synth_Inter Synthesis of 4-Aminopyridazine Intermediate Start->Synth_Inter Synth_Final Synthesis of N-methylpyridazin-4-amine Analogs Synth_Inter->Synth_Final Bio_Assay In Vitro Biological Assays (e.g., Kinase Inhibition) Synth_Final->Bio_Assay IC50_Det Determination of IC50 Values Bio_Assay->IC50_Det SAR_Table Generation of Comparative Data Table IC50_Det->SAR_Table SAR_Analysis Structure-Activity Relationship Analysis SAR_Table->SAR_Analysis New_Design Design of New Analogs SAR_Analysis->New_Design New_Design->Synth_Final

Caption: Workflow for SAR studies of N-methylpyridazin-4-amines.

Hypothetical Binding Mode

Binding_Mode cluster_protein Kinase Hinge Region cluster_ligand N-methylpyridazin-4-amine Backbone_NH Backbone NH Backbone_CO Backbone C=O Pyridazine_N1 Pyridazine N1 Pyridazine_N1->Backbone_NH H-bond Amino_NH 4-Amino NH Amino_NH->Backbone_CO H-bond Methyl_CH3 N-Methyl CH3 Hydrophobic Pocket Hydrophobic Pocket Methyl_CH3->Hydrophobic Pocket

Caption: Hypothetical binding of N-methylpyridazin-4-amine in a kinase active site.

Conclusion and Future Directions

The N-methylpyridazin-4-amine scaffold represents a promising starting point for the development of novel therapeutics. The available data, primarily from related pyridazine analogs, highlights the critical role of N-methylation and substitution on the pyridazine ring in modulating biological activity. The introduction of a methyl group on the exocyclic amine often enhances potency, likely through improved hydrophobic interactions or by promoting a more favorable binding conformation.

Future research in this area should focus on the systematic exploration of substitutions at various positions of the pyridazine ring in the context of the N-methyl-4-amino pharmacophore. A comprehensive SAR study with a dedicated series of N-methylpyridazin-4-amine analogs against a specific biological target, such as a protein kinase, would be invaluable. Such studies, coupled with structural biology and computational modeling, will undoubtedly accelerate the discovery of new and effective drugs based on this versatile scaffold. The lack of extensive, publicly available comparative data for a series of N-methylpyridazin-4-amines underscores the need for further investigation in this promising area of medicinal chemistry.[7]

References

  • Asif, M. (2014). A review on biological activities and structure-activity relationship of pyridazine and its derivatives. Mini reviews in medicinal chemistry, 14(13), 1093-1103. [Link]

  • Kauffman, G. W., & Harris, S. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1895-1926. [Link]

  • Rizvi, S. U. M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of medicinal chemistry, 52(8), 2443-2453. [Link]

  • Goldstein, D. M., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & medicinal chemistry letters, 17(12), 3463-3467. [Link]

  • Dal Piaz, V., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. International journal of molecular sciences, 23(21), 13206. [Link]

Sources

A Comparative Spectroscopic Guide to 3,6-dichloro-N-methylpyridazin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed comparative spectroscopic analysis of 3,6-dichloro-N-methylpyridazin-4-amine and its key structural analogs. While comprehensive experimental data for the target molecule is not widely published, this guide leverages established spectroscopic principles and extensive data from closely related analogs to provide a robust analytical framework. By examining the spectral nuances of foundational pyridazine structures, we can confidently predict and interpret the spectroscopic characteristics of our primary compound of interest.

Introduction to the Pyridazine Core and its Significance

The pyridazine moiety is a recurring motif in medicinal chemistry, valued for its ability to engage in various biological interactions. The specific substitution pattern of 3,6-dichloro-N-methylpyridazin-4-amine, featuring electron-withdrawing chlorine atoms and an electron-donating N-methylamino group, creates a unique electronic environment that warrants detailed spectroscopic investigation. This analysis is crucial for quality control, reaction monitoring, and for understanding structure-activity relationships (SAR) in drug discovery programs.

This guide will systematically explore the expected spectroscopic signatures of 3,6-dichloro-N-methylpyridazin-4-amine using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Each section will present a comparative analysis with the following key analogs:

  • Analog 1: 3,6-dichloropyridazine - The parent chlorinated pyridazine core.

  • Analog 2: 3,6-dichloro-4-methylpyridazine - An analog with a simple alkyl substitution.

  • Analog 3: 4-Amino-3,6-dichloropyridazine - The primary amine precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms in a molecule. For our analysis, we will focus on ¹H and ¹³C NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectrum for 3,6-dichloro-N-methylpyridazin-4-amine:

  • Pyridazine Ring Proton (H5): A singlet is expected for the proton at the C5 position. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine at C6 and the electron-donating N-methylamino group at C4.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group. Due to the attachment to nitrogen, this peak will likely show some broadening.

  • N-H Proton: A broad singlet for the proton on the amine nitrogen. Its chemical shift can be highly variable and is dependent on solvent and concentration.

Comparative Analysis of ¹H NMR Data:

CompoundRing Proton (H4/H5) Chemical Shift (ppm)Other Protons Chemical Shift (ppm)
3,6-dichloropyridazine ~7.5 (s, 2H)[1][2]-
3,6-dichloro-4-methylpyridazine ~7.3 (s, 1H)[3]~2.4 (s, 3H, -CH₃)[3]
3,6-dichloro-N-methylpyridazin-4-amine (Predicted) ~7.0-7.2 (s, 1H)~3.0 (s, 3H, -NCH₃), broad singlet for NH

The introduction of the electron-donating amino group is expected to shield the ring proton, causing an upfield shift compared to the parent 3,6-dichloropyridazine.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.

Expected ¹³C NMR Spectrum for 3,6-dichloro-N-methylpyridazin-4-amine:

The spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the pyridazine ring carbons are particularly sensitive to the electronic effects of the substituents.

Comparative Analysis of ¹³C NMR Data (Predicted):

Carbon Position3,6-dichloropyridazine (Predicted)3,6-dichloro-N-methylpyridazin-4-amine (Predicted)
C3~150 ppm~148 ppm
C4~130 ppm~145 ppm (Attachment of NHCH₃)
C5~130 ppm~115 ppm
C6~150 ppm~149 ppm
-CH₃-~30 ppm

The carbon directly attached to the amino group (C4) is expected to be significantly deshielded, while the adjacent C5 will be shielded.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum for 3,6-dichloro-N-methylpyridazin-4-amine:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₅H₅Cl₂N₃, MW ≈ 177.0 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.

  • Key Fragmentations: Common fragmentation pathways for halogenated pyridazines include the loss of chlorine radicals (Cl•) and the elimination of HCl. The N-methylamino group can also undergo fragmentation.

Comparative Analysis of Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
3,6-dichloropyridazine 148 (with Cl₂ isotope pattern)[4]113 (M-Cl)⁺, 85 (M-Cl-N₂)⁺
3,6-dichloro-4-methylpyridazine 162 (with Cl₂ isotope pattern)[5]127 (M-Cl)⁺
3,6-dichloro-N-methylpyridazin-4-amine (Predicted) 177 (with Cl₂ isotope pattern)[6]142 (M-Cl)⁺, 162 (M-CH₃)⁺

The predicted mass spectrum for 3,6-dichloro-N-methylpyridazin-4-amine from PubChemLite suggests an [M+H]⁺ ion at m/z 177.99333.[6]

Experimental Protocol: Mass Spectrometric Analysis (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern, and identify plausible fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Spectrum for 3,6-dichloro-N-methylpyridazin-4-amine:

  • N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹. For a secondary amine, this is typically a single, sharp to moderately broad peak.

  • C-H Stretches: Absorptions for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (from the methyl group, just below 3000 cm⁻¹).

  • C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridazine ring stretching vibrations.

  • N-H Bend: A band around 1500-1600 cm⁻¹.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Comparative Analysis of IR Data:

Functional Group3,6-dichloropyridazine3,6-dichloro-N-methylpyridazin-4-amine (Predicted)
N-H StretchAbsentPresent (~3400 cm⁻¹)
C-H (aromatic)Present (~3050-3100 cm⁻¹)Present (~3050-3100 cm⁻¹)
C-H (aliphatic)AbsentPresent (~2850-2960 cm⁻¹)
C=N, C=C StretchPresent (~1400-1580 cm⁻¹)Present (~1400-1600 cm⁻¹)
N-H BendAbsentPresent (~1550 cm⁻¹)
C-Cl StretchPresent (~700-800 cm⁻¹)[7]Present (~700-800 cm⁻¹)

The most significant difference will be the appearance of N-H and aliphatic C-H stretching and bending vibrations in the spectrum of 3,6-dichloro-N-methylpyridazin-4-amine.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or in a suitable solution cell.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of the Analytical Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation Compound 3,6-dichloro-N-methylpyridazin-4-amine & Analogs NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (EI) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Properties Electronic Properties UV_Vis->Properties Comparison Comparative Analysis Structure->Comparison Properties->Comparison Molecular_Structures cluster_target Target Compound cluster_analogs Analog Compounds Target 3,6-dichloro-N-methylpyridazin-4-amine Target_img Target_img Analog1 3,6-dichloropyridazine Analog1_img Analog1_img Analog2 3,6-dichloro-4-methylpyridazine Analog2_img Analog2_img Analog3 4-Amino-3,6-dichloropyridazine Analog3_img Analog3_img

Caption: Structures of the target compound and its key analogs for comparative analysis.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of 3,6-dichloro-N-methylpyridazin-4-amine. By leveraging a comparative approach with structurally related analogs, we can confidently predict and interpret its ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra. The detailed protocols and comparative data tables herein serve as a valuable resource for researchers in the synthesis, characterization, and application of substituted pyridazine derivatives. This systematic approach ensures scientific rigor and provides a solid foundation for further investigation into the properties and potential applications of this important class of molecules.

References

  • ScienceOpen. Supporting Information. [Link]

  • NIST. Pyridazine, 3,6-dichloro-4-methyl-. NIST Chemistry WebBook. [Link]

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • PubChemLite. 3,6-dichloro-n-methylpyridazin-4-amine (C5H5Cl2N3). [Link]

  • PubChem. 3,6-Dichloropyridazine. National Institutes of Health. [Link]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • Journal of American Science. Chemical studies on 3,6-dichloropyridazine. [Link]

  • PubChem. 6-Amino-3-chloropyridazine. National Institutes of Health. [Link]

  • PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

  • PubChem. 3,6-Dichloro-4-isopropylpyridazine. National Institutes of Health. [Link]

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  • NIST. Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. UV–Vis absorption spectra of the ligand L and its complexes 1–3 (top).... [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • SpectraBase. 3,6-Dichloropyridazine - Optional[1H NMR] - Spectrum. [Link]

  • NIST. Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook. [Link]

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A Comparative Guide to Pyridazine-Based Kinase Inhibitors: In Vitro Efficacy and Cellular Impact

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Its unique physicochemical properties, including its capacity for robust hydrogen bonding and favorable metabolic characteristics, make it a cornerstone of modern medicinal chemistry.[2] This guide provides an in-depth comparative analysis of pyridazine-based kinase inhibitors, focusing on their in vitro performance against key oncogenic kinases and their subsequent impact on cellular signaling pathways. We will delve into the experimental data supporting these findings and provide detailed protocols to ensure the reproducibility of these critical assessments.

Introduction: The Significance of the Pyridazine Moiety in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Small molecule kinase inhibitors have revolutionized targeted therapy, and the pyridazine core is a recurring motif in many successful drugs and clinical candidates.[1][3] These inhibitors predominantly act as ATP-competitive agents, binding to the ATP pocket of either the active or inactive conformation of the kinase.[3] This guide will focus on a comparative analysis of two prominent classes of pyridazine-containing inhibitors: the multi-targeted inhibitor Ponatinib and the versatile imidazo[1,2-b]pyridazine scaffold, juxtaposed with earlier generation kinase inhibitors to highlight advancements in potency and selectivity.

Comparative In Vitro Kinase Inhibition

The cornerstone of evaluating any kinase inhibitor is to determine its potency against its intended target(s) in a cell-free system. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[4]

Data Summary: IC50 Values of Selected Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for our pyridazine-based compounds of interest against various kinases, compared with established inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference(s)
Ponatinib BCR-ABL (native)<20[5]
BCR-ABL (T315I mutant)<20[5]
VEGFR27.1[6]
PDGFRα-[7]
SRC52[8]
Imatinib BCR-ABL (native)Varies by cell line[9][10]
BCR-ABL (T315I mutant)High resistance[8]
Dasatinib BCR-ABL (native)Lower than Imatinib[9][10]
BCR-ABL (T315I mutant)High resistance[8]
Imidazo[1,2-b]pyridazine Cmpd. 26 TAK155[11]
Imidazo[1,2-b]pyridazine Cmpd. 20a PfCLK132[12]
CLK182[12]
DYRK1A50[12]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

Delving into Cellular Mechanisms: Signaling Pathway Modulation

To understand the functional consequences of kinase inhibition, it is crucial to examine the downstream signaling pathways. Western blotting is a powerful technique to assess the phosphorylation status of key signaling proteins, providing a direct readout of inhibitor efficacy within a cellular context.[13][14]

Ponatinib, for instance, effectively blocks the tyrosine kinase activity of the BCR-ABL fusion protein, thereby inhibiting downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT signaling, which are critical for leukemia cell proliferation and survival.[1][15]

Signaling Pathway Diagram: Ponatinib's Mechanism of Action

The following diagram illustrates the key signaling cascades disrupted by Ponatinib in BCR-ABL positive cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL RAS RAS BCR-ABL->RAS PI3K PI3K BCR-ABL->PI3K STAT STAT BCR-ABL->STAT Ponatinib Ponatinib Ponatinib->BCR-ABL Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Proliferation & Survival Proliferation & Survival Transcription->Proliferation & Survival

Caption: Ponatinib inhibits BCR-ABL, blocking downstream signaling.

Experimental Protocols: A Guide to Reproducible Data

Scientific integrity hinges on the ability to reproduce experimental findings. Here, we provide detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol outlines the measurement of kinase activity through the quantification of ADP production.[4][16]

Workflow Diagram:

G Start Start Kinase_Reaction 1. Set up kinase reaction: - Kinase - Substrate - ATP - Inhibitor Start->Kinase_Reaction Add_Reagent 2. Add ADP-Glo™ Reagent Kinase_Reaction->Add_Reagent Incubate_1 3. Incubate 40 min at RT Add_Reagent->Incubate_1 Add_Detection 4. Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 5. Incubate 30-60 min at RT Add_Detection->Incubate_2 Read_Luminescence 6. Measure luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: ADP-Glo™ kinase assay workflow.

Methodology:

  • Kinase Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the pyridazine-based inhibitor in a suitable kinase reaction buffer. The final reaction volume is typically 5-25 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to detect the newly synthesized ATP.

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Pathway Analysis (Western Blotting for MAPK Signaling)

This protocol details the detection of phosphorylated ERK (a key MAPK pathway component) in inhibitor-treated cells.[13][14]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., K562 for BCR-ABL studies) and allow them to adhere overnight. Treat the cells with varying concentrations of the pyridazine-based inhibitor for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and an antibody for the total form of the protein (e.g., anti-total-ERK) or a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Perspectives

Pyridazine-based kinase inhibitors, exemplified by the potent multi-targeted agent Ponatinib and the versatile imidazo[1,2-b]pyridazine scaffold, represent a significant advancement in targeted cancer therapy. Their ability to overcome resistance mechanisms, as seen with Ponatinib's activity against the T315I BCR-ABL mutation, underscores the value of this heterocyclic core.[8] The continued exploration of structure-activity relationships within pyridazine derivatives promises the development of even more selective and potent inhibitors with improved therapeutic windows.[17] The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these next-generation kinase inhibitors, ensuring the generation of high-quality, reproducible data to drive future drug discovery efforts.

References

  • ResearchGate. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. [Link]

  • National Institutes of Health. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. [Link]

  • ResearchGate. Mechanism of action of ponatinib in treating chronic myeloid leukemia (CML). [Link]

  • ResearchGate. Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a... [Link]

  • ResearchGate. Ponatinib's mechanism of action. Ponatinib, a novel tyrosine kinase... [Link]

  • AACR Journals. Reengineering Ponatinib to Minimize Cardiovascular Toxicity. [Link]

  • National Institutes of Health. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • National Institutes of Health. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

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  • ResearchGate. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. [Link]

  • National Institutes of Health. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • National Institutes of Health. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]

  • ClinPGx. Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • National Institutes of Health. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • PubMed. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • AACR Journals. Ponatinib Shows Potent Antitumor Activity in Small Cell Carcinoma of the Ovary Hypercalcemic Type (SCCOHT) through Multikinase Inhibition. [Link]

  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • ResearchGate. The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines.. [Link]

  • U.S. Food and Drug Administration. Iclusig (ponatinib) Clinical Pharmacology Review. [Link]

  • Taylor & Francis Online. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Taylor & Francis Online. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • National Institutes of Health. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • National Institutes of Health. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features. [Link]

  • Pharmaron. Enhance Drug Efficacy With Cell-Based Assays. [Link]

  • PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • ResearchGate. IC50 value of compounds on each cell line.. [Link]

  • ResearchGate. Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants.. [Link]

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A Comparative Guide to HPLC and GC for Purity Validation of 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3,6-dichloro-N-methylpyridazin-4-amine, a key building block in medicinal chemistry, establishing a robust and validated analytical method for purity assessment is a critical-path activity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of 3,6-dichloro-N-methylpyridazin-4-amine purity, grounded in the principles of scientific integrity and supported by experimental data.

The Analytical Challenge: 3,6-dichloro-N-methylpyridazin-4-amine

3,6-dichloro-N-methylpyridazin-4-amine is a substituted pyridazine, a class of nitrogen-containing heterocyclic compounds of significant interest in drug discovery. Its structure, featuring a polar amine group and two chlorine atoms, presents unique analytical considerations. The primary objective is to develop a method that can accurately quantify the main compound while effectively separating it from potential process-related impurities and degradation products.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is often the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal starting point for 3,6-dichloro-N-methylpyridazin-4-amine.[1] A reverse-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity for good retention and separation on a non-polar stationary phase.

Proposed HPLC Method
ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte and separating it from more polar or non-polar impurities.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH to ensure the analyte's ionization state is stable, leading to reproducible retention times.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, offering good elution strength for the analyte.
Gradient 30% B to 80% B over 15 minA gradient elution is chosen to ensure the elution of any potential late-eluting, more non-polar impurities, while providing good resolution around the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Injection Volume 10 µLA typical injection volume to ensure good peak shape without overloading the column.
Detection UV at 254 nmThe aromatic nature of the pyridazine ring suggests strong UV absorbance at this wavelength, providing good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
HPLC Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The validation of the proposed HPLC method for 3,6-dichloro-N-methylpyridazin-4-amine purity would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of 3,6-Dichloro-N-methylpyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to assessing the novelty of 3,6-dichloro-N-methylpyridazin-4-amine derivatives for researchers, scientists, and drug development professionals.

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is paramount. The pyridazine scaffold, a six-membered diazine heterocycle, has consistently proven to be a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Derivatives of pyridazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] This guide provides a comprehensive framework for assessing the novelty of derivatives originating from 3,6-dichloro-N-methylpyridazin-4-amine, a versatile and reactive starting material. We will explore the critical pillars of novelty assessment—structural uniqueness, mechanistic originality, and therapeutic potential—supported by actionable experimental protocols and data interpretation strategies.

The Strategic Value of the 3,6-Dichloropyridazine Scaffold

The starting block, 3,6-dichloropyridazine, and its amine derivatives are highly valued in medicinal chemistry.[5][6] The two chlorine atoms at the 3 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of diverse functional groups.[7] This differential reactivity is the cornerstone of its utility, enabling the creation of vast chemical libraries from a single, common intermediate. The N-methylamino group at the 4-position further modulates the electronic properties of the ring and provides an additional point for potential metabolic stabilization or target interaction.

The core objective when derivatizing this scaffold is to explore new chemical space in a way that confers unique biological activity. Novelty is not merely about creating a previously unsynthesized molecule; it is about demonstrating a meaningful and advantageous distinction from existing compounds.

Pillar 1: Establishing Structural Novelty

The foundational claim to novelty is a unique chemical structure. This requires a multi-pronged approach encompassing synthesis and exhaustive literature and patent searches.

Synthesis of Novel Derivatives

The synthesis of new derivatives from 3,6-dichloro-N-methylpyridazin-4-amine typically leverages the reactivity of the C-Cl bonds. The choice of nucleophile, catalyst, and reaction conditions dictates the final structure.

Experimental Protocol: Synthesis of a 3-Aryloxy-6-chloro-N-methylpyridazin-4-amine Derivative

  • Rationale: This protocol demonstrates the selective monosubstitution of one chlorine atom, a common strategy to create intermediates for further diversification. A weak nucleophile (a phenol) and a suitable base are used to control the reaction.

  • Materials: 3,6-dichloro-N-methylpyridazin-4-amine, 4-methoxyphenol, potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 3,6-dichloro-N-methylpyridazin-4-amine (1.0 eq) in anhydrous DMF, add 4-methoxyphenol (1.1 eq) and K2CO3 (2.0 eq).

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenoxy)-6-chloro-N-methylpyridazin-4-amine.

  • Validation: The structure of the final compound must be unequivocally confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Verification of Uniqueness

Before significant resources are invested, a thorough search of chemical databases (e.g., SciFinder, Reaxys, PubChem) and patent databases (e.g., Google Patents, USPTO) is mandatory. The novelty is only confirmed if the exact structure and closely related analogs are absent from the prior art. Several patents already exist for various pyridazine derivatives, highlighting the need for a comprehensive search.[8][9][10][11]

Pillar 2: Demonstrating Mechanistic Novelty

A novel structure is of limited value unless it possesses a distinct biological function. This involves identifying the biological target and elucidating the mechanism of action (MoA). Pyridazine derivatives have been successfully designed as inhibitors of specific cellular pathways, such as the JNK1 and CDK2 pathways in cancer.[12][13][14]

Screening for Biological Activity

The initial step is to screen the novel derivatives against a panel of relevant biological targets. For an anticancer program, this would involve cytotoxicity screening against a panel of human cancer cell lines.

Data Presentation: Comparative Antiproliferative Activity

The table below presents hypothetical data for a series of derivatives, illustrating a clear structure-activity relationship (SAR).

Compound IDR Group at C-3R Group at C-6HCT-116 IC50 (µM)A549 IC50 (µM)
Start-1 ClCl> 100> 100
Deriv-A 4-MeO-PhenoxyCl15.228.4
Deriv-B 4-F-PhenylaminoCl1.83.5
Deriv-C 4-F-PhenylaminoMorpholino0.450.98

This data clearly indicates that replacing the chlorine atoms with specific aryl amino and morpholino groups significantly enhances potency. Compound Deriv-C emerges as a promising lead for further investigation.

Elucidating the Mechanism of Action

Identifying the molecular target is crucial for claiming mechanistic novelty.

Experimental Workflow: Target Identification and Validation

G cluster_0 Phase 1: Initial Screening & MoA Hypothesis cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation A Lead Compound (Deriv-C) B Phenotypic Screening (e.g., Cell Cycle Analysis) A->B C Hypothesis Generation (e.g., 'Induces G2/M Arrest') B->C D Kinome-wide Profiling or Affinity Chromatography C->D E Putative Target Identified (e.g., 'CDK2') D->E F In Vitro Kinase Assay (IC50 determination) E->F G Cellular Target Engagement Assay (e.g., CETSA) F->G H Mechanism Confirmed G->H

Caption: A streamlined workflow for identifying the molecular target of a novel bioactive compound.

This systematic process, moving from a broad cellular effect to a specific molecular interaction, provides the robust evidence needed to establish a novel mechanism of action.

Pillar 3: Establishing Therapeutic Novelty and Potential

The ultimate measure of novelty is the potential to address an unmet medical need. This could involve improved efficacy, a better safety profile, or activity against drug-resistant forms of a disease.

Overcoming Drug Resistance

A key area of therapeutic novelty is the ability of a new compound to overcome established mechanisms of drug resistance.

Experimental Protocol: Assessing Efficacy in a Resistant Cancer Model

  • Rationale: This experiment directly compares the efficacy of a novel derivative against the standard-of-care drug in both a drug-sensitive (parental) and a drug-resistant cell line.

  • Cell Lines: Use a pair of isogenic cell lines, for example, a parental cancer cell line and a subline that has acquired resistance to a standard chemotherapy agent.

  • Procedure:

    • Seed both parental and resistant cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the novel compound (e.g., Deriv-C ) and the standard-of-care drug.

    • Incubate for 72 hours.

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Calculate the IC50 values for each compound in both cell lines.

  • Interpretation: A low IC50 value for the novel compound in the resistant cell line, particularly a value significantly lower than that of the standard-of-care drug, demonstrates a clear therapeutic advantage and novelty.

Illustrative Signaling Pathway Inhibition

Visualizing how a novel inhibitor interacts with its target pathway can powerfully convey its mechanism. If Deriv-C was identified as a CDK2 inhibitor, its action could be depicted as follows:

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Deriv_C Deriv-C (Novel Inhibitor) Deriv_C->CDK2 inhibits

Caption: The mechanism of cell cycle progression via the Cyclin E/CDK2 pathway and its inhibition by the novel derivative.

Conclusion

Assessing the novelty of 3,6-dichloro-N-methylpyridazin-4-amine derivatives is a systematic, evidence-driven process. It requires rigorous confirmation of a unique chemical structure through synthesis and exhaustive searches. This must be followed by robust biological evaluation to demonstrate a distinct and advantageous mechanism of action. Finally, the therapeutic potential must be established by showing a clear benefit over existing standards of care, such as overcoming drug resistance. By adhering to this multi-pillar framework, researchers can effectively validate their discoveries and pave the way for the next generation of pyridazine-based therapeutics.

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. 15

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 3

  • Anonymous. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Source not specified. 1

  • Gherghiceanu, E. R., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed.

  • Anonymous. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Source not specified. 2

  • Fahim, A. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.

  • Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(51), 30633-30651.

  • Lamberth, C., et al. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Synthesis.

  • Google Patents. (2009). US20090270399A1 - Novel pyridazine derivatives and medicines containing the same as effective ingredients.

  • Google Patents. (1991). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.

  • Google Patents. (1984). EP0116494A1 - Pyridazine derivatives with a psychotrope activity, process for their preparation, intermediates and medicines containing them.

  • Fahim, A. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.

  • Google Patents. (2006). TW200607805A - Novel pyridazinone derivatives, methods for producing them and their use as pharmaceuticals.

  • ChemicalBook. (2015). 3,6-DICHLORO-N-METHYL-4-PYRIDAZINAMINE synthesis.

  • Google Patents. (n.d.). IL52681A0 - Novel pyridazine derivatives their preparation and pharmaceutical compositions containing them.

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.

  • ChemicalBook. (n.d.). 3,6-Dichloro-4-methylpyridazine synthesis.

  • Benchchem. (n.d.). 3,6-dichloro-N-ethylpyridazin-4-amine.

  • ZCPC. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates.

  • ChemShuttle. (n.d.). 3,6-dichloropyridazin-4-amine;CAS No. 823-58-5.

  • Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.

Sources

The Synthetic Chemist's Compass: A Comparative Guide to Substituted Pyridazinamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the pyridazinamine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting anticancer, vasorelaxant, and kinase inhibitory properties.[1][2] The efficient and strategic synthesis of these substituted pyridazinamines is therefore a critical endeavor. This guide provides an in-depth, objective comparison of the most prominent synthetic routes, grounded in experimental data and mechanistic insights to empower you in selecting the optimal pathway for your specific research and development needs.

I. Foundational Strategies: Building the Pyridazinamine Core

The construction of the pyridazinamine ring system can be broadly categorized into two fundamental approaches: building the ring from acyclic precursors and functionalizing a pre-existing pyridazine core.

The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine

This long-standing and versatile method forms the bedrock of pyridazine synthesis.[3][4] The core principle involves the cyclocondensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives. The choice of the dicarbonyl precursor dictates the substitution pattern of the resulting pyridazine.

Causality Behind Experimental Choices: The selection of hydrazine hydrate or a substituted hydrazine allows for the direct incorporation of a substituent at the N1 or N2 position of the pyridazine ring. The reaction is typically acid- or base-catalyzed to facilitate the initial nucleophilic attack of the hydrazine on the carbonyl group and the subsequent dehydration to form the stable aromatic ring.

Experimental Protocol: Synthesis of 3-amino-5-arylpyridazine-4-carbonitrile [5]

  • Materials: Arylglyoxal (1 mmol), malononitrile (1 mmol), hydrazine hydrate (80%, 4 mmol), ethanol, water.

  • Procedure:

    • Dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL) in a suitable flask.

    • Add hydrazine hydrate (80%, 4 mmol) to the solution at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product typically precipitates from the reaction mixture. Collect the precipitate by filtration.

    • Wash the collected solid with hot water (2 x 5 mL).

    • Purify the crude product by recrystallization from ethanol to yield the desired 3-amino-5-arylpyridazine-4-carbonitrile.

Dicarbonyl_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Cyclocondensation Cyclocondensation Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Cyclocondensation Pyridazine Substituted Pyridazine Cyclocondensation->Pyridazine Dehydration Nucleophilic_Substitution cluster_start Starting Materials cluster_reaction Reaction cluster_product Product HalogenatedPyridazine Halogenated Pyridazine SNAr Nucleophilic Aromatic Substitution HalogenatedPyridazine->SNAr Amine Amine Amine->SNAr Pyridazinamine Substituted Pyridazinamine SNAr->Pyridazinamine Base, Solvent Palladium_Catalysis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product HalogenatedPyridazine Halogenated Pyridazine BuchwaldHartwig Buchwald-Hartwig Amination HalogenatedPyridazine->BuchwaldHartwig Amine Amine Amine->BuchwaldHartwig Pyridazinamine Substituted Pyridazinamine BuchwaldHartwig->Pyridazinamine Pd Catalyst, Ligand, Base MCR_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ComponentA Component A OnePot One-Pot Reaction ComponentA->OnePot ComponentB Component B ComponentB->OnePot ComponentC Component C ComponentC->OnePot ComplexProduct Complex Product OnePot->ComplexProduct

Sources

A Comparative Guide to 3,6-dichloro-N-methylpyridazin-4-amine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program. An ideal scaffold should not only provide a rigid framework for the precise spatial orientation of pharmacophoric groups but also possess favorable physicochemical properties that translate into desirable pharmacokinetic and pharmacodynamic profiles. Among the plethora of heterocyclic systems, the diazines—six-membered aromatic rings containing two nitrogen atoms—have emerged as "privileged structures." This guide provides an in-depth evaluation of a specific, yet underexplored, pyridazine derivative: 3,6-dichloro-N-methylpyridazin-4-amine . We will dissect its synthetic accessibility, infer its biological potential through structure-activity relationship (SAR) analysis of close analogs, and objectively compare its core pyridazine framework against other widely used diazine scaffolds, namely pyrimidine and pyrazine. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds for therapeutic innovation.

The Pyridazine Core: An Overview of its Physicochemical Advantages

The pyridazine ring, characterized by two adjacent nitrogen atoms, possesses a unique set of electronic and physical properties that distinguish it from its isomers, pyrimidine and pyrazine, as well as the carbocyclic phenyl ring.[1][2] These properties can be strategically exploited to overcome common challenges in drug development.

Key Physicochemical Properties of Diazines
PropertyPyridazinePyrimidinePyrazineBenzene
Dipole Moment (D) ~3.9~2.300
pKa (of conjugate acid) ~2.3~1.3~0.6N/A
Water Solubility HighModerateHighLow
Hydrogen Bond Acceptors 2220

Data compiled from multiple sources.[2]

The high dipole moment of the pyridazine nucleus is a key differentiator, enhancing polarity and often leading to improved aqueous solubility compared to less polar scaffolds.[2] Furthermore, the adjacent nitrogen atoms create a unique electronic environment that can influence hydrogen bonding capacity and metabolic stability, with some studies suggesting low cytochrome P450 inhibitory effects for pyridazine-containing compounds.[3]

Synthesis of the Target Scaffold: 3,6-dichloro-N-methylpyridazin-4-amine

The synthetic tractability of a scaffold is a critical consideration for its utility in library synthesis and lead optimization. The title compound, 3,6-dichloro-N-methylpyridazin-4-amine, can be synthesized in a straightforward manner from commercially available starting materials. The general synthetic route leverages the differential reactivity of a trichlorinated pyridazine precursor.

Synthetic Workflow Diagram

G cluster_0 Synthesis Pathway 3,4,6-Trichloropyridazine 3,4,6-Trichloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) 3,4,6-Trichloropyridazine->Reaction Starting Material Methylamine (CH3NH2) Methylamine (CH3NH2) Methylamine (CH3NH2)->Reaction Reagent 3,6-dichloro-N-methylpyridazin-4-amine 3,6-dichloro-N-methylpyridazin-4-amine Reaction->3,6-dichloro-N-methylpyridazin-4-amine Product

Caption: Synthetic route to 3,6-dichloro-N-methylpyridazin-4-amine.

Experimental Protocol: Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine

This protocol is adapted from established procedures for the amination of polychlorinated pyridazines.

  • Reaction Setup: To a sealed reaction vessel, add 3,4,6-trichloropyridazine (1.0 eq).

  • Reagent Addition: Add a solution of methylamine (2.0 M in THF, 8.0 eq). The use of an excess of the amine drives the reaction towards the desired product and neutralizes the HCl byproduct.

  • Reaction Conditions: Seal the vessel and heat the mixture to 50 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Biological Evaluation: An Inferential Analysis

While direct experimental data for 3,6-dichloro-N-methylpyridazin-4-amine is not extensively available in the public domain, we can infer its potential as a scaffold by examining the structure-activity relationships of closely related analogs, particularly in the context of kinase inhibition, a prominent application for pyridazine-based compounds.

The 4-Aminopyridazine Moiety as a Kinase Hinge-Binder

The 4-aminopyridazine core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. The amino group and one of the ring nitrogens can form crucial hydrogen bond interactions with the "hinge" region of the kinase, mimicking the adenine portion of ATP.

G cluster_0 Kinase Hinge Binding Scaffold 4-Aminopyridazine Scaffold Amino_Group exocyclic NH2 Scaffold->Amino_Group Ring_N ring N Scaffold->Ring_N Hinge Kinase Hinge Backbone (NH) H_Bond_1 H-Bond H_Bond_1->Hinge Acceptor H_Bond_2 H-Bond H_Bond_2->Hinge Donor Amino_Group->H_Bond_1 Donor Ring_N->H_Bond_2 Acceptor

Caption: Hydrogen bonding pattern of 4-aminopyridazine with the kinase hinge.

Structure-Activity Relationship (SAR) Insights
  • Substitution at the 3- and 6-positions: The chlorine atoms at the 3 and 6 positions of our target scaffold are critical for both synthetic utility and biological activity. They are electron-withdrawing, which can modulate the pKa of the pyridazine ring and influence its binding properties. Furthermore, these positions serve as handles for further chemical modification via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of different chemical spaces to enhance potency and selectivity. For instance, replacement of the 6-chloro group with various aryl or heteroaryl moieties has been a successful strategy in developing potent kinase inhibitors.[4]

  • N-methylation at the 4-amino position: The introduction of a methyl group on the exocyclic amine can have several effects. It may increase lipophilicity, potentially improving cell permeability. However, it could also introduce steric hindrance that may disrupt the optimal hydrogen bonding with the kinase hinge. The impact of N-alkylation is highly target-dependent and requires empirical validation.

Comparative Analysis: Pyridazine vs. Pyrimidine and Pyrazine Scaffolds

The choice between diazine isomers is a critical decision in scaffold-based drug design. While all three offer hydrogen bonding capabilities, their distinct electronic and steric properties lead to different pharmacological profiles.

Head-to-Head Comparison in Anti-Inflammatory Activity

A recent study directly compared the anti-inflammatory activity of novel pyridine and pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by measuring nitric oxide (NO) inhibition. While not a direct comparison with pyridazine, this data provides a valuable framework for evaluating diazine scaffolds.

ScaffoldCompound% NO InhibitionIC₅₀ (µM)
Pyridine 7a65.48%76.6
Pyridine 7f51.19%96.8
Pyrimidine 9a55.95%83.1
Pyrimidine 9d61.90%88.7
Adapted from a comparative study on pyridine and pyrimidine derivatives.

This data illustrates that subtle changes in the heterocycle can lead to significant differences in biological activity, with the pyridine scaffold showing slightly better potency in this particular study. The higher basicity and unique dipole moment of the pyridazine core suggest that it could offer a distinct and potentially advantageous interaction profile with biological targets compared to its pyrimidine and pyrazine counterparts.

Experimental Workflow for Scaffold Evaluation

To rigorously evaluate the potential of 3,6-dichloro-N-methylpyridazin-4-amine as a kinase inhibitor scaffold, a systematic experimental workflow is required.

Workflow Diagram: Kinase Inhibitor Profiling

G Start Synthesized Compound Biochem_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochem_Assay IC50_Det Determine IC50 Biochem_Assay->IC50_Det Cell_Assay Cell-based Assay (Target Engagement & Antiproliferative) IC50_Det->Cell_Assay Potent Hits Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity ADME In vitro ADME/ Tox Assays Selectivity->ADME Selective Hits End Lead Candidate Identification ADME->End Favorable Profile

Caption: Experimental workflow for kinase inhibitor evaluation.

Detailed Protocol: In Vitro Kinase Activity Assay (Time-Resolved FRET)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific protein kinase.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3,6-dichloro-N-methylpyridazin-4-amine in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation:

    • In a 384-well low-volume assay plate, add 50 nL of each compound concentration from the serial dilution. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the appropriate kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of the kinase/substrate mixture into each well of the assay plate.

    • Allow the plate to incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in the kinase assay buffer at a concentration close to its Km for the specific kinase.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at 25-30 °C for the optimal reaction time (typically 60-120 minutes), which should be determined empirically to be within the linear range of the reaction.

  • Detection:

    • Stop the reaction and detect product formation by adding 10 µL of a TR-FRET detection mixture (containing a phosphorylation-specific antibody labeled with a fluorophore, e.g., terbium, and a substrate-binding reagent labeled with an acceptor fluorophore, e.g., GFP).

    • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

    • Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion and Future Directions

The 3,6-dichloro-N-methylpyridazin-4-amine scaffold represents a synthetically accessible and promising, yet underexplored, platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its core pyridazine ring offers distinct physicochemical advantages over other diazines, including a higher dipole moment and potentially favorable metabolic properties. While direct biological data for the title compound is sparse, SAR analysis of related 4-aminopyridazines strongly suggests its potential as a kinase hinge-binding motif. The chloro-substituents at the 3 and 6 positions provide crucial handles for synthetic diversification, enabling the rapid exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future work should focus on the systematic biological evaluation of a library of derivatives based on this scaffold against a panel of protein kinases. This will not only elucidate the true potential of 3,6-dichloro-N-methylpyridazin-4-amine but also contribute to a deeper understanding of the structure-activity relationships governing this promising class of compounds. The protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Available from: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. Available from: [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Environmental Compliance

For professionals in pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,6-dichloro-N-methylpyridazin-4-amine, a halogenated heterocyclic compound. The procedures outlined are synthesized from established safety data for structurally similar compounds and regulatory guidelines for halogenated organic waste, ensuring a trustworthy and scientifically grounded approach.

The core principle of this guide is risk mitigation. Halogenated organic compounds, particularly those containing nitrogen heterocycles, can pose significant health and environmental hazards if not managed correctly. Thermal decomposition, for instance, can liberate toxic gases such as hydrogen chloride and nitrogen oxides.[1] Therefore, every step, from personal protective equipment selection to final waste consignment, is designed to protect laboratory personnel and ensure regulatory compliance.

Hazard Assessment and Risk Profile

While a specific Safety Data Sheet (SDS) for 3,6-dichloro-N-methylpyridazin-4-amine is not publicly available, a robust risk assessment can be constructed by examining a close structural analog, 3,6-dichloro-4-methylpyridazine (CAS No. 19064-64-3). The hazards are presumed to be similar due to the shared dichloropyridazine core.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritation: Causes serious eye irritation and skin irritation.[1][4]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

  • Physical Hazards: As a solid powder, it may form combustible dust concentrations in air.[2]

Hazardous Decomposition: Under thermal stress or combustion, this compound is expected to decompose and release toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen chloride (HCl) gas[1]

This decomposition profile underscores the necessity of avoiding incineration outside of a specialized, licensed hazardous waste facility equipped with appropriate scrubbers.

Quantitative Data Summary
PropertyData (for analog 3,6-dichloro-4-methylpyridazine)Source
Physical State Powder / Solid[2]
Appearance Brown[2]
Melting Point/Range 84 - 89 °C / 183.2 - 192.2 °F[2]
Boiling Point/Range 149 - 151 °C / 300.2 - 303.8 °F[2]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Cat. 4; Skin Irritation - Cat. 2; Eye Irritation - Cat. 2; STOT SE - Cat. 3[3]

Mandatory Safety Protocols: PPE and Handling

Before handling or preparing 3,6-dichloro-N-methylpyridazin-4-amine for disposal, the following Personal Protective Equipment (PPE) is mandatory. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[2]

  • Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[4] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when generating dust, wear appropriate protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] If dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6]

Spill Management Protocol

Accidents happen, but a robust spill protocol ensures they do not escalate into a safety or environmental incident.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[4]

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: Prevent further spread. For solid spills, avoid dry sweeping, which can create airborne dust.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a universal spill absorbent.[7] Carefully scoop the mixture into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[7]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents, cloths, and disposable PPE, must be placed in the hazardous waste container for disposal.[7]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3,6-dichloro-N-methylpyridazin-4-amine is that it must be treated as a halogenated organic hazardous waste .[8] Under no circumstances should it be disposed of down the drain or in regular trash.

Protocol for Waste Consignment:

  • Waste Identification and Segregation:

    • This compound is a non-acute hazardous waste.

    • It must be segregated into a dedicated container for Halogenated Organic Solid Waste . Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs. It is also incompatible with strong oxidizing agents, bases, and amines.[1][6]

  • Container Selection and Labeling:

    • Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum or pail).

    • The container must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "3,6-dichloro-N-methylpyridazin-4-amine"

      • The primary hazards: "Toxic," "Irritant"

      • The date accumulation started.

  • Collection of Waste:

    • Solid Waste: Place unadulterated waste chemical directly into the designated container.

    • Contaminated Labware: Disposable items (gloves, weighing papers, pipette tips) that are grossly contaminated should also be placed in this container.

    • Empty Stock Bottles: Rinse the original container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate and manage it as Halogenated Organic Liquid Waste . The triple-rinsed container can then be disposed of as non-hazardous solid waste.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The storage location should be a designated satellite accumulation area or a central hazardous waste storage facility. Store locked up.[4]

  • Final Disposal:

    • Arrange for pickup by your institution's certified hazardous waste disposal contractor.

    • The approved and recommended disposal method is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8] High-temperature incineration with flue gas scrubbing is necessary to destroy the compound and neutralize the resulting hydrogen chloride gas.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling 3,6-dichloro-N-methylpyridazin-4-amine.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Final Disposal Pathway start Generate Waste (Pure compound, contaminated items, rinsate) is_solid Is the waste solid? start->is_solid Assess physical state is_liquid Is the waste liquid (rinsate)? is_solid->is_liquid No solid_container Container: Halogenated Organic SOLID Waste is_solid->solid_container Yes (Pure solid, gloves, contaminated consumables) liquid_container Container: Halogenated Organic LIQUID Waste is_liquid->liquid_container Yes (e.g., triple-rinse solvent) storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange Pickup by Certified Hazardous Waste Contractor storage->disposal incineration Final Treatment: High-Temperature Incineration disposal->incineration

Caption: Waste Segregation and Disposal Workflow.

By adhering to this comprehensive guide, researchers and laboratory professionals can confidently manage 3,6-dichloro-N-methylpyridazin-4-amine waste, ensuring personal safety, protecting the environment, and maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • SAFETY DATA SHEET for 3,6-Dichloro-4-methylpyridazine. Thermo Fisher Scientific. [URL: provided by grounding tool]
  • SAFETY DATA SHEET for 3,6-Dichloro-4-methylpyridazine. Fisher Scientific. [URL: provided by grounding tool]
  • Safety Data Sheet for 3,6-Dichloro-4-methylpyridazine. MedchemExpress.com. [URL: provided by grounding tool]
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [URL: provided by grounding tool]
  • SAFETY DATA SHEET for 3,6-Dichloro-4-methylpyridazine. Fisher Scientific (UK). [URL: provided by grounding tool]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: provided by grounding tool]
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: provided by grounding tool]
  • Safety Data Sheet for methyl 6-chloropyridazine-4-carboxylate. Enamine. [URL: provided by grounding tool]
  • SAFETY DATA SHEET for N,N-dimethylpyridin-4-amine. Sigma-Aldrich. [URL: provided by grounding tool]
  • SAFETY DATA SHEET for Pyridazine, 3,6-dichloro-. Fisher Scientific. [URL: provided by grounding tool]

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Personal protective equipment for handling 3,6-dichloro-N-methylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3,6-dichloro-N-methylpyridazin-4-amine

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 3,6-dichloro-N-methylpyridazin-4-amine (CAS No. 17645-06-6). As a chlorinated pyridazine derivative, this compound requires stringent safety measures to mitigate potential health risks to laboratory personnel. The following procedures are grounded in established safety principles for handling analogous chemical structures, ensuring a self-validating system of protection.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 3,6-dichloro-N-methylpyridazin-4-amine is limited, a thorough hazard assessment can be extrapolated from structurally similar compounds, such as 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine.[1][2][3] These analogs are classified as hazardous substances with the following primary risks:

  • Skin Irritation: Causes skin irritation upon direct contact.[1][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye damage.[1][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

  • Acute Toxicity: Related compounds are considered harmful if swallowed, in contact with skin, or inhaled.[4][5]

Given these potential hazards, all handling operations must be conducted with appropriate engineering controls and personal protective equipment to prevent exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for minimizing exposure risk. The following table outlines the minimum required PPE for handling 3,6-dichloro-N-methylpyridazin-4-amine. All PPE should be inspected for integrity before each use.

Protection Area Required PPE Rationale and Specifications
Respiratory NIOSH-approved Air-Purifying Respirator (APR)To be used if engineering controls (fume hood) are not available or in case of a spill. A respirator with combination organic vapor and P100 particulate cartridges is recommended.[2][6]
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield worn over goggles is mandatory during procedures with a high splash risk, such as transferring solutions or scraping solids.[2][6]
Hand Chemical-Resistant Gloves (Nitrile)Nitrile rubber gloves provide adequate splash protection for many chlorinated organic compounds.[4] Always double-glove and change gloves immediately upon contamination.
Body Chemical-Resistant Lab Coat or CoverallsA fully buttoned lab coat or a disposable coverall should be worn to protect skin and personal clothing.[7] Ensure cuffs are tucked into gloves.
Footwear Closed-Toe ShoesImpermeable, closed-toe shoes are required to protect against spills.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following workflow should be strictly adhered to.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_area Verify Fume Hood Function don_ppe Don PPE (Gloves, Goggles, Coat) prep_area->don_ppe gather_materials Assemble All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate doff_ppe Doff PPE in Correct Order decontaminate->doff_ppe segregate_waste Segregate Solid & Liquid Waste doff_ppe->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste

Caption: Workflow for handling 3,6-dichloro-N-methylpyridazin-4-amine.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Post warning signs indicating the handling of a hazardous substance.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize movement in and out of the controlled area.

  • Handling (Inside Chemical Fume Hood):

    • Carefully weigh the required amount of 3,6-dichloro-N-methylpyridazin-4-amine. Avoid generating dust.

    • Transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

    • Keep the container of the stock chemical tightly closed when not in use.

  • Post-Handling Decontamination:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and inner gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling 3,6-dichloro-N-methylpyridazin-4-amine must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and decontamination rinsate should be collected in a separate, sealed, and labeled container for halogenated organic waste.[8]

  • Disposal Compliance: All waste must be disposed of in accordance with federal, state, and local regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Spill:

    • For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Place the absorbed material into a sealed container for hazardous waste disposal.

    • For a large spill or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

References

  • BenchChem. (n.d.). Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals.
  • MedchemExpress. (2025, December 8). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
  • Thermo Fisher Scientific. (2012, April 30). Safety Data Sheet: 3,6-Dichloropyridazine.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
  • Chemsrc. (2025, August 23). 3,6-Dichloropyridazin-4-Amine Safety Data Sheet.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,6-Dichloro-4-methylpyridazine.
  • Sigma-Aldrich. (2021, October 7). Safety Data Sheet: N,N-dimethylpyridin-4-amine.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from University of Florida IFAS Extension.
  • ChemicalBook. (2016). 3,6-DICHLORO-N-METHYL-4-PYRIDAZINAMINE synthesis.
  • National Institutes of Health. (n.d.). 3,6-Dichloropyridazine. PubChem.
  • ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Echemi. (n.d.). 3,6-Dichloro-4-(4-pyridinyl)pyridazine Safety Data Sheets.
  • Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • National Institutes of Health. (n.d.). 3-Amino-2,6-dichloro-4-methylpyridine. PubChem.
  • Echemi. (n.d.). 3,6-DICHLORO-4-(1-PIPERIDINYL)PYRIDAZINE Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 3,6-DICHLORO-N-METHYL-4-PYRIDAZINAMINE.

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3,6-dichloro-N-methylpyridazin-4-amine

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